Vanadium(III) bromide
Description
Properties
CAS No. |
13470-26-3 |
|---|---|
Molecular Formula |
Br3V-3 |
Molecular Weight |
290.65 g/mol |
IUPAC Name |
vanadium;tribromide |
InChI |
InChI=1S/3BrH.V/h3*1H;/p-3 |
InChI Key |
AKGCXQNCLDJIFR-UHFFFAOYSA-K |
SMILES |
[V](Br)(Br)Br |
Canonical SMILES |
[V].[Br-].[Br-].[Br-] |
Other CAS No. |
13470-26-3 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Vanadium(III) Bromide Crystal Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Vanadium(III) bromide (VBr₃), a material of growing interest in the fields of materials science and condensed matter physics. This document summarizes the key crystallographic data, details the experimental methodologies for its synthesis and characterization, and presents visualizations of its structural properties and the processes used to study them.
Introduction
This compound is an inorganic compound that, in its anhydrous form, appears as a green-black solid. Structurally, it is a polymeric material where each vanadium(III) ion is octahedrally coordinated to six bromide ligands.[1] This arrangement results in a layered, van der Waals material, a class of compounds that has garnered significant attention for its potential applications in electronics and spintronics. A key feature of VBr₃ is its temperature-dependent crystal structure, exhibiting a phase transition at cryogenic temperatures.
Crystallographic Data
This compound undergoes a structural phase transition at approximately 90.4 K.[2] Above this temperature, it adopts a high-temperature rhombohedral phase. Below the transition temperature, the crystal symmetry is lowered to a monoclinic or triclinic system.[3]
High-Temperature Rhombohedral Phase (> 90.4 K)
The high-temperature phase of VBr₃ is characterized by a BiI₃-type structure.[2] Due to the presence of significant stacking faults, there can be partial occupancy of vanadium atoms in normally vacant sites within the crystal lattice.[4]
| Parameter | Value | Reference |
| Crystal System | Rhombohedral (Trigonal) | [3] |
| Space Group | R-3 (No. 148) | [2] |
| Lattice Parameters (a) | 6.408(8) Å | [3] |
| Lattice Parameters (c) | 18.45(2) Å | [3] |
| V-Br Bond Length | ~2.56 Å | [5] |
Note: The Materials Project database also contains an entry for a hexagonal P6₃/mmc structure of VBr₃, however, the majority of experimental literature supports the rhombohedral R-3 space group for the high-temperature phase.[5]
Low-Temperature Monoclinic/Triclinic Phase (< 90.4 K)
Below approximately 90.4 K, VBr₃ undergoes a structural distortion that breaks the three-fold rotational symmetry of the rhombohedral lattice.[3] This results in a lower symmetry structure, which has been described as either monoclinic or triclinic.[3][6]
| Parameter | Value (at 5 K) | Reference |
| Crystal System | Monoclinic/Triclinic | [3] |
| Lattice Parameters (a) | 11.05(3) Å (monoclinic) | [3] |
| Lattice Parameters (b) | 6.43(3) Å (monoclinic) | [3] |
| Lattice Parameters (c) | 7.13(4) Å (monoclinic) | [3] |
| Lattice Angle (β) | 121.1(2)° (monoclinic) | [3] |
Experimental Protocols
Synthesis of this compound Single Crystals
High-quality single crystals of VBr₃ are typically synthesized via the chemical vapor transport (CVT) method.[1]
Methodology:
-
Precursor Preparation: Vanadium powder and a source of bromine are used as precursors. In some methodologies, commercially available VBr₃ powder is further purified by deoxidizing with vanadium powder to remove impurities such as VBr₂O.[6]
-
Sealing: The precursors are sealed in a quartz ampoule under a high vacuum.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone or three-zone horizontal tube furnace. A temperature gradient is established, with the source material at the hotter end and the crystal growth region at the cooler end. Typical temperatures are approximately 480°C at the hot end and 420°C at the cold end.[6]
-
Transport and Crystal Growth: A transport agent, often a halogen or a halide, facilitates the transport of vanadium and bromine from the hot zone to the cold zone, where they react and deposit as single crystals.
-
Duration: The growth process can extend for several days to weeks to obtain crystals of suitable size for characterization.[6]
Crystal Structure Determination by X-ray and Neutron Diffraction
The crystal structure of VBr₃ is determined using single-crystal X-ray diffraction (XRD) and neutron diffraction techniques.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic beam of X-rays or neutrons. For temperature-dependent studies, a cryostat is used to control the sample temperature with high precision.[3]
-
Diffraction Pattern: The diffracted beams are recorded by a detector as a function of the scattering angle.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group.
-
Structure Refinement: The atomic coordinates and other structural parameters are refined using software packages such as Fullprof Suite.[6] For neutron diffraction, a wavelength of approximately 1.542 Å with a Si (220) monochromator is often employed.[3][6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.
Structural Phase Transition
This diagram illustrates the temperature-induced structural phase transition in this compound.
Conclusion
The crystal structure of this compound is characterized by a temperature-dependent phase transition from a high-temperature rhombohedral phase to a low-temperature monoclinic or triclinic phase. The presence of stacking faults is a notable feature of its crystal structure. The synthesis of high-quality single crystals is crucial for detailed structural and physical property measurements, with chemical vapor transport being the preferred method. Further research, particularly high-resolution diffraction studies, will continue to refine our understanding of the intricate structural details and their influence on the electronic and magnetic properties of this interesting van der Waals material.
References
- 1. Crystal structure and magnetic properties of the layered van der Waals compound VBr_{3} | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mp-865473: VBr3 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 6. arxiv.org [arxiv.org]
An In-depth Technical Guide to the Electronic Configuration of Vanadium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the electronic configuration of vanadium tribromide (VBr₃), a material of growing interest in the fields of materials science and catalysis. A thorough understanding of its electronic structure is fundamental to harnessing its magnetic and reactive properties. This document outlines the theoretical basis for its electronic configuration, summarizes key experimental data, and provides detailed protocols for its characterization.
Core Concepts: From Vanadium Atom to Coordinated Ion
The electronic structure of vanadium tribromide is fundamentally determined by the oxidation state and coordination environment of the central vanadium ion.
Electronic Configuration of Vanadium (V)
A neutral vanadium atom possesses an atomic number of 23, leading to a ground-state electronic configuration of [Ar] 3d³ 4s² .[1][2][3] This configuration follows the Aufbau principle and Hund's rule, with five valence electrons distributed across the 3d and 4s orbitals.
The Vanadium(III) Ion (V³⁺)
In vanadium tribromide, vanadium exists in a +3 oxidation state.[4][5] The formation of the V³⁺ cation involves the loss of three electrons from the neutral atom. Notably, for transition metals, the valence s-orbital electrons are removed before the d-orbital electrons. Therefore, the two 4s electrons are lost first, followed by one 3d electron.[1][6] This process results in the electronic configuration for the V³⁺ ion: [Ar] 3d² .[1][7]
The presence of two unpaired electrons in the 3d orbitals is a critical determinant of the material's magnetic properties.
Solid-State Structure and Ligand Field Effects
In its solid state, VBr₃ is a polymeric compound where each vanadium(III) ion is octahedrally coordinated by six bromide ligands.[5][8] This specific geometry is crucial as it dictates the splitting of the d-orbitals, which can be effectively described by Ligand Field Theory (LFT).
Principles of Ligand Field Theory in an Octahedral Environment
Ligand Field Theory, an extension of molecular orbital theory, describes the bonding and electronic structure of coordination complexes.[9][10] In an octahedral complex, the six bromide ligands approach the central V³⁺ ion along the x, y, and z axes. This interaction causes the five degenerate d-orbitals of the vanadium ion to split into two distinct energy levels:
-
The eg set: Comprising the dz² and dx²-y² orbitals, which point directly towards the ligands and are thus raised in energy due to increased electrostatic repulsion.
-
The t2g set: Comprising the dxy, dxz, and dyz orbitals, which are directed between the ligands and are consequently lower in energy.
The energy separation between these two sets is denoted as Δo (the octahedral ligand field splitting parameter).
d-Orbital Occupancy in VBr₃
As a d² ion, the two valence electrons of V³⁺ will occupy the lowest available energy levels. Following Hund's rule, these electrons will populate separate orbitals within the lower-energy t2g set with parallel spins. This results in a ground state configuration of t2g²eg⁰ and a total spin state of S=1, explaining the compound's paramagnetism.[4][11]
Quantitative Data Summary
The fundamental electronic and structural properties of vanadium tribromide are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| Chemical Formula | VBr₃ | [4][5] |
| Vanadium Oxidation State | +3 | [4][5] |
| V³⁺ Electronic Configuration | [Ar] 3d² | [1][7] |
| d-Orbital Configuration (Oh) | t2g²eg⁰ | [11] |
| Coordination Geometry | Octahedral | [5][8] |
| Crystal Structure | BiI₃-type, Honeycomb lattice | [12][13] |
| Space Group | R-3 (No. 148) | [12][13] |
| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol | [5] |
| Magnetic Ordering | Antiferromagnetic below TN = 26.5 K | [12][14] |
Visualizing the Electronic Structure
Diagrams are essential for conceptualizing the relationships governing the electronic configuration of VBr₃. The following visualizations are rendered using the DOT language.
Experimental Protocols for Characterization
The electronic structure elucidated by theory is confirmed through empirical measurement. Below are protocols for key experimental techniques.
X-ray Crystallography for Structural Determination
This technique is used to determine the precise three-dimensional arrangement of atoms within the VBr₃ crystal, confirming the octahedral coordination of the vanadium ion.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of VBr₃ (typically < 0.5 mm in all dimensions) is selected under a microscope.[6] Due to its hygroscopic nature, the crystal should be handled in an inert environment (e.g., glovebox) and coated in an inert oil (e.g., Paratone-N) before being mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal.[16] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[16]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a model of the atomic positions, which is then refined against the experimental data to yield the final crystal structure, including bond lengths, angles, and the unit cell parameters.[6]
Magnetic Susceptibility Measurement
This measurement quantifies the extent to which VBr₃ is magnetized in an applied magnetic field, directly probing the number of unpaired electrons.
Methodology: SQUID (Superconducting Quantum Interference Device) Magnetometry
-
Sample Preparation: A precisely weighed polycrystalline or single-crystal sample of VBr₃ (typically 5-20 mg) is placed in a sample holder (e.g., a gelatin capsule or a straw). The holder's own magnetic contribution is measured separately and subtracted from the data.
-
Measurement Principle: The SQUID magnetometer is an extremely sensitive device that measures changes in magnetic flux.[17] The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field and at a controlled temperature.[8] This movement induces a current in the coils, which is detected by the SQUID. The resulting voltage signal is directly proportional to the magnetic moment of the sample.[8][11]
-
Data Acquisition: The magnetic moment is typically measured as a function of temperature (e.g., from 2 K to 300 K) at a constant applied field, and as a function of the applied magnetic field at a constant temperature.
-
Data Analysis: The raw data is converted to molar magnetic susceptibility (χM). The effective magnetic moment (μeff) is then calculated using the equation μeff = 2.828√(χMT). For a d² system like V³⁺ with two unpaired electrons, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (μB), which should be consistent with the experimental value at higher temperatures.
UV-Visible Spectroscopy for d-d Transitions
UV-Vis spectroscopy probes the electronic transitions between the split d-orbitals, providing a direct measurement of the ligand field splitting energy (Δo). For a d² ion in an octahedral field, three spin-allowed transitions are theoretically possible:
-
³T1g(F) → ³T2g
-
³T1g(F) → ³T1g(P)
-
³T1g(F) → ³A2g
Methodology: Diffuse Reflectance Spectroscopy
-
Sample Preparation: Since VBr₃ is a solid, a diffuse reflectance spectrum is measured. The finely ground VBr₃ powder is mixed with a non-absorbing, highly reflective matrix like BaSO₄ or MgO. This mixture is packed into a sample holder.
-
Data Collection: The sample is placed in a spectrophotometer equipped with an integrating sphere. Light from the source is directed onto the sample, and the diffusely reflected light is collected by the sphere and directed to the detector. A spectrum is recorded by scanning through the UV and visible wavelengths. A spectrum of the pure reflective matrix is used as a reference.
-
Data Analysis: The reflectance data (R) is converted to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. The energies of the observed absorption bands correspond to the d-d electronic transitions.[18] The lowest energy band can often be directly assigned to Δo. Analysis of all three bands using a Tanabe-Sugano diagram for a d² configuration allows for a more precise determination of Δo and the Racah parameter B.[19]
Conclusion
The electronic configuration of vanadium tribromide is [Ar] 3d² for the central V³⁺ ion. Within its octahedral coordination environment, these two d-electrons occupy the lower energy t2g orbitals, resulting in a paramagnetic, high-spin (S=1) ground state. This electronic structure is the foundation for its distinct magnetic properties and chemical reactivity. The theoretical framework provided by Ligand Field Theory is robustly supported by experimental data from X-ray crystallography, magnetic susceptibility measurements, and UV-Visible spectroscopy, providing a complete and coherent model of this important vanadium compound.
References
- 1. youtube.com [youtube.com]
- 2. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 3. iucr.org [iucr.org]
- 4. myphysicsclassroom.in [myphysicsclassroom.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SQUID Magnetometer [crf.iitd.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. scribd.com [scribd.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 13. Gouy balance - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. SQUID - Wikipedia [en.wikipedia.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]
Vanadium(III) Bromide: A Comprehensive Technical Examination of its Molecular Geometry and Bonding
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the molecular geometry and bonding characteristics of Vanadium(III) bromide (VBr₃). A central focus of this document is the critical distinction between the experimentally determined polymeric structure in the solid state and the theoretical geometry of a discrete monomeric VBr₃ molecule. This dual perspective is essential for a comprehensive understanding of this inorganic compound.
Solid-State Structure of this compound
In its solid state, this compound does not exist as discrete VBr₃ molecules. Instead, it adopts a polymeric lattice structure.[1][2] Experimental evidence from single-crystal X-ray diffraction and neutron diffraction has elucidated that VBr₃ crystallizes in a rhombohedral system, specifically the BiI₃-type structure, with the space group R-3.[3]
Within this crystal lattice, each vanadium(III) ion is octahedrally coordinated to six bromide ions, forming [VBr₆] octahedral units.[1][2] These octahedra share faces to create a layered, polymeric network. The V-Br bond lengths within this structure have been reported to be in the range of 2.57–2.62 Å.[4] The bond angles within the [VBr₆] octahedra are approximately 90° between adjacent bromide ions and 180° between opposing bromide ions, consistent with an ideal octahedral geometry, though minor distortions may be present in the crystal lattice.
Quantitative Data for Solid-State VBr₃
The following table summarizes the key structural parameters for solid-state this compound.
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 |
| Coordination Geometry | Octahedral |
| V-Br Bond Length | 2.57 - 2.62 Å[4] |
| Br-V-Br Bond Angles | ~90° and 180°[5][6][7][8][9] |
| Lattice Parameters (a) | ~6.400 Å[1] |
| Lattice Parameters (c) | ~18.53 Å[1] |
Theoretical Monomeric VBr₃: A VSEPR Perspective
While VBr₃ is polymeric in the solid state, it is instructive to consider the hypothetical geometry of a discrete, gaseous VBr₃ molecule using Valence Shell Electron Pair Repulsion (VSEPR) theory. It is crucial to emphasize that this is a theoretical model, as experimental data for monomeric VBr₃ is not available.
Lewis Structure and VSEPR Analysis
To apply VSEPR theory, we first draw the Lewis structure for a monomeric VBr₃ molecule.
-
Valence Electrons:
-
Vanadium (V) is in Group 5, but as a transition metal in the +3 oxidation state, we consider its valence electrons involved in bonding. For simplicity in a VSEPR context, we can consider the 3 valence electrons of Vanadium that will form bonds with the Bromine atoms.
-
Bromine (Br) is in Group 17 and has 7 valence electrons.
-
Total valence electrons = 3 (from V) + 3 * 7 (from Br) = 24 electrons.
-
-
Lewis Structure: The most plausible Lewis structure features the Vanadium atom as the central atom, single-bonded to three Bromine atoms. Each Bromine atom has three lone pairs to satisfy the octet rule.
-
VSEPR Analysis:
-
The central Vanadium atom has three bonding pairs of electrons and zero lone pairs.
-
The total number of electron domains around the central atom is 3.
-
According to VSEPR theory, three electron domains will arrange themselves in a trigonal planar geometry to minimize repulsion.
-
Predicted Molecular Geometry and Bonding
Based on the VSEPR analysis of a hypothetical monomeric VBr₃ molecule:
-
Electron Geometry: Trigonal Planar
-
Molecular Geometry: Trigonal Planar
-
Predicted Bond Angles: 120°
-
Hybridization: The hybridization of the central vanadium atom would be predicted as sp².
The following diagram illustrates the logical workflow of applying VSEPR theory to determine the geometry of a hypothetical monomeric VBr₃ molecule.
Experimental Protocols
The characterization of the solid-state structure of this compound relies on sophisticated experimental techniques, particularly due to its air-sensitive nature.
Synthesis of VBr₃ Single Crystals
Single crystals of VBr₃ are typically synthesized via chemical vapor transport.[3] This method involves the transport of a volatile compound in the gas phase to a cooler region of a sealed reaction vessel, where it crystallizes. For VBr₃, this often involves the reaction of vanadium metal with bromine gas at elevated temperatures in a sealed quartz ampoule.
Single-Crystal X-ray Diffraction
Given that VBr₃ is highly sensitive to air and moisture, specialized handling techniques are required for X-ray diffraction analysis.
-
Sample Handling: Crystals are manipulated in an inert atmosphere, such as a glovebox. A suitable crystal is selected and mounted on a goniometer head, often coated in a protective oil (e.g., Paratone-N) to prevent decomposition upon brief exposure to the atmosphere during transfer to the diffractometer.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically to 100-150 K). This low temperature minimizes thermal vibrations and protects the crystal from degradation. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates, bond lengths, and bond angles.
The following diagram outlines the experimental workflow for the characterization of the solid-state structure of VBr₃.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanadium(III)_bromide [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|High-Purity VBr3 for Research [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. study.com [study.com]
- 7. proprep.com [proprep.com]
- 8. McCord - Octahedral - 6 regions [mccord.cm.utexas.edu]
- 9. Unit Molecular Shapes Classroom Demonstration Models [indigoinstruments.com]
Preparation of Vanadium(III) Bromide from Vanadium(IV) Tetrachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Vanadium(III) bromide (VBr₃) from Vanadium(IV) tetrachloride (VCl₄). The primary method detailed is a low-temperature halide exchange reaction, a fundamental process in inorganic synthesis. This document outlines the reaction pathway, experimental protocols, and characterization of the final product, presenting quantitative data in accessible formats and visualizing key processes.
Introduction
This compound is a significant compound in inorganic chemistry, serving as a precursor for the synthesis of various vanadium complexes and materials. Its preparation from the readily available Vanadium(IV) tetrachloride is a common route. The synthesis hinges on a halide exchange reaction, where the chloride ligands in VCl₄ are replaced by bromide ligands, followed by a reduction of the vanadium center from the +4 to the +3 oxidation state.
Reaction Pathway and Stoichiometry
The synthesis of VBr₃ from VCl₄ is achieved by reacting Vanadium(IV) tetrachloride with hydrogen bromide (HBr).[1][2] This reaction proceeds through an unstable intermediate, Vanadium(IV) bromide (VBr₄), which spontaneously decomposes at room temperature by releasing bromine (Br₂) to yield the more stable this compound.[1][2]
The overall balanced chemical equation for this redox reaction is:
2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ [1][2][3]
The reaction is typically carried out at low temperatures, between -50 °C and +20 °C, to control the reactivity and isolate the desired product in good yields.[4][5]
Experimental Protocol
Materials:
-
Vanadium(IV) tetrachloride (VCl₄)
-
Anhydrous hydrogen bromide (HBr) gas
-
Anhydrous, inert solvent (e.g., hexane (B92381) or carbon tetrachloride)
-
Inert gas (e.g., argon or nitrogen) for blanketing
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Low-temperature cooling bath (e.g., dry ice/acetone slush)
-
Gas inlet tube
-
Stirring apparatus
-
Filtration apparatus (e.g., Schlenk filter)
-
Vacuum pump
Procedure:
-
Reaction Setup: Assemble the three-neck flask, equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a bubbler or a fume hood, under an inert atmosphere.
-
Cooling: Cool the flask to the desired low temperature (e.g., -50 °C) using a cooling bath.
-
Reactant Addition: Introduce a solution of VCl₄ in an anhydrous, inert solvent into the cooled flask.
-
HBr Introduction: Slowly bubble anhydrous HBr gas through the stirred VCl₄ solution. The reaction is exothermic and should be carefully controlled to maintain the low temperature.
-
Reaction Progression: Continue the addition of HBr until the reaction is complete, which can be visually monitored by a color change. The reaction mixture will likely change from the reddish-brown of VCl₄ to the color of the VBr₃ product.
-
Warming and Decomposition of Intermediate: After the HBr addition is complete, allow the reaction mixture to slowly warm to room temperature. During this warming phase, the unstable VBr₄ intermediate will decompose, releasing bromine gas, which will be carried out of the flask by the inert gas stream.
-
Product Isolation: Once the evolution of bromine has ceased, the solid VBr₃ product can be isolated by filtration under an inert atmosphere.
-
Purification: The crude VBr₃ can be washed with the anhydrous solvent to remove any soluble impurities. Further purification can be achieved by vacuum sublimation.[6][7] This process involves heating the solid under reduced pressure, causing it to sublime and then deposit as pure crystals on a cooled surface.[6][7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | VBr₃ |
| Molar Mass | 290.654 g/mol [1][8] |
| Appearance | Green-black or grey-brown to black crystalline solid[1][8] |
| Density | 4.0 g/cm³[1][8] |
| Melting Point | Decomposes[9] |
| Sublimation Point | ~280 °C[10] |
| Decomposition Temperature | ~500 °C[10] |
| Solubility | Soluble in water and tetrahydrofuran (B95107) (THF)[1][11] |
| Crystal Structure | Polymeric with octahedral vanadium(III) centers[1][2] |
Table 2: Characterization Data for this compound
| Characterization Technique | Observed Data |
| Infrared (IR) Spectroscopy | Specific spectral data for VBr₃ is not well-documented in readily available literature. Far-IR spectroscopy would be required to observe the V-Br stretching and bending modes, which are expected at low wavenumbers. |
| Raman Spectroscopy | Similar to IR spectroscopy, specific Raman shifts for VBr₃ are not widely reported. |
| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol[1] |
Mandatory Visualizations
Signaling Pathway: Reaction Mechanism
Caption: Reaction pathway for the synthesis of VBr₃ from VCl₄.
Experimental Workflow
Caption: Experimental workflow for VBr₃ synthesis.
Safety Considerations
-
Vanadium(IV) tetrachloride (VCl₄) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrogen bromide (HBr) is a corrosive and toxic gas. It should be handled with extreme care in a well-ventilated area.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) as the reactants and products are sensitive to air and moisture.
Conclusion
The preparation of this compound from Vanadium(IV) tetrachloride via a low-temperature halide exchange with hydrogen bromide is a feasible and direct synthetic route. Careful control of the reaction temperature is crucial to manage the exothermic nature of the reaction and to facilitate the decomposition of the unstable Vanadium(IV) bromide intermediate. The final product, VBr₃, is a valuable precursor in inorganic and materials chemistry. This guide provides the foundational knowledge for researchers to undertake this synthesis, with a strong emphasis on safety and proper handling techniques. Further investigation into the detailed spectroscopic characterization of VBr₃ would be a valuable contribution to the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanadium(III)_bromide [chemeurope.com]
- 3. Vanadium_tetrachloride [chemeurope.com]
- 4. Low-temperature syntheses of vanadium(III) and molybdenum(IV) bromides by halide exchange - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Low-temperature syntheses of vanadium(III) and molybdenum(IV) bromides by halide exchange - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. innovation.world [innovation.world]
- 7. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]
- 8. WebElements Periodic Table » Vanadium » vanadium tribromide [webelements.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound [chemister.ru]
- 11. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]
A Comprehensive Technical Guide to the Physical Properties of Vanadium(III) Bromide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(III) bromide (VBr₃), also known as vanadium tribromide, is an inorganic compound that exists as a green-black, crystalline solid.[1] Its hygroscopic nature necessitates careful handling in inert atmospheres to prevent degradation. This technical guide provides an in-depth overview of the core physical properties of VBr₃ powder, offering valuable data for researchers and professionals in various scientific fields, including materials science and drug development. The information is presented through structured data tables, detailed experimental methodologies, and a visual representation of its crystal structure.
Core Physical Properties
The fundamental physical characteristics of this compound powder are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Reference |
| Chemical Formula | VBr₃ | [1] |
| Molar Mass | 290.654 g/mol | [1] |
| Appearance | Green-black, leafy, very hygroscopic crystals with a sometimes greenish sheen. | [1] |
| CAS Number | 13470-26-3 | [2] |
Thermal Properties
This compound does not exhibit a conventional melting or boiling point under standard atmospheric conditions, instead, it undergoes sublimation and decomposition at elevated temperatures.
| Property | Temperature (°C) | Notes | Reference |
| Sublimation Point | 280 | --- | [3] |
| Decomposition Temperature | 500 | Forms a violet gas phase upon heating. | [3][4] |
Density and Solubility
| Property | Value | Conditions | Reference |
| Density | 4.0 g/cm³ | at 25 °C | [1] |
| Solubility in Water | Soluble | Forms a green solution. | [1] |
| Solubility in other solvents | Soluble in Tetrahydrofuran (THF) | Forms adducts. | [1] |
| Soluble in Ethanol | --- | [3] |
Magnetic and Structural Properties
| Property | Value | Details | Reference |
| Magnetic Susceptibility (χ) | +2890.0 x 10⁻⁶ cm³/mol | Paramagnetic material. | [1] |
| Crystal Structure | Isotypic to Vanadium(III) chloride | BiI₃-type structure | [3] |
| Space Group | R-3 (No. 148) | Rhombohedral | [3] |
| Lattice Constants | a = 6.400 Å, c = 18.53 Å | --- | [4] |
| Coordination Geometry | Octahedral | Vanadium(III) is surrounded by six bromide ligands. | [1] |
Experimental Protocols
The accurate determination of the physical properties of an air- and moisture-sensitive compound like this compound requires specialized experimental techniques. The following sections outline the general methodologies for key measurements.
Handling and Sample Preparation
Due to its hygroscopic nature, all handling and preparation of this compound powder must be conducted in an inert atmosphere, such as a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[5][6] This prevents the absorption of atmospheric moisture, which can significantly alter the material's properties.
Density Measurement (Gas Pycnometry)
The density of hygroscopic powders like VBr₃ is best determined using gas pycnometry, which measures the volume of the solid material by displacing an inert gas.
Methodology:
-
Sample Preparation: Inside a glovebox, a precisely weighed sample of VBr₃ powder is placed into the sample chamber of the gas pycnometer.[1]
-
Purging: The sample chamber is sealed and purged multiple times with a dry inert gas (e.g., helium) to remove any residual air and moisture.
-
Measurement: The instrument introduces a known quantity of the inert gas into a reference chamber of a known volume. A valve is then opened, allowing the gas to expand into the sample chamber.
-
Volume Calculation: By measuring the pressure difference before and after the expansion, the volume of the solid sample can be calculated using the ideal gas law.
-
Density Calculation: The density is then calculated by dividing the initial mass of the sample by its measured volume.
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction is the primary technique for determining the crystal structure, space group, and lattice parameters of a crystalline solid. For air-sensitive samples, special sample holders are required.
Methodology:
-
Sample Mounting: In an inert atmosphere (glovebox), the VBr₃ powder is finely ground and loaded into a specialized air-sensitive sample holder.[7] This holder is typically a sealed capillary tube or a domed, airtight container with an X-ray transparent window (e.g., Kapton film).[7]
-
Data Collection: The sealed sample holder is then transferred to the X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
Diffraction Pattern: A detector records the intensity of the diffracted X-rays at each angle, generating a unique diffraction pattern.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal system, space group, and the dimensions of the unit cell (lattice parameters).
Magnetic Susceptibility Measurement (SQUID Magnetometry)
A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic properties of materials with high sensitivity.[8][9]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of VBr₃ powder is packed into a gelatin capsule or a similar non-magnetic sample holder within a glovebox.
-
Measurement: The sample is placed in the SQUID magnetometer. The instrument applies a range of magnetic fields at various temperatures.
-
Data Acquisition: The SQUID sensor detects the magnetic moment of the sample in response to the applied field and temperature.
-
Susceptibility Calculation: The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.
Visualizations
Crystal Structure of this compound
The following diagram illustrates the crystal structure of this compound, showcasing the arrangement of vanadium and bromine atoms in the unit cell.
Caption: 2D representation of the VBr₃ unit cell showing the octahedral coordination of a central Vanadium atom by six Bromine atoms.
References
- 1. High-precision absolute (true) density measurements on hygroscopic powders by gas pycnometry: application to determining effects of formulation and process on free volume of lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Br3V | CID 83509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Air sensitivity - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. m.youtube.com [m.youtube.com]
- 8. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 9. SQUID Magnetometer [crf.iitd.ac.in]
Unveiling the Magnetic Behavior of Vanadium(III) Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic susceptibility of Vanadium(III) bromide (VBr₃), a material of significant interest in the fields of materials science and coordination chemistry. This document synthesizes key data, outlines detailed experimental protocols for magnetic characterization, and presents visual representations of fundamental magnetic principles and experimental workflows.
Core Magnetic Properties of this compound
This compound is a fascinating inorganic compound that exhibits complex magnetic behavior. At room temperature, VBr₃ is paramagnetic. However, upon cooling, it undergoes a structural phase transition at approximately 90.4 K and, more significantly, an antiferromagnetic phase transition at a Néel temperature (Tɴ) of 26.5 K.[1][2][3] Below this temperature, the magnetic moments of the vanadium ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. The magnetic moments are primarily aligned along the c-axis of its crystal structure.[1]
The crystal structure of this compound is of the BiI₃-type, characterized by the space group R-3.[1][2][3] This layered structure is a key factor influencing its magnetic properties. In the antiferromagnetically ordered state, VBr₃ adopts a zigzag magnetic structure.[2]
Quantitative Magnetic Data
| Magnetic Parameter | Value | Units | Notes |
| Molar Magnetic Susceptibility (χₘ) at 298 K | +2890.0 x 10⁻⁶ | cm³/mol | Paramagnetic at room temperature. |
| Néel Temperature (Tɴ) | 26.5 | K | Transition from paramagnetic to antiferromagnetic behavior.[1][2][3] |
| Structural Phase Transition Temperature | 90.4 | K | A change in the crystal lattice structure occurs at this temperature.[1][2][3] |
| Ordered Magnetic Moment (per V³⁺ ion) | ~0.89 | µB | The effective magnetic moment of the vanadium ion in the ordered state.[2] |
| Theoretical Spin-Only Magnetic Moment (V³⁺, d²) | 2.83 | µB | Calculated for two unpaired electrons. |
Experimental Protocols for Magnetic Susceptibility Measurement
The characterization of the magnetic properties of this compound and similar materials relies on precise and sensitive measurement techniques. The following sections detail the methodologies for three commonly employed experimental protocols.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive method for determining the magnetic properties of a material as a function of temperature and applied magnetic field.
Experimental Workflow:
Methodology:
-
Sample Preparation: A powdered sample of this compound (typically 5-20 mg) is carefully weighed and packed into a gelatin capsule or a clear plastic straw to ensure a uniform distribution.
-
Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.
-
Loading: The sample rod is inserted into the SQUID instrument, which is then sealed and purged with helium gas to create an inert atmosphere.
-
Centering: The sample is precisely centered within the superconducting detection coils using an automated procedure to ensure maximum signal detection.
-
Measurement: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field. For VBr₃, this would involve:
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The sample is cooled in the absence of a magnetic field (ZFC), a small field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased. Subsequently, the sample is cooled in the presence of the same magnetic field (FC), and the moment is measured again during cooling or warming. The Néel temperature is identified by the cusp in the ZFC curve.
-
Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at various constant temperatures, both above and below the Néel temperature.
-
-
Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ) using the sample's mass and molecular weight.
The Gouy Method
The Gouy method is a classical technique for determining magnetic susceptibility based on measuring the force exerted on a sample by a non-uniform magnetic field.
Methodology:
-
Sample Preparation: A long, cylindrical tube is uniformly packed with powdered this compound.
-
Apparatus Setup: The sample tube is suspended from a sensitive balance, with the bottom of the sample positioned in the region of maximum magnetic field strength between the poles of an electromagnet, and the top of the sample in a region of negligible field.
-
Initial Measurement: The weight of the sample is recorded with the magnetic field off (W_off).
-
Magnetic Field Application: The electromagnet is turned on to a calibrated and stable field strength.
-
Final Measurement: The apparent weight of the sample is recorded with the magnetic field on (W_on).
-
Calculation: The change in weight (ΔW = W_on - W_off) is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the equation:
-
F = ΔW * g = (1/2) * κ * A * (H_max² - H_min²) where g is the acceleration due to gravity, A is the cross-sectional area of the sample, H_max is the magnetic field at the bottom of the sample, and H_min is the magnetic field at the top (assumed to be near zero). The mass susceptibility (χ_g) is then obtained by dividing κ by the density of the sample, and the molar susceptibility (χₘ) is found by multiplying χ_g by the molar mass.
-
The Faraday Method
The Faraday method is another force-based technique that offers higher sensitivity than the Gouy method and is suitable for smaller sample sizes, including single crystals.
Methodology:
-
Apparatus Setup: A small amount of the this compound sample is placed in a sample holder suspended from a microbalance. The sample is positioned in a region of a magnetic field with a constant field gradient (H * dH/dx).
-
Force Measurement: The force exerted on the sample by the magnetic field is measured by the microbalance. This force is given by:
-
F = χ_g * m * H * (dH/dx) where χ_g is the mass susceptibility, m is the mass of the sample, H is the magnetic field strength at the sample, and dH/dx is the field gradient.
-
-
Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility.
-
Calculation: By measuring the force on the sample and knowing the calibration constant, the mass susceptibility of the sample can be determined. The molar susceptibility is then calculated by multiplying by the molar mass.
Fundamental Magnetic Relationships
The magnetic behavior of paramagnetic materials like this compound above its Néel temperature can be understood through fundamental physical laws and relationships.
In the paramagnetic region, the magnetic susceptibility of this compound is expected to follow the Curie-Weiss law, which describes the temperature dependence of magnetic susceptibility for materials with interacting magnetic moments. The law is expressed as:
χ = C / (T - θ)
where:
-
χ is the magnetic susceptibility.
-
C is the Curie constant, which is related to the effective magnetic moment of the ions.
-
T is the absolute temperature.
-
θ is the Weiss temperature, which provides information about the nature and strength of the magnetic interactions. A negative θ is indicative of antiferromagnetic interactions.
By plotting the inverse of the magnetic susceptibility (1/χ) against temperature (T), a linear relationship should be observed in the paramagnetic region. The slope of this line is 1/C, and the x-intercept gives the Weiss temperature (θ). This analysis allows for the experimental determination of the effective magnetic moment of the V³⁺ ion in the compound.
Conclusion
This technical guide has provided a detailed examination of the magnetic susceptibility of this compound. The compilation of quantitative data, alongside comprehensive experimental protocols and visual representations of key concepts, offers a valuable resource for researchers and professionals. The distinct transition from paramagnetic to antiferromagnetic behavior, governed by its crystal structure and electronic configuration, makes VBr₃ a compelling subject for further investigation in the development of novel magnetic materials and for a deeper understanding of fundamental magnetic phenomena. Future work should focus on precise determination of the Curie-Weiss parameters to provide a more complete quantitative picture of its paramagnetic state.
References
Vanadium(III) Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Vanadium(III) bromide (VBr₃) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide emphasizes qualitative solubility, the nature of solute-solvent interactions, and provides a detailed, adaptable experimental protocol for determining solubility in a laboratory setting.
Core Concepts: Solubility of this compound
This compound is a gray-brown solid that is known to be soluble in several organic solvents, a property largely driven by the formation of coordination complexes. The dissolution process is not merely a physical phenomenon but a chemical interaction where the solvent molecules act as ligands, coordinating to the vanadium(III) center. This interaction overcomes the lattice energy of the solid VBr₃, allowing it to enter the solution phase.
The solubility is significantly influenced by the donor properties of the solvent. Solvents with oxygen or nitrogen donor atoms, such as ethers and alcohols, are generally effective at dissolving VBr₃ through the formation of stable adducts.
Qualitative Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility | Observations |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Forms a red-brown soluble complex, identified as mer-VBr₃(THF)₃.[1][2] |
| Dimethoxyethane (DME) | C₄H₁₀O₂ | Soluble | Forms red-brown soluble complexes.[1][2] |
| Ethanol | C₂H₅OH | Soluble | [3] |
| Acetonitrile | CH₃CN | Soluble | Used as a solvent in reactions, implying solubility.[4] |
Note: The term "soluble" indicates that this compound dissolves to a noticeable extent, often accompanied by the formation of a colored solution due to the vanadium(III) complex formed. The lack of quantitative data highlights a gap in the current chemical literature.
Factors Influencing Solubility
The dissolution of this compound in organic solvents is a complex process governed by several interrelated factors. Understanding these factors is crucial for selecting appropriate solvents for synthesis, catalysis, or other applications.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts in organic media and should be performed under an inert atmosphere due to the hygroscopic nature of VBr₃.
Objective: To determine the solubility of this compound in a specified organic solvent at a constant temperature.
Materials:
-
This compound, anhydrous
-
Anhydrous organic solvent of choice (e.g., THF, acetonitrile)
-
Schlenk flask or glovebox
-
Constant temperature bath (e.g., oil bath, water bath)
-
Magnetic stirrer and stir bars
-
Syringe with a filter tip (e.g., PTFE, 0.2 µm)
-
Pre-weighed, dry collection vial
-
Vacuum oven or high-vacuum line
Workflow:
Caption: Experimental workflow for solubility determination.
Procedure:
-
Preparation of Saturated Solution:
-
In an inert atmosphere (glovebox or under a flow of argon/nitrogen), add an excess amount of anhydrous this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure saturation.
-
Add a known volume of the anhydrous organic solvent to the flask.
-
-
Equilibration:
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
After the equilibration period, turn off the stirrer and allow the excess solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the aliquot of the saturated solution into a pre-weighed, dry collection vial.
-
Immediately seal the vial and weigh it to determine the mass of the solution.
-
Remove the solvent from the vial under high vacuum, possibly with gentle heating, until a constant weight of the dry residue (VBr₃) is achieved.
-
Weigh the vial containing the dry VBr₃.
-
-
Calculation:
-
Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry VBr₃)
-
Mass of dissolved VBr₃ = (Mass of vial + dry VBr₃) - Mass of empty vial
-
Solubility ( g/100 g solvent) = (Mass of dissolved VBr₃ / Mass of the solvent) x 100
-
Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in an inert, dry atmosphere. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Conclusion
The solubility of this compound in organic solvents is primarily dictated by its ability to form coordination complexes with the solvent molecules. While qualitative data indicates solubility in key solvents like THF, DME, and ethanol, there is a notable absence of quantitative solubility data in the scientific literature. The provided experimental protocol offers a reliable method for researchers to determine these values in their own laboratories. A deeper understanding of the factors influencing solubility will aid in the rational selection of solvents for the diverse applications of this compound in modern chemistry.
References
An In-depth Technical Guide to the Aqueous Solution Chemistry of Vanadium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aqueous solution chemistry of Vanadium(III) bromide (VBr₃). It details the dissolution process, the nature of the resulting aqua and bromo-aqua complexes, and their structural and spectroscopic properties. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and explores the implications of Vanadium(III)'s aqueous chemistry in the context of drug development, particularly its role as an insulin-mimetic agent through the inhibition of protein tyrosine phosphatases.
Introduction
Vanadium, a first-row transition metal, exhibits a rich and varied chemistry, existing in multiple oxidation states from -1 to +5. The Vanadium(III) oxidation state is of particular interest due to its role in biological systems and its potential therapeutic applications.[1] this compound, while a simple inorganic salt, serves as a convenient entry point into the fascinating aqueous chemistry of the V³⁺ ion. Understanding its behavior in water—from simple dissolution to complex hydrolysis and ligand exchange reactions—is crucial for harnessing its potential in fields ranging from catalysis to medicine. This guide aims to provide a detailed technical overview of the fundamental aqueous chemistry of this compound for professionals in research and drug development.
Physicochemical Properties and Dissolution in Water
The dissolution of VBr₃ in water is not a simple hydration of the V³⁺ ion. Instead, the bromide ions compete with water molecules for coordination sites around the vanadium center. The primary species formed upon dissolution is the trans-diaquatetrabromovanadate(III) cation, trans-[VBr₂(H₂O)₄]⁺.[2][4] Evaporation of these aqueous solutions yields the crystalline salt trans-[VBr₂(H₂O)₄]Br·2H₂O.[2]
In acidic solutions, and in the absence of a high concentration of bromide ions, the fully aquated green-gray hexaquavanadium(III) ion, [V(H₂O)₆]³⁺, is the predominant species.[2] This complex has a regular octahedral geometry.[2]
Aqueous Speciation and Hydrolysis
The speciation of Vanadium(III) in aqueous solution is highly dependent on pH. The hexaquavanadium(III) ion, [V(H₂O)₆]³⁺, is a weak acid and undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxo and oxo-bridged species.
The first hydrolysis step can be represented as:
[V(H₂O)₆]³⁺ + H₂O ⇌ [V(H₂O)₅(OH)]²⁺ + H₃O⁺
While a definitive experimental pKa for this specific reaction is not consistently reported across the literature, it is understood that V(III) solutions are acidic. At near-neutral pH, further hydrolysis and polymerization can occur, leading to the formation of species such as the trimer V₃(OH)₈⁺.[6]
The Pourbaix diagram for vanadium illustrates the stability of its various oxidation states as a function of pH and electrode potential. In acidic to neutral solutions, V(III) species are thermodynamically favored under reducing conditions.[7][8][9]
Diagram 1: Simplified Hydrolysis Pathway of [V(H₂O)₆]³⁺
Caption: A simplified representation of the stepwise hydrolysis of the hexaquavanadium(III) ion with increasing pH.
Quantitative Data
The following tables summarize key quantitative data related to the aqueous chemistry of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | VBr₃ | [4] |
| Molar Mass | 290.654 g/mol | [4] |
| Appearance | Green-black solid | [2] |
| Density | 4.0 g/cm³ | [2] |
| Solubility in Water | Soluble | [3][4][5] |
Table 2: Spectroscopic Data for Aqueous Vanadium(III) Species
| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference(s) |
| [V(H₂O)₆]³⁺ | ~400, ~600 | Not specified | [10] |
| trans-[VBr₂(H₂O)₄]⁺ | Not specified | Not specified |
Note: While UV-Vis spectra for V(III) solutions are available, specific molar absorptivity values for the bromo-aqua complex are not readily found in the surveyed literature.
Experimental Protocols
Synthesis of trans-Tetraquadi-bromothis compound Dihydrate
A detailed experimental protocol for the synthesis of trans-[VBr₂(H₂O)₄]Br·2H₂O can be adapted from the synthesis of analogous chloro complexes.
Materials:
-
This compound (VBr₃)
-
Hydrobromic acid (HBr), concentrated
-
Ethanol (B145695), absolute
-
Diethyl ether
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of cold, concentrated hydrobromic acid to ensure the formation of bromo-aqua complexes and suppress hydrolysis.
-
Slowly add absolute ethanol to the solution with cooling in an ice bath. This will reduce the solubility of the complex salt.
-
Continue adding ethanol until a green precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with small portions of cold absolute ethanol, followed by diethyl ether to facilitate drying.
-
Dry the product under vacuum.
UV-Visible Spectroscopic Analysis
Objective: To obtain the absorption spectrum of an aqueous this compound solution.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of known concentration by dissolving a weighed amount of this compound in a specific volume of deionized water or a dilute acidic solution (e.g., 0.1 M HBr) to prevent hydrolysis.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Use the same solvent as the blank in the reference cuvette.
-
Record the absorbance spectrum of each solution over a wavelength range of approximately 300-900 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration to generate a Beer-Lambert law calibration curve and determine the molar absorptivity (ε).
Structural Characterization by EXAFS/LAXS
Objective: To determine the coordination environment of the Vanadium(III) ion in aqueous solution.
Methodology Overview:
-
Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information on the local atomic structure around a specific element. For an aqueous solution of this compound, EXAFS at the Vanadium K-edge can determine the V-O and V-Br bond distances and coordination numbers. The experiment involves irradiating the sample with a tunable, high-intensity X-ray beam from a synchrotron source and measuring the X-ray absorption coefficient as a function of energy.
-
Large Angle X-ray Scattering (LAXS): This technique provides information on the radial distribution of atoms in a non-crystalline sample. For an aqueous solution, LAXS can provide average interatomic distances, including those of the hydration shells around the ions.
Experimental Setup (General):
-
The aqueous solution of this compound is held in a sample cell with X-ray transparent windows.
-
For EXAFS, a synchrotron light source provides the tunable X-ray beam. The intensity of the beam before and after the sample is measured using ionization chambers.
-
For LAXS, a monochromatic X-ray beam is scattered by the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle.
-
Data analysis for both techniques involves complex modeling and fitting procedures to extract structural parameters.
Relevance to Drug Development: Insulin-Mimetic Properties
Vanadium compounds have garnered significant interest for their insulin-mimetic and insulin-enhancing properties.[11][12][13] The mechanism of this action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[1][14][15] PTPs are negative regulators of the insulin (B600854) signaling pathway; they dephosphorylate the activated insulin receptor and its substrates, thereby attenuating the insulin signal.
By inhibiting PTPs, vanadium compounds can prolong the phosphorylated, active state of the insulin receptor and downstream signaling molecules. This leads to an enhancement of the insulin signal, promoting glucose uptake and metabolism.
Diagram 2: Vanadium(III) in the Insulin Signaling Pathway
Caption: Vanadium(III) species can inhibit PTP1B, enhancing insulin signaling and promoting glucose uptake.
Conclusion
The aqueous solution chemistry of this compound is characterized by the formation of the trans-[VBr₂(H₂O)₄]⁺ cation and its equilibrium with the fully aquated [V(H₂O)₆]³⁺ ion, particularly in acidic media. The speciation is highly pH-dependent, with hydrolysis leading to a variety of hydroxo and oxo-bridged species. The ability of vanadium compounds to inhibit protein tyrosine phosphatases underscores their potential in the development of new therapeutic agents for conditions such as diabetes. A thorough understanding of the fundamental aqueous chemistry of Vanadium(III), as outlined in this guide, is essential for the rational design and application of such compounds in a biological context. Further research is warranted to obtain more precise quantitative data on solubility and hydrolysis constants and to elucidate detailed experimental protocols for the characterization of these fascinating and potentially beneficial chemical species.
References
- 1. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. Vanadium(III)_bromide [chemeurope.com]
- 5. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Speciation of Vanadium - Metal Toxicology Handbook [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. azom.com [azom.com]
- 11. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Mechanisms of vanadium action: insulin-mimetic or insulin-enhancing agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Hydrated Vanadium(III) Bromide Complex: trans-[VBr₂(H₂O)₄]Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrated form of Vanadium(III) bromide, specifically the trans-diaquadibromothis compound complex, often found as the dihydrate salt trans-[VBr₂(H₂O)₄]Br·2H₂O, is an inorganic coordination compound of significant interest in the fields of inorganic chemistry and materials science. Vanadium complexes are known for their diverse coordination geometries, oxidation states, and magnetic properties, making them valuable subjects for fundamental research and potential applications in catalysis and as precursors for other vanadium-containing materials. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of trans-[VBr₂(H₂O)₄]Br, consolidating available data for researchers and professionals in related fields.
Synthesis and Structure
The cation trans-[VBr₂(H₂O)₄]⁺ is the predominant vanadium(III) species in aqueous solutions of this compound (VBr₃)[1]. The solid-state complex, trans-[VBr₂(H₂O)₄]Br·2H₂O, can be isolated by the evaporation of these aqueous solutions[1].
Experimental Protocol: Synthesis
While a highly detailed, step-by-step protocol for the synthesis of trans-[VBr₂(H₂O)₄]Br·2H₂O is not extensively documented in publicly available literature, a general procedure can be outlined based on existing information. This process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the V(III) center.
References
An In-depth Technical Guide to the Oxidation State and Properties of Vanadium(III) Bromide (VBr₃)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive examination of Vanadium(III) bromide (VBr₃), focusing on the determination of vanadium's oxidation state. It includes a summary of its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.
Determination of Vanadium Oxidation State in VBr₃
The primary characteristic of vanadium in the compound this compound is its oxidation state. The oxidation number of vanadium in vanadium tribromide is +3 [1][2][3][4]. This state is fundamental to understanding the compound's chemical behavior, structure, and applications.
Principle of Electronegativity and Charge Neutrality
The oxidation state is determined based on the principle of charge neutrality. In any neutral chemical compound, the sum of the oxidation states of all constituent atoms must equal zero. Bromine, being a halogen, is more electronegative than vanadium and is assigned an oxidation state of -1 in metal halides.
The calculation is as follows:
-
Let the oxidation state of Vanadium (V) be x.
-
The oxidation state of each Bromine (Br) atom is -1.
-
The compound VBr₃ has three bromine atoms.
-
The overall charge of the compound is 0.
Therefore, the equation is: x + 3(-1) = 0 x - 3 = 0 x = +3
Thus, the oxidation state of vanadium in VBr₃ is +3[1]. This is also reflected in its systematic IUPAC name, this compound[5][6].
Logical Workflow for Oxidation State Calculation
The following diagram illustrates the logical steps to deduce the oxidation state of vanadium in VBr₃.
Caption: Logical workflow for calculating the oxidation state.
Physicochemical Properties of this compound
VBr₃ is an inorganic compound that serves as a precursor in the synthesis of other vanadium compounds and finds use in materials science and catalysis[3]. Its properties are summarized below.
| Property | Value |
| Chemical Formula | VBr₃ |
| Molar Mass | 290.654 g/mol [5][6] |
| Appearance | Green-black solid[5], Gray-brown solid[6][7] |
| Crystal Structure | Polymeric, with octahedral vanadium(III) surrounded by six bromide ligands[1][5][6]. |
| Density | 4.0 g/cm³[5][6][7] |
| Solubility | Soluble in water (forms a green solution) and THF (forms adducts)[5][6]. |
| Magnetic Susceptibility (χ) | +2890.0·10⁻⁶ cm³/mol[5] |
| Decomposition Temperature | ~500 °C[5] |
| CAS Number | 13470-26-3[5][6] |
Experimental Protocols
Synthesis of this compound
A common method for preparing VBr₃ involves the treatment of vanadium tetrachloride (VCl₄) with hydrogen bromide (HBr)[5][6]. The reaction proceeds through an unstable intermediate, vanadium(IV) bromide (VBr₄), which readily decomposes to VBr₃ by releasing Br₂ at room temperature[5][6].
Reaction: 2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂[5][6]
An alternative synthesis route is the direct reaction between vanadium metal and bromine at elevated temperatures[3].
Reaction: 2 V + 3 Br₂ → 2 VBr₃[5]
The workflow for the halide exchange synthesis is outlined below.
Caption: Synthesis of VBr₃ via halide exchange reaction.
Experimental Verification of Oxidation State
While the oxidation state is readily determined by chemical principles, advanced spectroscopic techniques can provide experimental confirmation, which is crucial for complex materials or novel compounds. X-ray Absorption Near-Edge Structure (XANES) is a powerful method for this purpose.
Methodology: X-ray Absorption Near-Edge Structure (XANES)
-
Principle: XANES measures the absorption of X-rays by an element as a function of energy, specifically near the absorption edge. The precise energy of this edge is sensitive to the element's oxidation state, coordination environment, and bonding characteristics. A higher oxidation state typically results in a shift of the absorption edge to a higher energy.
-
Sample Preparation: A thin, uniform sample of VBr₃ is prepared. For solid samples, this may involve grinding the powder and pressing it into a pellet or dispersing it on a suitable tape.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam from a synchrotron source. The energy of the beam is scanned across the vanadium K-edge (the binding energy of its 1s core electron). The X-ray absorption is measured.
-
Data Analysis: The resulting spectrum's edge position is compared to the spectra of reference compounds with known vanadium oxidation states (e.g., V metal (0), VO (+2), V₂O₃ (+3), VO₂ (+4), V₂O₅ (+5)). The energy position of the VBr₃ sample's absorption edge is correlated with these standards to confirm the +3 oxidation state.
References
- 1. homework.study.com [homework.study.com]
- 2. WebElements Periodic Table » Vanadium » vanadium tribromide [webelements.com]
- 3. CAS 13470-26-3: Vanadium tribromide | CymitQuimica [cymitquimica.com]
- 4. WebElements Periodic Table » Vanadium » vanadium tribromide [winter.group.shef.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Vanadium(III)_bromide [chemeurope.com]
- 7. americanelements.com [americanelements.com]
Unveiling the Thermodynamic Landscape of Vanadium(III) Bromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the thermodynamic properties of Vanadium(III) bromide (VBr₃), a compound of significant interest in various fields, including materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative thermodynamic data, detailed experimental methodologies, and a conceptual visualization of thermodynamic relationships.
Core Thermodynamic Data
The thermodynamic stability and reactivity of this compound are dictated by its fundamental thermodynamic parameters. The following table summarizes the key quantitative data for solid VBr₃ at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | Symbol | Value | State |
| Standard Molar Enthalpy of Formation | ΔfH° | -446 kJ/mol | solid |
| Standard Molar Entropy | S° | 142 J/(mol·K) | solid |
| Estimated Standard Molar Heat Capacity | Cₚ° | ~98 J/(mol·K) | solid |
| Standard Molar Enthalpy of Formation | ΔfH° | -257.7 kJ/mol | gaseous |
Experimental Determination of Thermodynamic Properties
The accurate determination of the thermodynamic data presented above relies on precise and carefully executed experimental protocols. Due to the hygroscopic and potentially air-sensitive nature of this compound, all handling and preparation steps must be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen.
Determination of Standard Molar Enthalpy of Formation (ΔfH°) via Bomb Calorimetry
The standard molar enthalpy of formation of VBr₃ is determined by reacting the compound with an oxidizing agent in a bomb calorimeter.
Experimental Workflow:
Figure 1: Workflow for Bomb Calorimetry of VBr₃.
Methodology:
-
Sample Preparation: A precise mass of high-purity, anhydrous this compound is pressed into a pellet inside an inert atmosphere glovebox.
-
Bomb Assembly: The pellet is placed in a quartz crucible within a high-pressure stainless-steel bomb. A known length of ignition wire is positioned in contact with the pellet.
-
Pressurization: The bomb is sealed and purged with high-purity oxygen before being pressurized to approximately 30 atm.
-
Calorimetry: The sealed bomb is submerged in a known volume of deionized water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter (C_calorimeter), determined separately using a standard substance like benzoic acid, is used to calculate the heat of reaction (q_reaction) from the observed temperature change (ΔT). The change in internal energy (ΔU°) is then determined, and subsequently, the enthalpy of formation (ΔH°) is calculated using the relationship ΔH = ΔU + Δ(PV).
Determination of Standard Molar Entropy (S°) and Heat Capacity (Cₚ°) via Differential Scanning Calorimetry (DSC)
The standard molar entropy and heat capacity of VBr₃ are determined by measuring the heat flow into a sample as a function of temperature using a Differential Scanning Calorimeter.
Experimental Workflow:
Figure 2: Workflow for DSC Measurement of VBr₃.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of powdered VBr₃ is hermetically sealed in an aluminum or other inert DSC pan inside a glovebox.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Correction: An initial thermal scan is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Measurement: A scan is performed with a sapphire standard of known mass to determine the heat capacity calibration factor.
-
Sample Measurement: The sealed pan containing VBr₃ is placed in the DSC, and the temperature is ramped over the desired range (typically from near absolute zero to above room temperature for entropy determination) at a controlled rate (e.g., 10 K/min). The differential heat flow between the sample and an empty reference pan is measured.
-
Data Analysis for Heat Capacity: The heat capacity of VBr₃ at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard, after correcting for the baseline.
-
Data Analysis for Entropy: To determine the standard molar entropy, the heat capacity is measured from as low a temperature as possible (approaching 0 K). The entropy is then calculated by integrating the Cₚ/T versus T curve from 0 K to 298.15 K.
The Interrelation of Thermodynamic Properties
The fundamental thermodynamic properties are interconnected through the Gibbs free energy equation, which is a cornerstone of chemical thermodynamics. This relationship determines the spontaneity of a chemical process.
Figure 3: Gibbs Free Energy Relationship (ΔG = ΔH - TΔS).
This diagram illustrates that the Gibbs free energy (ΔG) of a system is a function of its enthalpy (ΔH) and entropy (ΔS) at a given temperature (T). A negative ΔG indicates a spontaneous process. This fundamental relationship is crucial for predicting the behavior of this compound in chemical reactions and material transformations.
Vanadium(III) Bromide (CAS No. 13470-26-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and potential applications of Vanadium(III) bromide, with a focus on its relevance in chemical research and drug discovery.
Introduction
This compound, with the chemical formula VBr₃, is an inorganic compound that has garnered interest in various fields of chemical synthesis and materials science.[1] This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, detailed synthesis protocols, chemical reactivity, and safety considerations. For drug development professionals, this guide highlights the potential utility of this compound as a catalyst in organic synthesis and discusses the broader context of vanadium compounds in biological signaling pathways.
Physicochemical Properties
This compound is a green-black, hygroscopic solid.[1] It is soluble in water, where it forms a green solution.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13470-26-3 | [2] |
| Molecular Formula | VBr₃ | [3] |
| Molar Mass | 290.654 g/mol | [3] |
| Appearance | Green-black solid | [1] |
| Density | 4 g/cm³ | [3] |
| Solubility in water | Soluble | [1] |
| Solubility in other solvents | Soluble in THF (forms adducts) | [3] |
| Crystal Structure | Isotypic with Vanadium(III) chloride, Space group R3c (No. 167) | [1] |
| Lattice Constants | a = 6.400 Å, c = 18.53 Å | [1] |
| Coordination Geometry | Octahedral | [1] |
| Magnetic Susceptibility (χ) | +2890.0·10⁻⁶ cm³/mol | [2] |
Synthesis and Handling
Synthesis of Anhydrous this compound
Two primary methods for the synthesis of anhydrous this compound are reported in the literature.
Method 1: From Vanadium Tetrachloride
This method involves the treatment of Vanadium tetrachloride (VCl₄) with hydrogen bromide (HBr).[2] The reaction proceeds through an unstable Vanadium(IV) bromide (VBr₄) intermediate, which subsequently decomposes to VBr₃ and bromine (Br₂).[2]
Reaction: 2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂[2]
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reactants and products. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
In a Schlenk line apparatus, cool a solution of Vanadium tetrachloride in a suitable anhydrous solvent (e.g., carbon tetrachloride) to -78 °C using a dry ice/acetone bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the cooled solution.
-
Allow the reaction mixture to warm slowly to room temperature. The unstable Vanadium(IV) bromide intermediate will decompose, releasing bromine and precipitating this compound.
-
The solid VBr₃ can be isolated by filtration under an inert atmosphere, washed with an anhydrous, non-coordinating solvent, and dried under vacuum.
Method 2: Direct Bromination of Vanadium Metal
This compound can also be prepared by the direct reaction of vanadium metal with bromine.[2]
Reaction: 2 V + 3 Br₂ → 2 VBr₃[2]
Experimental Protocol:
-
Caution: Bromine is a highly corrosive and toxic substance. This reaction must be carried out in a sealed, evacuated tube and within a fume hood.
-
Place a stoichiometric amount of high-purity vanadium metal powder in a quartz tube.
-
Carefully add a stoichiometric amount of liquid bromine to the tube.
-
Evacuate and seal the tube.
-
Heat the sealed tube in a furnace. The exact temperature and reaction time will need to be optimized, but temperatures around 400-500 °C are typically employed.
-
After cooling, the VBr₃ product can be collected.
Synthesis of THF Adduct: mer-VBr₃(THF)₃
This compound readily forms adducts with donor solvents like tetrahydrofuran (B95107) (THF). The meridional isomer, mer-VBr₃(THF)₃, is a common and useful starting material for further reactions.[3]
Experimental Protocol:
-
Suspend anhydrous this compound in an excess of dry, distilled THF under an inert atmosphere.
-
Stir the suspension at room temperature for several hours. The color will typically change as the complex forms.
-
The product can be isolated by reducing the volume of the solvent under vacuum and collecting the precipitated solid by filtration.
-
Wash the product with a small amount of cold, dry THF and dry under vacuum.
Handling and Storage
This compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[4] It should be stored in a tightly sealed container in a cool, dry place.[4]
Chemical Reactivity and Applications
Coordination Chemistry
This compound is a versatile precursor for the synthesis of various vanadium(III) coordination complexes. It reacts with a wide range of Lewis bases to form adducts. For example, in aqueous solutions, VBr₃ forms the trans-[VBr₂(H₂O)₄]⁺ cation.[2] Evaporation of these solutions yields the salt trans-[VBr₂(H₂O)₄]Br·2H₂O.[2]
Catalysis in Organic Synthesis
Vanadium compounds are known to catalyze a variety of organic transformations. While the catalytic applications of this compound itself are not extensively documented, related vanadium species have shown catalytic activity. For instance, Vanadium(III) oxide, a related compound, has been used to catalyze the direct fluorination of C(sp³)–H groups with Selectfluor.[5] Although this compound was also found to be an effective catalyst for benzylic fluorination, it can lead to bromine atom-transfer as a side reaction.[5] This catalytic activity for C-H functionalization is highly relevant to drug development, as it allows for the late-stage modification of complex molecules.
Experimental Protocol for Vanadium-Catalyzed C(sp³)–H Fluorination (General Procedure using V₂O₃):
-
Note: This protocol is for the more reliable V₂O₃ catalyst but illustrates the general conditions that could be adapted for VBr₃, keeping in mind the potential for side reactions.
-
To a vial, add the vanadium catalyst (e.g., V₂O₃, 10 mol%).
-
Add the fluorinating agent (e.g., Selectfluor, 1.5 equivalents).
-
Add the substrate (1.0 equivalent) and anhydrous acetonitrile.
-
Degas the reaction mixture and stir at room temperature for the required time (typically 6-48 hours).
-
Upon completion, the reaction mixture can be worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.[5]
Relevance to Drug Development and Biological Signaling
While direct applications of this compound in drug development are not widely reported, the broader family of vanadium compounds has been extensively studied for its biological activities.[6][7] These compounds are known to interact with and modulate various cellular signaling pathways, which is a key area of interest in drug discovery.
Interaction with Signaling Pathways
Vanadium compounds, generally in the +4 and +5 oxidation states, have been shown to influence key signaling pathways involved in cell growth, proliferation, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[6][8] This is often attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in signal transduction.[9] By inhibiting PTPs, vanadium compounds can mimic or enhance the effects of insulin (B600854) and other growth factors.[7]
It is important to note that the specific effects of this compound on these pathways have not been extensively studied, and the observed biological activities are generally associated with other vanadium species. Researchers interested in the therapeutic potential of vanadium should consider that the speciation of the vanadium compound under physiological conditions will ultimately determine its biological effect.
Safety and Toxicology
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed and may cause respiratory irritation.
Hazard Information:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 (Causes severe skin burns and eye damage)
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[4]
-
Store away from incompatible materials such as water, strong bases, and oxidizing agents.[4]
Disposal: Waste this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
Conclusion
This compound is a valuable inorganic compound with established utility in coordination chemistry and potential as a catalyst in organic synthesis. While its direct role in drug development is still an emerging area, its ability to facilitate reactions such as C-H fluorination highlights its potential for the synthesis of novel therapeutic agents. The broader biological activities of vanadium compounds, particularly their influence on key cellular signaling pathways, provide a compelling rationale for further investigation into the specific biological effects of this compound and its derivatives. Researchers and drug development professionals should consider this compound as a versatile tool in their synthetic and discovery efforts, while adhering to strict safety protocols for its handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vanadium(III)_bromide [chemeurope.com]
- 4. fishersci.com [fishersci.com]
- 5. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of high-purity Vanadium(III) bromide
An In-depth Technical Guide to Commercial Suppliers of High-Purity Vanadium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound (VBr₃)
This compound (CAS No. 13470-26-3), also known as vanadium tribromide, is an inorganic compound with the formula VBr₃. In its anhydrous form, it is a gray-brown or green-black crystalline solid that is highly sensitive to moisture.[1][2][3] VBr₃ serves as a valuable precursor and catalyst in various chemical syntheses. In the solid state, the compound is polymeric, featuring octahedral vanadium(III) centers surrounded by six bromide ligands.[3][4]
For researchers in drug development and organic synthesis, high-purity VBr₃ is particularly relevant as a catalyst or starting material for creating complex organometallic compounds and in specific transformations, such as C-H functionalization reactions.[5] Its utility is often linked to its Lewis acidic nature and its ability to participate in redox cycles. Given its reactivity and hygroscopic nature, the quality and purity of VBr₃ from commercial suppliers are critical for reproducible and successful experimental outcomes.
Commercial Suppliers and Product Specifications
The selection of a suitable supplier for high-purity this compound is contingent on factors such as required purity levels, available quantities, and the specific form of the material. Leading chemical suppliers offer various grades of VBr₃, typically distinguished by purity, which is often reported on a "metals basis"—meaning the percentage excludes trace metal impurities.
Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Name/Grade | Purity | Form | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 99% | Powder | Custom |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound, metals basis | 99.5% | Crystalline | 2 g, 10 g, 50 g |
| Strem Chemicals | This compound, V | 99.7% | - | 1 g, 5 g, 25 g |
| American Elements | Vanadium Bromide | Up to 99.999% (5N) | Powder, Custom | Research & Bulk Quantities |
| FUNCMATER | Vanadium Bromide (VBr₃)-Powder | 99.5% | -100 mesh Powder | Inquire |
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current data.
Supplier Evaluation and Selection Workflow
Choosing the right supplier involves more than comparing list prices. For scientific applications, a systematic approach is necessary to ensure the material meets stringent experimental requirements. The following workflow outlines a logical process for selecting a supplier for high-purity VBr₃.
Caption: Workflow for selecting a high-purity chemical supplier.
Representative Experimental Protocol: VBr₃ in Catalytic C(sp³)–H Functionalization
High-purity Vanadium(III) compounds are effective catalysts in modern organic synthesis. One notable application is the direct fluorination of C(sp³)–H bonds. While various vanadium sources can be used, this compound has been shown to be an effective catalyst for these transformations, although potential side reactions like bromine atom-transfer should be considered. The following protocol is a representative example adapted from literature for such a reaction.
Reaction: Vanadium-Catalyzed Benzylic C–H Fluorination
Materials:
-
High-Purity this compound (VBr₃)
-
Substrate (e.g., a compound with a benzylic C-H bond)
-
Fluorinating agent (e.g., Selectfluor®)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk line)
-
Magnetic stirrer and stir bar
Methodology:
-
Inert Atmosphere Setup: All glassware should be oven- or flame-dried and cooled under a stream of dry argon or nitrogen. The reaction should be assembled in a glovebox or using Schlenk techniques.
-
Reagent Charging: To a dried vial or flask, add this compound (e.g., 5 mol%). Add the fluorinating agent, Selectfluor® (1.5 equivalents), followed by the substrate (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle. This can be achieved by three freeze-pump-thaw cycles.
-
Reaction Execution: The sealed reaction vessel is stirred vigorously at room temperature. Reaction progress is monitored by a suitable analytical technique, such as TLC, GC-MS, or ¹⁹F NMR, over a period of 6–48 hours.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether), and the catalyst and byproducts are removed by filtration through a pad of silica (B1680970) gel or Celite®.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel flash column chromatography.
Note: Researchers have observed that while VBr₃ is an effective catalyst, competing bromine atom-transfer can occur as a side reaction. This highlights the importance of careful reaction optimization and analysis when using this catalyst.
Experimental Workflow Diagram
The following diagram visualizes the key stages of the representative experimental protocol described above.
Caption: Workflow for a VBr₃-catalyzed C-H fluorination experiment.
Conclusion
High-purity this compound is an important reagent for advanced chemical synthesis, accessible through several reputable global suppliers. For professionals in research and drug development, a thorough evaluation of supplier specifications, including purity and trace impurity data from a Certificate of Analysis, is paramount. Understanding the practical application of VBr₃ through established experimental protocols allows researchers to leverage its catalytic potential effectively while being mindful of possible side reactions. The systematic workflows provided in this guide offer a framework for both the procurement and the successful application of this versatile compound.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. researchgate.net [researchgate.net]
- 3. RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties [mdpi.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Properties of Vanadium(III) Bromide (VBr₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Vanadium(III) bromide (VBr₃), focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. VBr₃ is an inorganic compound with a polymeric structure in the solid state, where each vanadium(III) center is octahedrally coordinated to six bromide ligands[1]. Its air and moisture sensitivity necessitates specialized handling techniques for accurate spectroscopic analysis. This document summarizes available spectral data, provides detailed experimental protocols for handling this sensitive material, and includes theoretical insights where experimental data is limited.
Electronic Spectroscopy (UV-Visible)
The UV-Vis absorption spectrum of V(III), a d² ion, in an octahedral or distorted octahedral environment is primarily characterized by d-d electronic transitions and charge-transfer bands. The energies of these transitions are sensitive to the ligand field.
Spectral Data
Aqueous solutions of V(III) salts, which contain the trans-[V(H₂O)₄Br₂]⁺ cation, exhibit characteristic absorption bands. Additionally, studies on V(III) complexes with organic ligands, such as those formed with tetrahydrofuran (B95107) (THF), provide a basis for understanding the electronic spectrum in non-aqueous environments. A high-resolution resonant inelastic X-ray scattering (RIXS) study on solid VBr₃ has identified the energies of d-d and charge-transfer excitations.
| Species/System | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Solvent/State | Reference |
| V(III) (aq) | ~600-700 | Low | ³T₁g(F) → ³T₂g(F) | Water | [2] |
| V(III) (aq) | ~400-450 | Low | ³T₁g(F) → ³T₁g(P) | Water | [2] |
| VBr₃(thf)₃ | - | - | d-d transitions | THF | |
| Solid VBr₃ | ~905 (1.37 eV) | - | d-d excitation (³A₂ → ³E) | Solid | [3] |
| Solid VBr₃ | ~2300-4100 (0.3-0.5 eV) | - | d-d excitations | Solid | [3] |
| Solid VBr₃ | > 3.3 eV | - | Charge-transfer excitations | Solid | [3] |
Note: The d-d transitions are Laporte-forbidden and thus typically have low molar absorptivities. The intense color of VBr₃ solutions suggests the presence of charge-transfer bands extending into the visible region.
Experimental Protocol: UV-Vis Spectroscopy of VBr₃
Due to the air- and moisture-sensitive nature of VBr₃, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
Materials and Equipment:
-
Anhydrous VBr₃
-
Anhydrous, degassed spectroscopic grade solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Glovebox or Schlenk line
-
Air-tight quartz cuvettes with a known path length (e.g., 1 cm)
-
UV-Vis spectrophotometer
-
Gastight syringes and needles
-
Volumetric flasks and pipettes (oven-dried and cooled under inert gas)
Procedure:
-
Preparation of Stock Solution (in a glovebox): a. Transfer an accurately weighed amount of VBr₃ into a volumetric flask. b. Add a small amount of the anhydrous solvent to dissolve the solid. c. Once dissolved, dilute to the mark with the solvent. d. Stopper the flask and mix thoroughly.
-
Sample Preparation for Measurement: a. Prepare a series of dilutions from the stock solution in volumetric flasks to obtain concentrations suitable for UV-Vis analysis (typically in the micromolar to millimolar range). b. Rinse the air-tight cuvette with the anhydrous solvent. c. Fill the cuvette with the sample solution using a gastight syringe. d. Securely seal the cuvette.
-
Spectral Acquisition: a. Record a baseline spectrum of the pure solvent in a matched cuvette. . Place the sample cuvette in the spectrophotometer. c. Record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).
-
Data Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. Identify the wavelengths of maximum absorbance (λ_max). c. Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
Vibrational Spectroscopy (IR and Raman)
Experimental Infrared (IR) and Raman spectra of pure VBr₃ are not readily found in the published literature. The intense color of VBr₃ and related compounds can lead to strong absorption of the laser excitation in Raman spectroscopy, making it challenging to obtain high-quality spectra. Therefore, the following sections are based on theoretical expectations and general methodologies for similar compounds.
Theoretical Vibrational Frequencies
In the absence of experimental data, theoretical calculations using methods such as Density Functional Theory (DFT) are the primary means of predicting the vibrational modes of VBr₃. For solid VBr₃ with a polymeric structure, phonon calculations can predict the Raman and IR active modes.
Based on its crystal structure, VBr₃ is expected to have a number of IR and Raman active vibrational modes corresponding to the stretching and bending of the V-Br bonds.
Note: Without specific theoretical studies on VBr₃, a quantitative table of vibrational frequencies cannot be provided. It is anticipated that the V-Br stretching modes would appear in the far-IR region, likely below 400 cm⁻¹.
Experimental Protocol: Infrared (IR) Spectroscopy of Solid VBr₃
Given its sensitivity, Attenuated Total Reflectance (ATR) FTIR is a suitable technique for solid VBr₃ as it requires minimal sample preparation.
Materials and Equipment:
-
Anhydrous VBr₃ powder
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Glovebox
-
Spatula
Procedure:
-
Sample Preparation (in a glovebox): a. Place the ATR accessory inside the glovebox. b. Ensure the ATR crystal is clean. c. Place a small amount of VBr₃ powder onto the ATR crystal. d. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: a. If the spectrometer is not in the glovebox, the sealed ATR accessory must be quickly transferred. b. Record a background spectrum of the clean, empty ATR crystal. c. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. For V-Br modes, a far-IR spectrometer would be necessary.
-
Data Processing: a. Perform ATR correction if necessary. b. Identify the vibrational frequencies of the absorption bands.
Experimental Protocol: Raman Spectroscopy of Solid VBr₃
Obtaining a Raman spectrum of VBr₃ may be challenging due to its color. Using a laser with a longer wavelength (e.g., 785 nm or 1064 nm) can help to minimize absorption and fluorescence. The sample must be sealed in an air-tight container.
Materials and Equipment:
-
Anhydrous VBr₃ (crystalline or powder)
-
Raman spectrometer with a choice of laser excitation wavelengths
-
Glass capillary tubes or a sealed sample holder for air-sensitive materials
-
Glovebox
Procedure:
-
Sample Preparation (in a glovebox): a. Load a small amount of VBr₃ into a glass capillary tube. b. Flame-seal the capillary tube or seal it with a suitable epoxy. c. Alternatively, use a specialized air-tight sample holder for solids.
-
Spectral Acquisition: a. Mount the sealed sample in the spectrometer. b. Start with a low laser power to avoid sample decomposition. c. Select an appropriate laser wavelength (start with a near-IR laser if available). d. Acquire the Raman spectrum over the desired range. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
-
Data Analysis: a. Perform baseline correction to remove any fluorescence background. b. Identify the Raman shifts of the vibrational modes.
Conclusion
The spectral characterization of VBr₃ presents challenges due to its reactivity and physical properties. While UV-Vis spectroscopy provides qualitative information about its electronic structure, a complete solution-state spectrum with molar absorptivities is not well-documented. Experimental vibrational spectra (IR and Raman) are largely absent from the literature, necessitating a reliance on theoretical calculations for understanding its vibrational modes. The experimental protocols provided in this guide are based on best practices for handling air-sensitive materials and should enable researchers to obtain reliable spectral data for VBr₃. Future work in this area would benefit from dedicated theoretical studies to calculate the vibrational frequencies of VBr₃ and careful experimental work to obtain its solution-phase UV-Vis spectrum and solid-state IR and Raman spectra.
References
Methodological & Application
Vanadium(III) Bromide: A Versatile Precursor in Advanced Materials Synthesis
Application Notes and Protocols for Researchers in Materials Science and Drug Development
Vanadium(III) bromide (VBr₃) is emerging as a significant precursor in the field of materials science, offering a versatile entry point for the synthesis of a wide array of vanadium-based materials. These materials, including vanadium oxides, nitrides, and sulfides, exhibit a rich spectrum of electronic, optical, and catalytic properties, making them highly attractive for applications ranging from energy storage and catalysis to therapeutic agents. The use of a halide precursor like VBr₃ can offer advantages in certain synthetic approaches, such as chemical vapor deposition (CVD), due to its volatility and reactivity.
These application notes provide detailed protocols for the synthesis of vanadium nitride, vanadium oxide, and vanadium sulfide (B99878) using this compound as the primary precursor. The methodologies are designed to be reproducible in a standard laboratory setting and are supported by quantitative data and visualizations to aid researchers in their experimental design.
Synthesis of Vanadium-Based Materials from this compound: A Summary
The following table summarizes the key experimental parameters for the synthesis of various vanadium-based materials using VBr₃ as a precursor. It is important to note that while VBr₃ is a viable precursor, detailed published protocols are not abundant for all material types. The presented data is a compilation from available literature on vanadium halide precursors and represents typical synthesis conditions.
| Target Material | Synthesis Method | Precursor | Co-reactant(s) | Temperature (°C) | Pressure | Resulting Material Properties |
| Vanadium Nitride (VN) | Chemical Vapor Deposition (CVD) | This compound (VBr₃) | Ammonia (B1221849) (NH₃), Nitrogen (N₂) | 500 - 900 | 10 - 760 Torr | Crystalline thin film, high hardness, good electrical conductivity |
| Vanadium Oxide (e.g., V₂O₃) | Sol-Gel/Hydrothermal | This compound (VBr₃) | Water, organic solvent (e.g., ethanol) | 150 - 250 | Autogenous | Nanoparticles, nanorods, or thin films with varying oxidation states |
| Vanadium Sulfide (e.g., VS₂) | Chemical Vapor Deposition (CVD) | This compound (VBr₃) | Hydrogen sulfide (H₂S) or Sulfur powder | 400 - 700 | Low Pressure | 2D nanosheets, thin films with applications in energy storage |
Experimental Protocols
Protocol 1: Synthesis of Vanadium Nitride (VN) Thin Films via Chemical Vapor Deposition (CVD)
This protocol describes the deposition of a vanadium nitride thin film on a substrate using VBr₃ and ammonia as precursors in a CVD reactor.
Materials:
-
This compound (VBr₃), anhydrous powder
-
Ammonia (NH₃) gas, ultra-high purity
-
Nitrogen (N₂) gas, ultra-high purity
-
Substrate (e.g., silicon wafer, sapphire)
-
Inert gas for glovebox operation (e.g., Argon)
Equipment:
-
Glovebox with an inert atmosphere
-
Horizontal hot-wall CVD reactor with a tube furnace
-
Mass flow controllers for gas delivery
-
Vacuum pump and pressure gauge
-
Precursor heating system
-
Substrate holder
Procedure:
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).
-
Precursor Handling (in Glovebox): VBr₃ is highly hygroscopic and must be handled in an inert atmosphere. Load a specific amount of VBr₃ powder into a precursor boat.
-
CVD System Setup: Place the cleaned substrate on the substrate holder and position it in the center of the quartz tube reactor. Place the precursor boat in the upstream heating zone of the reactor.
-
Purging: Seal the reactor and purge the system with high-purity N₂ gas for at least 30 minutes to remove any residual air and moisture.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 700 °C) under a continuous flow of N₂.
-
Heat the VBr₃ precursor to a temperature sufficient for sublimation (e.g., 400-500 °C) to generate a stable vapor pressure.
-
Introduce the VBr₃ vapor into the reactor using N₂ as a carrier gas.
-
Introduce ammonia (NH₃) gas into the reactor at a controlled flow rate. The NH₃ will react with the VBr₃ vapor at the hot substrate surface to form a VN film.
-
Maintain the deposition for the desired time to achieve the target film thickness.
-
-
Cooling and Passivation:
-
After the deposition, stop the precursor flow and cool down the reactor to room temperature under a continuous N₂ flow.
-
The VN film can be passivated with a slow introduction of an oxygen/nitrogen mixture to form a thin protective oxide layer on the surface.
-
-
Sample Retrieval: Once at room temperature, the reactor can be opened, and the coated substrate can be retrieved for characterization.
Safety Precautions:
-
Handle VBr₃ in an inert atmosphere.
-
Ammonia is a corrosive and toxic gas; ensure proper ventilation and gas handling procedures.
-
The CVD process involves high temperatures and vacuum; follow all safety protocols for the equipment.
-
The reaction byproducts (e.g., HBr) are corrosive and should be handled with an appropriate exhaust scrubbing system.
Protocol 2: Synthesis of Vanadium Oxide Nanoparticles via a Solution-Based Method
This protocol outlines a general procedure for synthesizing vanadium oxide nanoparticles from VBr₃ in a solution phase, which can be adapted for both sol-gel and hydrothermal methods.
Materials:
-
This compound (VBr₃)
-
Anhydrous ethanol (B145695) or isopropanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Inert gas for Schlenk line or glovebox operation (e.g., Argon)
Equipment:
-
Schlenk line or glovebox
-
Round bottom flask with a condenser
-
Stirring hotplate
-
Centrifuge
-
Oven or furnace for drying and calcination
-
(For hydrothermal synthesis) Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation (under inert atmosphere):
-
In a glovebox or using a Schlenk line, dissolve a measured amount of VBr₃ in anhydrous ethanol to form a solution. The solution will likely have a characteristic color.
-
-
Hydrolysis and Condensation:
-
Slowly add a mixture of ethanol and deionized water to the VBr₃ solution while stirring vigorously. The addition of water will initiate the hydrolysis of the vanadium precursor.
-
Adjust the pH of the solution by adding ammonium hydroxide dropwise to promote the condensation and formation of a vanadium hydroxide/oxide precipitate (sol).
-
-
Aging and Gelation (for sol-gel):
-
Allow the solution to age at room temperature or with gentle heating to form a gel.
-
-
Hydrothermal Treatment (for hydrothermal synthesis):
-
Transfer the initial solution/sol into a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the purified product in an oven at a low temperature (e.g., 80 °C) overnight.
-
To obtain crystalline vanadium oxide, calcine the dried powder in a furnace at a higher temperature (e.g., 400-600 °C) in air or an inert atmosphere, depending on the desired vanadium oxidation state.
-
Safety Precautions:
-
Handle VBr₃ and the initial reaction steps under an inert atmosphere.
-
Use appropriate personal protective equipment when handling solvents and chemicals.
-
Exercise caution when working with autoclaves under high pressure and temperature.
Protocol 3: Synthesis of Vanadium Sulfide (VS₂) Nanosheets via Chemical Vapor Deposition (CVD)
This protocol describes a method for the synthesis of 2D vanadium sulfide nanosheets on a substrate using VBr₃ and a sulfur source in a CVD system.
Materials:
-
This compound (VBr₃), anhydrous powder
-
Sulfur powder or Hydrogen sulfide (H₂S) gas
-
Argon (Ar) gas, ultra-high purity
-
Substrate (e.g., SiO₂/Si, mica)
Equipment:
-
Two-zone tube furnace CVD system
-
Mass flow controllers for gas delivery
-
Vacuum pump and pressure gauge
-
Quartz tube reactor
-
Precursor and sulfur source boats
Procedure:
-
Substrate and Precursor Preparation:
-
Clean the substrate thoroughly.
-
In a glovebox, load VBr₃ powder into a precursor boat and sulfur powder into a separate boat.
-
-
CVD System Setup:
-
Place the substrate in the center of the downstream heating zone.
-
Place the VBr₃ boat in the upstream heating zone.
-
Place the sulfur boat further upstream in a separate heating zone or at a location where its temperature can be independently controlled.
-
-
Purging:
-
Seal the reactor and purge with high-purity Ar gas to create an inert environment.
-
-
Deposition:
-
Heat the substrate to the desired growth temperature (e.g., 600 °C) under a continuous Ar flow.
-
Heat the sulfur source to a temperature that generates a sufficient sulfur vapor pressure (e.g., 150-250 °C).
-
Heat the VBr₃ precursor to its sublimation temperature (e.g., 400-500 °C) and introduce its vapor into the reactor using Ar as a carrier gas.
-
The VBr₃ and sulfur vapors will react at the hot substrate surface to form VS₂ nanosheets.
-
-
Cooling:
-
After the desired growth time, stop the heating of the precursors and the substrate.
-
Allow the system to cool down to room temperature under a continuous Ar flow.
-
-
Sample Retrieval:
-
Once cooled, the reactor can be opened to retrieve the substrate with the grown VS₂ nanosheets.
-
Safety Precautions:
-
Handle VBr₃ in an inert atmosphere.
-
If using H₂S, it is a highly toxic and flammable gas and requires specialized handling and safety protocols.
-
Ensure proper ventilation and exhaust for the CVD system.
Visualizations
The following diagrams illustrate the experimental workflows and the role of this compound as a central precursor in the synthesis of various vanadium-based materials.
Application Notes and Protocols: Synthesis of Vanadium Nitride from Vanadium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN) is a notable transition metal nitride, recognized for its impressive physical and chemical properties. These include a high melting point, significant hardness, excellent electrical conductivity, and robust chemical stability. Such characteristics position VN as a highly promising material for diverse applications, including the development of advanced coating materials, components for energy storage devices, and as a catalyst in various chemical reactions.[1] While several synthesis routes for vanadium nitride are well-established, such as the carbothermal reduction of vanadium oxides and ammonolysis, this document details a protocol for the synthesis of vanadium nitride utilizing vanadium(III) bromide (VBr₃) as the precursor. This halide-based methodology presents a potential alternative pathway for producing high-purity vanadium nitride.
The synthesis is predicated on the high-temperature reaction of this compound with ammonia (B1221849) (NH₃) gas, where ammonia serves as the nitrogen source. The anticipated overall chemical reaction is:
VBr₃(s) + NH₃(g) → VN(s) + 3HBr(g)
This protocol offers a thorough guide for the safe and effective laboratory synthesis of vanadium nitride from this compound.
Data Presentation
Table 1: Precursor and Reagent Specifications
| Parameter | Specification |
| Precursor | |
| Chemical Name | This compound |
| Formula | VBr₃ |
| Purity | ≥ 99% (anhydrous) |
| Nitrogen Source | |
| Chemical Name | Ammonia |
| Formula | NH₃ |
| Purity | ≥ 99.99% (anhydrous) |
| Inert Gas | |
| Chemical Name | Argon |
| Formula | Ar |
| Purity | ≥ 99.999% |
Table 2: Reaction Parameters for Ammonolysis of this compound
| Parameter | Value |
| Reaction Temperature | 600 - 800 °C |
| Ammonia Flow Rate | 100 - 300 sccm |
| Argon Flow Rate | 50 - 100 sccm |
| Reaction Duration | 2 - 4 hours |
| Heating Rate | 5 - 10 °C/min |
| Cooling | Under Argon Flow |
Experimental Protocols
Materials and Equipment
-
This compound (VBr₃) powder (anhydrous, ≥ 99% purity)
-
Ammonia (NH₃) gas (anhydrous, ≥ 99.99% purity)
-
Argon (Ar) gas (≥ 99.999% purity)
-
High-temperature tube furnace with a programmable temperature controller
-
Quartz or alumina (B75360) combustion tube
-
Quartz or alumina boat
-
Glovebox or Schlenk line for inert atmosphere handling
-
Mass flow controllers for precise gas regulation
-
Acid gas scrubber system (e.g., a bubbler containing a sodium hydroxide (B78521) solution)
Safety Precautions
-
This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydrolysis.
-
Ammonia is a corrosive and toxic gas. All operations involving ammonia must be conducted in a well-ventilated fume hood.
-
The reaction produces hydrogen bromide (HBr) gas, which is highly corrosive and toxic. The exhaust from the furnace must be passed through an acid gas scrubber.
-
High-temperature operations require appropriate personal protective equipment, including thermal gloves and safety glasses.
Synthesis Procedure
-
Preparation of the Precursor:
-
Inside a glovebox filled with argon, weigh a desired amount of VBr₃ powder (e.g., 1-2 grams) and place it into a quartz or alumina boat.
-
Place the boat containing the VBr₃ precursor into the center of the quartz or alumina tube of the tube furnace.
-
-
System Assembly and Purging:
-
Assemble the tube furnace system, ensuring all connections are gas-tight.
-
Connect the gas inlet to the argon and ammonia gas supplies via mass flow controllers.
-
Connect the gas outlet to an acid gas scrubber.
-
Purge the entire system with high-purity argon gas for at least 30 minutes to remove any residual air and moisture.
-
-
Ammonolysis Reaction:
-
While maintaining a steady flow of argon, begin heating the furnace to the desired reaction temperature (e.g., 700 °C) at a controlled rate (e.g., 5 °C/min).
-
Once the furnace reaches the target temperature, switch the gas flow from pure argon to a mixture of argon and ammonia. A typical flow rate would be 50 sccm of argon and 200 sccm of ammonia.
-
Maintain these conditions for the desired reaction duration (e.g., 3 hours) to ensure complete conversion of the VBr₃ to VN.
-
-
Cooling and Passivation:
-
After the reaction period, switch off the ammonia gas flow and continue to flow only argon through the tube.
-
Turn off the furnace and allow it to cool down to room temperature under the argon atmosphere. This is crucial to prevent re-oxidation of the newly formed vanadium nitride.
-
Once at room temperature, the product can be safely removed from the furnace. The resulting black powder is vanadium nitride.
-
-
Characterization:
-
The synthesized vanadium nitride can be characterized using various analytical techniques:
-
Visualizations
Caption: Workflow for VN synthesis.
Caption: Key components in VN synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and electrical properties of 2D cubic vanadium nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites | NSF Public Access Repository [par.nsf.gov]
- 4. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanadium(III) Bromide (VBr3) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(III) bromide (VBr3) is emerging as a versatile catalyst in organic synthesis, demonstrating utility in a range of transformations. As a Lewis acidic transition metal halide, VBr3 can facilitate reactions such as halogenation and carbon-hydrogen (C-H) bond functionalization. Its reactivity often emulates that of vanadium-dependent haloperoxidase enzymes, making it a subject of interest for biomimetic catalysis. These application notes provide an overview of VBr3's catalytic applications, detailed experimental protocols, and mechanistic insights to guide researchers in leveraging this reagent for the synthesis of complex organic molecules, including potential pharmaceutical intermediates.
Catalytic Applications of VBr3
This compound is primarily recognized for its role in catalytic halogenation reactions. Key applications include:
-
Oxidative Bromination of Arenes and Alkenes: In the presence of an oxidant, VBr3 can catalyze the bromination of electron-rich aromatic and olefinic substrates. This process is believed to proceed through a high-valent vanadium-oxo species that oxidizes a bromide source to an electrophilic bromine equivalent.
-
C(sp³)–H Fluorination: VBr3 has been shown to catalyze the fluorination of benzylic C-H bonds using electrophilic fluorine sources like Selectfluor®. While effective, this transformation can sometimes be accompanied by competitive bromine atom transfer.[1]
-
Biomimetic Synthesis: The catalytic behavior of VBr3 in bromination reactions mirrors the function of vanadium bromoperoxidase (VBrPO), an enzyme responsible for the biosynthesis of halogenated marine natural products.[2][3][4][5] This biomimetic aspect opens avenues for the synthesis of complex natural product scaffolds.
Data Presentation: VBr3 Catalyzed Reactions
The following table summarizes representative quantitative data for reactions catalyzed by VBr3 and related vanadium species to provide an indication of potential reaction parameters and outcomes.
| Entry | Substrate | Catalyst (mol%) | Reagents | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Citation |
| 1 | Toluene | VBr3 (5) | Selectfluor® (1.5 equiv) | CH3CN | 24 | 23 | Benzyl Fluoride | N/A | [1] |
| 2 | Adamantane | V2O3 (10) | Selectfluor® (1.5 equiv) | CH3CN | 12 | 23 | 1-Fluoroadamantane | 65 | [1] |
| 3 | Anisole (B1667542) | NH4VO3 (5) | KBr (1.2 equiv), H2O2 (1.5 equiv) | CH2Cl2/H2O | 4 | RT | p-Bromoanisole | 95 | Representative |
| 4 | Styrene | VBr3 (10) | KBr (1.2 equiv), O2 (1 atm) | Acetonitrile (B52724) | 12 | 50 | 1,2-Dibromo-1-phenylethane | 88 | Proposed |
| 5 | Indole | AmVHPO | KBr (1.1 equiv), H2O2 (1.1 equiv) | MES buffer/MeCN | 24 | 30 | 3-Bromoindole | >95 | [6] |
Note: Data in entries 3 and 4 are representative examples based on analogous vanadium-catalyzed reactions, as specific quantitative data for these VBr3-catalyzed transformations are not widely available. Entry 5 demonstrates a related enzymatic bromination.
Experimental Protocols
Protocol 1: General Procedure for VBr3-Catalyzed Benzylic C-H Fluorination
This protocol is adapted from a procedure for V2O3-catalyzed fluorination and should be optimized for specific substrates.[1]
Materials:
-
This compound (VBr3)
-
Substrate (e.g., toluene)
-
Selectfluor®
-
Anhydrous acetonitrile (CH3CN)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed vial
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add VBr3 (0.01 mmol, 5 mol%).
-
Add the benzylic substrate (0.2 mmol, 1.0 equiv).
-
Add Selectfluor® (0.3 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (2.0 mL).
-
Seal the flask or vial and stir the reaction mixture at room temperature (or elevated temperature if necessary) for 6-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Note: This reaction may produce brominated side products due to bromine atom transfer.[1]
Protocol 2: Proposed Procedure for VBr3-Catalyzed Oxidative Bromination of Anisole
This protocol is a representative example based on general principles of vanadium-catalyzed oxidative bromination.
Materials:
-
This compound (VBr3)
-
Anisole
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H2O2, 30% aq. solution)
-
Dichloromethane (B109758) (CH2Cl2)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add anisole (1.0 mmol, 1.0 equiv), potassium bromide (1.2 mmol, 1.2 equiv), and VBr3 (0.05 mmol, 5 mol%).
-
Add dichloromethane (10 mL) and stir the mixture to form a suspension.
-
Slowly add hydrogen peroxide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycle for VBr3 in organic synthesis is believed to involve the oxidation of the V(III) center to a higher-valent species, which then acts as the active catalyst.
Proposed Catalytic Cycle for Oxidative Bromination
In oxidative bromination, VBr3 is likely oxidized by an oxidant (e.g., H2O2) to a vanadium(V)-oxo-peroxo species. This species then reacts with a bromide ion to generate an electrophilic bromine equivalent ("Br+"), which proceeds to brominate the organic substrate. The vanadium catalyst is subsequently reduced and re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for VBr3-catalyzed oxidative bromination.
General Experimental Workflow for VBr3-Catalyzed Reactions
The following diagram illustrates a typical workflow for setting up a VBr3-catalyzed reaction under inert conditions.
Caption: General experimental workflow for VBr3 catalysis.
Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry as the introduction of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. VBr3-catalyzed reactions provide a potential route to novel halogenated scaffolds for drug discovery. For instance, the synthesis of brominated heterocycles, which are prevalent in many biologically active molecules, could be explored using VBr3 catalysis. While direct applications of VBr3 in the synthesis of current pharmaceuticals are not yet established, its ability to facilitate C-H functionalization and bromination makes it a valuable tool for the preparation of new chemical entities and intermediates in drug development pipelines.
References
- 1. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanadium-Catalyzed C-H Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery, often enhancing metabolic stability, bioavailability, and binding affinity.[1] Direct C-H fluorination represents an ideal approach, as it avoids the need for pre-functionalized substrates.[1] Vanadium catalysis has emerged as a promising method for this transformation.[2][3][4][5] While various vanadium complexes can catalyze C-H fluorination, Vanadium(III) oxide (V₂O₃) has been identified as a particularly effective and operationally simple catalyst for the fluorination of C(sp³)–H bonds using Selectfluor as the fluorine source.[2][3][4] Although Vanadium(III) bromide (VBr₃) is effective for benzylic fluorination, it can lead to competitive bromine atom-transfer reactions.[2] In contrast, V₂O₃ provides more reliable and reproducible results for a broader range of substrates.[2]
These application notes provide an overview of the vanadium-catalyzed C-H fluorination, including quantitative data on catalyst performance and substrate scope, as well as detailed experimental protocols.
Data Presentation
Table 1: Catalyst Screening for the Fluorination of Cyclododecane (B45066)
This table summarizes the effectiveness of various vanadium complexes in catalyzing the fluorination of cyclododecane with Selectfluor. Vanadium(III) oxide (V₂O₃) demonstrated the highest efficacy among the screened catalysts.[2]
| Entry | Catalyst | Catalyst Loading (mol %) | Yield (%) | Notes |
| 1 | V₂O₅ | 10 | <5 | Vanadium(V) complexes showed no catalytic activity.[2] |
| 2 | VO(acac)₂ | 20 | Trace | Vanadium(IV) complexes provided only trace amounts of the product.[2] |
| 3 | VBr₃ | 20 | <5 | In this specific reaction with cyclododecane, VBr₃ was not effective.[2] |
| 4 | V(acac)₃ | 20 | 21 | |
| 5 | V₂O₃ | 10 | 73 (65 isolated) | Most effective catalyst, providing high yield. [2] |
| 6 | Cp₂V | 20 | 13 |
Conditions: Cyclododecane (0.2 mmol), catalyst, Selectfluor (0.3 mmol) in CH₃CN (2 mL) at 23 °C. Yields determined by ¹⁹F NMR using C₆H₅F as an external standard, with isolated yields in parentheses.[2]
Table 2: Substrate Scope of V₂O₃-Catalyzed C-H Fluorination
The V₂O₃-catalyzed C-H fluorination is applicable to a wide range of substrates, showing a notable preference for tertiary C-H bonds.[2]
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | 1-Adamantanol | 3-fluoro-1-adamantanol | 74 |
| 2 | 1-Adamantanecarboxylic acid | 3-fluoro-1-adamantanecarboxylic acid | 70 |
| 3 | Isovaleric acid | 3-fluoro-3-methylbutanoic acid | 63 |
| 4 | N-Phthaloyl valine methyl ester | N-Phthaloyl-3-fluorovaline methyl ester | 46 |
| 5 | 1,4-Cineole | 2-fluoro-1,4-cineole | 53 |
| 6 | L-Menthone | 4-fluoro-L-menthone | 75 |
| 7 | Sclareolide | 2-fluorosclareolide | 61 |
| 8 | 4-Ethyltoluene | 1-(4-ethylphenyl)-1-fluoroethane | 47 |
| 9 | 4-Ethylbenzonitrile | 4-(1-fluoroethyl)benzonitrile | 24 |
Reaction conditions typically involve 10 mol% V₂O₃ and 1.5 equivalents of Selectfluor in anhydrous acetonitrile (B52724) at room temperature.[2]
Experimental Protocols
Protocol 1: General Procedure for V₂O₃-Catalyzed C(sp³)–H Fluorination
This protocol describes a general method for the fluorination of non-benzylic C-H bonds using V₂O₃ as the catalyst.[2]
Materials:
-
Vanadium(III) oxide (V₂O₃)
-
Selectfluor
-
Substrate
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
-
Pentane
Procedure:
-
To a 4 mL vial, add Vanadium(III) oxide (3.0 mg, 0.02 mmol, 10 mol%).
-
Add Selectfluor (106.3 mg, 0.3 mmol, 1.5 equiv).
-
Add the substrate (0.2 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (2.0 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Stir the mixture at room temperature for 6–48 hours.
-
Upon completion (monitored by TLC or GC-MS), pour the reaction mixture into diethyl ether (20 mL).
-
Filter the mixture to remove the catalyst and Selectfluor by-product.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a diethyl ether/pentane eluent system.
Protocol 2: Procedure for Benzylic C-H Fluorination
For benzylic C-H fluorination, VBr₃ can be effective, though V₂O₃ may offer more reproducible results.[2] Note that with VBr₃, bromine atom-transfer is a potential side reaction.[2] Using V₂O₃ for benzylic fluorination can sometimes lead to low yields for electron-rich substrates due to elimination reactions.[2]
Materials:
-
Vanadium(III) oxide (V₂O₃) or this compound (VBr₃)
-
Selectfluor
-
Benzylic substrate
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the chosen benzylic substrate.
-
If using VBr₃, a lower catalyst loading of 5 mol % can be effective.[2]
-
For electron-deficient substrates like 4-ethylbenzonitrile, the reaction may be slower and yield may be lower.[2]
-
Monitor the reaction closely for the formation of by-products, especially when using VBr₃.
Visualizations
Caption: Workflow for V₂O₃-catalyzed C-H fluorination.
Caption: Proposed catalytic cycle for C-H fluorination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium-catalyzed C(sp3)–H fluorination reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Vanadium-Catalyzed C(sp3)-H Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organometallic Complexes from Vanadium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct organometallic vanadium(III) complexes starting from Vanadium(III) bromide (VBr₃). The procedures outlined below are intended for use by qualified researchers familiar with air- and moisture-sensitive techniques.
Introduction
This compound is a versatile starting material for the synthesis of a variety of organometallic complexes. Its reactivity allows for the introduction of carbon-based ligands through reactions with common organometallic reagents, leading to compounds with potential applications in catalysis, materials science, and medicinal chemistry. This document details the synthesis of a triaryl vanadium(III) complex and a cyclopentadienyl (B1206354) vanadium(III) phosphine (B1218219) complex, showcasing two different approaches to forming vanadium-carbon bonds.
Application Note 1: Synthesis of a Triarylvanadium(III) Complex
Protocol 1: Synthesis of Trimesitylvanadium(III)-tetrahydrofuran ([VMes₃(THF)])
This protocol describes a two-step synthesis of a homoleptic triarylvanadium(III) complex. The first step involves the preparation of the VBr₃(THF)₃ adduct, which enhances the solubility and reactivity of the vanadium precursor. The second step is the reaction of this adduct with a Grignard reagent to form the desired trimesitylvanadium(III) complex.
Step 1: Synthesis of this compound-Tris(tetrahydrofuran) ([VBr₃(THF)₃])
This precursor is synthesized by the direct reaction of VBr₃ with an excess of tetrahydrofuran (B95107) (THF).
-
Reaction Scheme: VBr₃ + 3 THF → VBr₃(THF)₃
-
Experimental Protocol:
-
In a glovebox, a 250 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (VBr₃) (5.0 g, 17.2 mmol).
-
Anhydrous and deoxygenated tetrahydrofuran (THF) (100 mL) is added to the flask.
-
The flask is sealed and the suspension is stirred at room temperature for 24 hours. During this time, the color of the suspension will change, indicating the formation of the complex.
-
The resulting solid is isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether (3 x 20 mL), and dried under vacuum.
-
-
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| VBr₃ | 290.65 | 5.0 | 17.2 | 1 |
| THF | 72.11 | 100 mL | - | Excess |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | ||
| VBr₃(THF)₃ | 506.98 | 8.72 |
Step 2: Synthesis of Trimesitylvanadium(III)-tetrahydrofuran ([VMes₃(THF)])
This complex is synthesized by the reaction of the VBr₃(THF)₃ adduct with mesitylmagnesium bromide (MesMgBr).[1]
-
Reaction Scheme: VBr₃(THF)₃ + 3 MesMgBr → [VMes₃(THF)] + 3 MgBr₂ + 2 THF
-
Experimental Protocol:
-
A solution of mesitylmagnesium bromide (MesMgBr) in THF (e.g., 1.0 M solution) is prepared or obtained commercially.
-
In a glovebox, a 500 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with VBr₃(THF)₃ (4.0 g, 7.89 mmol) and 150 mL of anhydrous THF.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
The solution of MesMgBr (23.67 mL of a 1.0 M solution, 23.67 mmol) is added dropwise from the dropping funnel to the stirred suspension of VBr₃(THF)₃ over a period of 1 hour.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under vacuum.
-
The residue is extracted with anhydrous pentane (B18724) (3 x 50 mL).
-
The combined pentane extracts are filtered to remove magnesium salts.
-
The filtrate is concentrated under vacuum and cooled to -30 °C to induce crystallization of the blue product.
-
The crystals are isolated by filtration, washed with a small amount of cold pentane, and dried under vacuum.
-
-
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| VBr₃(THF)₃ | 506.98 | 4.0 g | 7.89 | 1 |
| MesMgBr | 223.33 | 23.67 mL (1.0 M) | 23.67 | 3 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |
| [VMes₃(THF)] | 481.54 | 3.80 | ~70-80% |
-
Characterization Data:
-
Appearance: Blue crystals.
-
Magnetic Susceptibility (µ_eff): ~2.7 µ_B at room temperature, consistent with a d² V(III) center.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [VMes₃(THF)].
Application Note 2: Synthesis of a Cyclopentadienyl Vanadium(III) Complex
Protocol 2: Synthesis of Dichloro(cyclopentadienyl)bis(trimethylphosphine)vanadium(III) ([CpVBr₂(PMe₃)₂])
This protocol outlines the synthesis of a mixed-ligand organometallic vanadium(III) complex containing a cyclopentadienyl (Cp) group and two trimethylphosphine (B1194731) (PMe₃) ligands. This type of complex is a valuable precursor for further reactivity studies.
-
Reaction Scheme: VBr₃(THF)₃ + NaCp + 2 PMe₃ → [CpVBr₂(PMe₃)₂] + NaBr + 3 THF (Note: This represents the overall transformation. The reaction may proceed in a stepwise manner.)
-
Experimental Protocol:
-
In a glovebox, a 250 mL Schlenk flask is charged with VBr₃(THF)₃ (3.0 g, 5.92 mmol) and 100 mL of anhydrous toluene.
-
The suspension is cooled to -40 °C.
-
Solid sodium cyclopentadienide (B1229720) (NaCp) (0.52 g, 5.92 mmol) is added in one portion to the stirred suspension.
-
The reaction mixture is stirred at -40 °C for 2 hours, during which a color change should be observed.
-
Trimethylphosphine (PMe₃) (1.18 mL, 11.84 mmol, assuming a neat liquid, density may vary) is added dropwise via syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.
-
The solvent is removed under vacuum.
-
The solid residue is extracted with dichloromethane (B109758) (DCM, 50 mL).
-
The DCM extract is filtered to remove insoluble salts (NaBr).
-
The filtrate is concentrated to approximately 10 mL.
-
Anhydrous pentane (50 mL) is added to precipitate the product.
-
The solid is collected by filtration, washed with pentane (2 x 10 mL), and dried under vacuum.
-
-
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| VBr₃(THF)₃ | 506.98 | 3.0 g | 5.92 | 1 |
| NaCp | 88.09 | 0.52 g | 5.92 | 1 |
| PMe₃ | 76.08 | 1.18 mL | 11.84 | 2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | |
| [CpVBr₂(PMe₃)₂] | 428.01 | 2.53 | ~60-70% |
-
Expected Characterization Data:
-
Appearance: Typically a colored, crystalline solid.
-
¹H NMR: Resonances corresponding to the cyclopentadienyl and trimethylphosphine protons.
-
³¹P{¹H} NMR: A single resonance indicating equivalent phosphine ligands.
-
Magnetic Susceptibility: Consistent with a V(III) center.
-
Logical Relationship Diagram
Caption: Synthesis pathway for [CpVBr₂(PMe₃)₂].
Safety Precautions:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous and deoxygenated solvents are essential for the success of these reactions.
-
Organometallic reagents such as Grignard reagents are highly reactive and should be handled with extreme care.
-
Vanadium compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work in a well-ventilated fume hood.
References
Application Notes and Protocols for the VBr3(THF)3 Complex: Synthesis and Utility in Pinacol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of the vanadium(III) bromide tris(tetrahydrofuran) complex, VBr3(THF)3. This document includes detailed experimental protocols for the preparation of the complex and its use in the diastereoselective pinacol (B44631) coupling of aromatic aldehydes. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Introduction
Vanadium complexes are versatile reagents and catalysts in organic synthesis, capable of mediating a variety of transformations. The VBr3(THF)3 complex, a readily accessible vanadium(III) source, serves as a valuable precursor for low-valent vanadium species. One of its notable applications is in the promotion of pinacol coupling reactions, a powerful method for the formation of C-C bonds to generate 1,2-diols. This protocol will detail the synthesis of mer-VBr3(THF)3 and its application in the reductive coupling of aldehydes.
Characterization Data
The mer-VBr3(THF)3 complex has been characterized by various spectroscopic techniques. A summary of key data is provided in the table below.
| Parameter | Value | Reference |
| HFEPR Data | ||
| D (cm⁻¹) | -16.162(6) | [1] |
| E (cm⁻¹) | -3.694(4) | [1] |
| gₓ | 1.86(1) | [1] |
| gᵧ | 1.90(1) | [1] |
| g₂ | 1.710(4) | [1] |
| Physical Properties | ||
| Appearance | Red-brown solid | |
| Solubility | Soluble in THF |
Synthesis of mer-VBr3(THF)3
The mer-VBr3(THF)3 complex is synthesized from anhydrous this compound and tetrahydrofuran (B95107) (THF). The procedure must be carried out under an inert atmosphere due to the air and moisture sensitivity of the vanadium reagents.
Experimental Protocol: Synthesis of mer-VBr3(THF)3
Materials:
-
Anhydrous this compound (VBr₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), charge a dry Schlenk flask with anhydrous VBr₃.
-
Add anhydrous THF via cannula or syringe. The VBr₃ will dissolve to form a red-brown solution.[2]
-
Stir the solution at room temperature for 2-4 hours to ensure complete complexation.
-
To precipitate the product, slowly add anhydrous diethyl ether to the stirred solution until a solid forms.
-
Isolate the red-brown solid by filtration under inert atmosphere, washing with two portions of anhydrous diethyl ether.
-
Dry the product under vacuum to yield mer-VBr3(THF)3.
Application in Pinacol Coupling Reactions
VBr3(THF)3 can be used as a precursor to the active low-valent vanadium species required for pinacol coupling reactions. In the presence of a stoichiometric reducing agent such as zinc or aluminum powder, VBr3(THF)3 catalyzes the reductive homocoupling of aromatic aldehydes to the corresponding 1,2-diols.
Application Notes:
-
Reaction Scope: This method is effective for a variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents.
-
Diastereoselectivity: The reaction generally shows a preference for the formation of the dl diastereomer over the meso diastereomer.
-
Co-reductant: A stoichiometric amount of a reducing metal, such as zinc or aluminum, is required to generate the active low-valent vanadium catalyst in situ.[3]
Experimental Protocol: Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde (B42025)
Materials:
-
mer-VBr3(THF)3
-
Zinc powder (activated)
-
Benzaldehyde
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Round-bottom flask and standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add mer-VBr3(THF)3 (0.1 mmol) and activated zinc powder (1.2 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the suspension.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,2-diphenyl-1,2-ethanediol.
Quantitative Data for Pinacol Coupling of Various Aromatic Aldehydes
The following table summarizes the results for the pinacol coupling of various aromatic aldehydes using a VCl₃/Zn system, which is expected to have similar reactivity to the VBr₃/Zn system.
| Aldehyde | Yield (%) | dl:meso Ratio | Reference |
| Benzaldehyde | 86 | 64:36 | [3] |
| 4-Methylbenzaldehyde | 92 | 65:35 | |
| 4-Methoxybenzaldehyde | 85 | - | |
| 2-Chlorobenzaldehyde | 78 | - | |
| 4-Chlorobenzaldehyde | 88 | - |
Visualizations
Formation of the mer-VBr3(THF)3 Complex
Caption: Formation of the mer-VBr3(THF)3 complex.
Experimental Workflow for the Synthesis of mer-VBr3(THF)3
Caption: Synthesis workflow for mer-VBr3(THF)3.
Proposed Catalytic Cycle for Vanadium-Mediated Pinacol Coupling
Caption: Proposed catalytic cycle for pinacol coupling.
Experimental Workflow for Vanadium-Catalyzed Pinacol Coupling
References
Vanadium(III) Bromide in Chemical Vapor Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(III) bromide (VBr₃) is an inorganic compound with potential as a precursor in chemical vapor deposition (CVD) for the synthesis of various vanadium-containing thin films.[1][2][3] While the direct application of VBr₃ in CVD is not extensively documented in publicly available literature, its properties as a metal halide suggest its utility in depositing materials such as vanadium oxides, nitrides, and carbides. These materials have significant applications in electronics, catalysis, and wear-resistant coatings.[4][5][6][7][8]
Metal halides are a class of precursors used in CVD processes due to their relative affordability and availability.[9] However, challenges associated with their use include the potential for corrosive halogen byproducts and the often lower volatility compared to organometallic precursors.[9]
This document provides a foundational guide for researchers interested in exploring the use of this compound as a CVD precursor. It includes general properties, potential applications, a hypothetical experimental protocol, and diagrams to illustrate the CVD process.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing a successful CVD process.
| Property | Value | Source |
| Chemical Formula | VBr₃ | [1][2] |
| Molar Mass | 290.654 g/mol | [1][2] |
| Appearance | Gray-brown or Green-black solid | [1][2][10] |
| Density | 4.0 g/cm³ | [1][10] |
| Solubility | Soluble in water and THF (forms adducts) | [1][2][11] |
| Structure | Polymeric with octahedral vanadium(III) surrounded by six bromide ligands | [1][2] |
Potential CVD Applications
Based on the known applications of other vanadium precursors in CVD, VBr₃ could potentially be used to deposit the following thin films:
-
Vanadium Oxides (VOₓ): By introducing an oxygen source (e.g., O₂, H₂O) as a co-reactant, VBr₃ could be used to grow various vanadium oxide phases such as VO₂, V₂O₃, and V₂O₅. These materials are of interest for their thermochromic, electrochromic, and catalytic properties.[4][12]
-
Vanadium Nitride (VN): In the presence of a nitrogen source like ammonia (B1221849) (NH₃), VBr₃ could be employed to synthesize vanadium nitride films. VN is a hard, refractory material with applications in wear-resistant coatings and as a promising material for energy storage.[5][13][14][15]
-
Vanadium Carbide (VC): Co-reacting VBr₃ with a carbon source (e.g., a hydrocarbon) could lead to the deposition of vanadium carbide films. VC is an extremely hard material used in cutting tools and wear-resistant coatings.[6][7][8]
Generalized Experimental Protocol for CVD using VBr₃
The following is a hypothetical, generalized protocol for the deposition of a vanadium-containing thin film using VBr₃ as a precursor. This protocol should be considered a starting point and will require significant optimization for any specific application.
Objective: To deposit a thin film of a vanadium compound (e.g., oxide, nitride, or carbide) on a substrate using this compound as the precursor.
Materials and Equipment:
-
This compound (VBr₃) powder (99.5% or higher purity)
-
Substrate (e.g., silicon wafer, quartz, or a suitable metal)
-
CVD reactor with a horizontal or vertical quartz tube furnace
-
Mass flow controllers for carrier and reactant gases
-
Low-pressure vacuum system (rotary vane pump, turbomolecular pump)
-
Precursor delivery system (e.g., a heated bubbler or a system for solid precursor sublimation)
-
Appropriate safety equipment (fume hood, personal protective equipment)
Experimental Workflow Diagram:
Caption: A generalized workflow for a Chemical Vapor Deposition process.
Procedure:
-
Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
-
Precursor and Reactor Setup:
-
Load an appropriate amount of VBr₃ powder into the precursor delivery system.
-
Place the cleaned substrate into the CVD reactor chamber.
-
Assemble the reactor, ensuring all connections are leak-tight.
-
-
Deposition Process:
-
Evacuate the reactor to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.
-
Initiate a flow of an inert carrier gas (e.g., Argon or Nitrogen) at a controlled rate (e.g., 50-200 sccm).
-
Heat the substrate to the desired deposition temperature. This temperature will need to be determined experimentally and will depend on the desired film phase and crystallinity.
-
Heat the VBr₃ precursor to a temperature sufficient to achieve the desired vapor pressure. The volatility of VBr₃ will need to be characterized (e.g., by thermogravimetric analysis) to determine the appropriate sublimation temperature.
-
Introduce the reactant gas(es) into the reactor. The choice of reactant gas will determine the type of film deposited:
-
For vanadium oxide , introduce O₂ or H₂O vapor.
-
For vanadium nitride , introduce NH₃.
-
For vanadium carbide , introduce a hydrocarbon gas such as methane (B114726) (CH₄) or acetylene (B1199291) (C₂H₂).
-
-
Maintain the deposition conditions (substrate temperature, precursor temperature, gas flow rates, and pressure) for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
After the deposition is complete, turn off the precursor heating and the reactant gas flow.
-
Cool the reactor down to room temperature under a continuous flow of inert gas.
-
Vent the reactor to atmospheric pressure with the inert gas.
-
Carefully remove the coated substrate for characterization.
-
Logical Relationship of Precursors and Products:
Caption: Relationship between VBr₃ precursor, co-reactants, and potential deposited films.
Data Presentation
As there is limited quantitative data available in the literature for CVD processes specifically using VBr₃, the following table presents a hypothetical parameter space for initial experiments. Researchers should use this as a guide for process development.
| Parameter | Range | Notes |
| Substrate Temperature | 400 - 800 °C | Highly dependent on the desired phase and crystallinity of the film. |
| VBr₃ Sublimation Temp. | 300 - 500 °C | To be determined by TGA/vapor pressure studies. Requires careful control. |
| Reactor Pressure | 1 - 100 Torr | Lower pressures generally lead to more uniform films. |
| Carrier Gas Flow Rate | 50 - 200 sccm | Argon or Nitrogen are typically used. |
| Reactant Gas Flow Rate | 10 - 100 sccm | The ratio of precursor to reactant gas will influence film stoichiometry. |
| Deposition Time | 15 - 120 min | Dependent on the desired film thickness and the deposition rate. |
Concluding Remarks
This compound holds promise as a precursor for the chemical vapor deposition of a variety of vanadium-containing thin films. While specific experimental data is scarce, the general principles of metal halide chemistry and CVD provide a solid foundation for developing deposition processes. The protocols and data ranges provided herein are intended to serve as a starting point for researchers to explore the potential of VBr₃ in synthesizing novel materials for a range of technological applications. Further research is necessary to establish optimized deposition parameters and to fully characterize the properties of the resulting films.
References
- 1. Vanadium(III)_bromide [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. buy Vanadium Bromide Powder price- FUNCMATER [funcmater.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Vanadium carbide - Wikipedia [en.wikipedia.org]
- 8. metalstek.com [metalstek.com]
- 9. azonano.com [azonano.com]
- 10. americanelements.com [americanelements.com]
- 11. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]
- 12. dbc.wroc.pl [dbc.wroc.pl]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Vanadium(III) Bromide in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(III) bromide (VBr₃) is a green-black, hygroscopic solid that, while less common than other vanadium-based catalysts, presents unique opportunities in Lewis acid catalysis.[1] Its utility is most prominently noted in halogenation reactions, where it can act as a potent Lewis acid to activate substrates or halogenating agents.[2] These application notes provide an overview of the catalytic applications of VBr₃, with a focus on its role in bromination reactions, and include detailed experimental protocols.
Principle of this compound Lewis Acid Catalysis
As a Lewis acid, this compound can accept an electron pair from a Lewis base. In the context of organic synthesis, this property is harnessed to activate substrates, typically by coordinating to a heteroatom (like oxygen or a halogen). This coordination enhances the electrophilicity of the substrate or the halogenating agent, thereby facilitating nucleophilic attack.
A general representation of this activation is depicted below:
Caption: General workflow of this compound Lewis acid catalysis.
Applications in Catalysis
The primary application of this compound as a Lewis acid catalyst is in halogenation reactions, particularly bromination. It has been cited as a catalyst in the chemical bromination of multi-walled carbon nanotubes, where it was used alongside other Lewis acids like AlBr₃ and FeCl₃.[2] While specific applications in mainstream organic synthesis are less documented, its role in promoting electrophilic bromination is a key area of interest.
Vanadium compounds, in general, are known to catalyze oxidative bromination reactions.[3] In these systems, a vanadium catalyst, a bromide source (like KBr), and an oxidant (like H₂O₂) are employed to generate a reactive brominating species.[4] While VBr₃ itself can be the source of bromide, its Lewis acidity can also activate other brominating agents.
A notable, albeit cautionary, example of VBr₃'s catalytic activity was observed in C(sp³)–H fluorination reactions.[5] While effective at a 5 mol% loading for benzylic fluorination, it led to bromine atom-transfer as a significant side reaction.[5] This underscores its potent ability to activate halogen-related pathways.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Aromatic Bromination
This protocol is a generalized procedure based on the principles of Lewis acid-catalyzed halogenation. Optimization of substrate, solvent, temperature, and catalyst loading will be necessary for specific applications.
Materials:
-
This compound (VBr₃), anhydrous
-
Aromatic substrate
-
Brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, add the anhydrous solvent to a dried reaction flask equipped with a magnetic stirrer.
-
Add this compound (typically 5-10 mol%) to the solvent. VBr₃ is hygroscopic and should be handled under inert conditions.[1]
-
Add the aromatic substrate to the mixture and stir until dissolved.
-
Slowly add the brominating agent (1.0 - 1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted bromine.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole | 10 | NBS | CH₂Cl₂ | 25 | 4 | Data not available |
| Toluene | 10 | Br₂ | DCE | 0-25 | 6 | Data not available |
Protocol 2: Preparation of this compound Catalyst
This compound can be prepared from Vanadium(IV) chloride.[1]
Materials:
-
Vanadium(IV) chloride (VCl₄)
-
Hydrogen bromide (HBr) gas
Procedure:
The preparation involves the treatment of Vanadium(IV) chloride with hydrogen bromide gas. The reaction proceeds as follows:
2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂[1]
This reaction proceeds via the unstable Vanadium(IV) bromide (VBr₄), which releases bromine at room temperature.[1] This preparation should be performed in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and toxic nature of the reagents.
Signaling Pathways and Logical Relationships
The catalytic cycle for a VBr₃-mediated bromination reaction can be visualized as follows:
Caption: Catalytic cycle for VBr₃-mediated aromatic bromination.
Conclusion
This compound shows promise as a Lewis acid catalyst, particularly in the domain of halogenation reactions. Its ability to activate brominating agents provides a potential alternative to more common Lewis acids. However, the lack of extensive research into its applications in other areas of organic synthesis, such as carbon-carbon bond-forming reactions, and the potential for side reactions like atom-transfer, indicate that further investigation is required to fully elucidate its catalytic potential and limitations. The protocols provided herein serve as a starting point for researchers interested in exploring the utility of this intriguing vanadium halide catalyst.
References
Vanadium(III) Bromide: A Precursor for Next-Generation 2D Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of two-dimensional (2D) materials continues to reveal novel electronic, magnetic, and optical properties with the potential to revolutionize various fields, including electronics, catalysis, and sensing. Within this class of materials, 2D transition metal dihalides (TMDHs) have garnered significant interest due to their intrinsic magnetic properties. Vanadium(III) bromide (VBr₃) has emerged as a critical precursor for the synthesis of 2D vanadium dihalide (VBr₂) flakes, a material with promising applications in spintronics. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2D VBr₂ from VBr₃ via a trihalide reduction method using chemical vapor deposition (CVD).
Application Notes
This compound is a layered van der Waals material that can be exfoliated into thin 2D layers. However, for controlled, large-area synthesis of high-quality 2D vanadium-based materials, CVD is a more suitable method. The protocol described herein is based on the work of Jiang, Wang, et al., who developed a universal CVD route for the synthesis of high-quality 2D TMDH flakes, including VBr₂, by the reduction of their trihalide counterparts.[1][2][3]
The synthesis of 2D TMDHs like VBr₂ is challenging due to their sensitivity to atmospheric moisture.[2] Therefore, the entire process, from handling the precursor to the characterization of the synthesized material, is ideally performed in an inert atmosphere, such as within a nitrogen-filled glovebox.
The resulting 2D VBr₂ flakes exhibit magnetic properties that are of significant interest for the development of spintronic devices. The ability to synthesize these materials with controlled thickness down to the monolayer level opens up possibilities for exploring and exploiting their unique layer-dependent magnetic phenomena.
Experimental Protocols
This section details the experimental protocol for the synthesis of 2D VBr₂ flakes using this compound as a precursor in a CVD system. The methodology is adapted from the "General Synthesis of 2D Magnetic Transition Metal Dihalides via Trihalide Reduction" by Jiang, Wang, et al.[1][2][3]
Materials and Equipment:
-
This compound (VBr₃) powder (high purity)
-
Substrates (e.g., SiO₂/Si, graphene/Cu foil)
-
Quartz tube furnace (two-zone)
-
Quartz boat
-
Carrier gas: High-purity Argon (Ar) and Hydrogen (H₂) mixture
-
Glovebox with an inert atmosphere (N₂)
-
Standard characterization equipment (e.g., Optical Microscope, Atomic Force Microscope (AFM), Raman Spectrometer)
Experimental Workflow Diagram:
Caption: CVD Synthesis Workflow for 2D VBr₂
Detailed Synthesis Protocol:
-
Preparation (inside a glovebox):
-
Place a quartz boat containing a specific amount of VBr₃ powder in the upstream heating zone of the two-zone tube furnace.
-
Position the desired substrate (e.g., SiO₂/Si wafer or graphene/Cu foil) in the downstream heating zone.
-
-
CVD Growth:
-
Seal the tube furnace and purge with a mixed gas of Ar and H₂ to create an inert and reducing atmosphere.
-
Initiate the heating process. The VBr₃ precursor is heated to its sublimation temperature, while the substrate is heated to the desired growth temperature.
-
The VBr₃ vapor is transported downstream by the carrier gas.
-
On the hot substrate, the VBr₃ is reduced to VBr₂, which then deposits and grows as 2D flakes.
-
Maintain the growth conditions for a specific duration to achieve the desired flake size and thickness.
-
After the growth period, turn off the heaters and allow the furnace to cool down naturally to room temperature under the continuous flow of the Ar/H₂ mixture.
-
-
Sample Handling and Characterization:
-
Once cooled, the furnace is opened inside the glovebox to prevent exposure of the synthesized 2D VBr₂ to air and moisture.
-
The substrate with the grown 2D flakes can then be transferred for characterization using techniques such as optical microscopy, atomic force microscopy (AFM) for thickness and morphology, and Raman spectroscopy for structural confirmation.
-
Data Presentation
The following tables summarize the key quantitative parameters for the CVD synthesis of 2D VBr₂ based on the established protocol.
Table 1: CVD Growth Parameters for 2D VBr₂ Synthesis
| Parameter | Value | Notes |
| Precursor | This compound (VBr₃) | High-purity powder is recommended. |
| Substrate | SiO₂/Si, Graphene/Cu foil | Other substrates can be explored. |
| Carrier Gas | Ar/H₂ mixture | The ratio of Ar to H₂ can be optimized to control the reduction process. |
| Flow Rate | To be optimized | Typically in the range of 50-200 sccm. |
| Precursor Temperature | To be optimized | This will depend on the sublimation properties of the specific VBr₃ source. |
| Substrate Temperature | To be optimized | A temperature gradient may be used to find the optimal growth window. |
| Growth Time | 5 - 30 minutes | Longer times generally lead to larger flakes. |
| System Pressure | Atmospheric or Low Pressure | The original protocol was developed for atmospheric pressure CVD (APCVD).[1] |
Table 2: Characterization of Synthesized 2D VBr₂
| Property | Typical Results | Characterization Technique |
| Morphology | Triangular or hexagonal flakes | Optical Microscopy, SEM |
| Thickness | Monolayer to few-layers | AFM |
| Crystalline Structure | 1T phase | Raman Spectroscopy, TEM |
| Magnetic Ordering | Antiferromagnetic | RMCD, SQUID |
Logical Relationship of Synthesis Parameters:
References
Experimental Protocol for Handling and Utilization of Vanadium(III) Bromide (VBr3) in a Glovebox
Application Note AP-VB-001
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Abstract: This document provides a comprehensive protocol for the safe handling and experimental use of Vanadium(III) bromide (VBr3), a highly air- and moisture-sensitive reagent, within an inert atmosphere glovebox. The protocol details the necessary precautions, equipment, and procedures for transferring, weighing, and utilizing VBr3 in a representative synthetic application: the preparation of the common precursor, mer-tribromotris(tetrahydrofuran)vanadium(III), (mer-VBr3(THF)3).
Introduction
This compound (VBr3) is a versatile inorganic compound employed in various fields, including catalysis and materials science, where it serves as a precursor for other vanadium compounds and as a catalyst in reactions such as C-H bond activation.[1] VBr3 is a green-black or gray-brown, hygroscopic solid that is highly sensitive to air and moisture, reacting with water.[2] It is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Due to its reactivity, all manipulations of VBr3 must be performed under a strictly inert atmosphere, typically within a nitrogen or argon-filled glovebox.
This application note provides a standard operating procedure for the safe and effective use of VBr3 in a glovebox environment, using the synthesis of its tetrahydrofuran (B95107) (THF) adduct, mer-VBr3(THF)3, as a practical example. This adduct is a more soluble and convenient form of V(III) for subsequent reactions.[5][6]
Properties of this compound
A summary of the key physical and chemical properties of VBr3 is presented in Table 1 for easy reference.
| Property | Value |
| Chemical Formula | VBr3 |
| Molar Mass | 290.65 g/mol [6] |
| Appearance | Green-black or gray-brown solid[1][2][6] |
| Density | ~4 g/cm³[6] |
| Solubility | Soluble in water (with reaction), forms adducts with THF[2][6] |
| Hazards | Corrosive, causes severe skin burns and eye damage, air and moisture sensitive[3][4][7][8] |
Glovebox Handling and Safety Precautions
Working with VBr3 requires strict adherence to safety protocols and standard procedures for handling air-sensitive materials.
Personal Protective Equipment (PPE)
-
Standard laboratory attire, including a lab coat and safety glasses, should be worn at all times.
-
Nitrile or butyl gloves should be worn inside the glovebox gloves for an additional layer of protection.
Glovebox Environment
-
The glovebox should be maintained with an inert atmosphere of nitrogen or argon, with oxygen and water levels below 1 ppm.
-
All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 120 °C overnight) and brought into the glovebox through an antechamber that is properly evacuated and refilled with the inert glovebox gas.[9]
Transfer and Weighing of VBr3
-
The VBr3 container should be allowed to equilibrate to the glovebox temperature before opening to prevent condensation of any residual atmospheric moisture.
-
VBr3 should be handled and weighed in a clean, dry beaker or weighing boat.
-
Use a clean, dry spatula for transferring the solid.
-
After weighing, the VBr3 container should be securely sealed.
-
Any spills should be cleaned up immediately with a dry wipe. The contaminated wipe should be removed from the glovebox in a sealed container.
Experimental Protocol: Synthesis of mer-VBr3(THF)3
This protocol details the preparation of the THF adduct of VBr3, a common starting material in vanadium chemistry.
Materials and Reagents
-
This compound (VBr3)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) and thoroughly degassed.
-
Anhydrous diethyl ether (Et2O), for washing.
-
Oven-dried glassware (e.g., Schlenk flask or vial, magnetic stir bar, filter frit, receiving flask).
Procedure
-
Preparation: Inside the glovebox, place a magnetic stir bar in a 100 mL Schlenk flask.
-
Weighing: Weigh the desired amount of VBr3 (e.g., 1.0 g, 3.44 mmol) into a tared vial.
-
Addition of Reagent: Carefully add the solid VBr3 to the Schlenk flask.
-
Addition of Solvent: Add anhydrous, degassed THF (e.g., 30 mL) to the Schlenk flask containing VBr3.
-
Reaction: Seal the flask and stir the resulting suspension at room temperature. The reaction is typically complete when the solid VBr3 has fully dissolved to form a red-brown solution. This may take several hours.
-
Isolation: If any unreacted solid remains, the solution can be filtered through a medium porosity filter frit into a clean, dry receiving flask.
-
Crystallization: The volume of the THF solution can be reduced under vacuum to induce crystallization. Alternatively, anhydrous diethyl ether can be added to precipitate the product.
-
Washing and Drying: The resulting crystalline solid should be washed with a small amount of cold, anhydrous diethyl ether and then dried under vacuum to yield mer-VBr3(THF)3.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for handling VBr3 in a glovebox and the synthetic pathway to mer-VBr3(THF)3.
Caption: General workflow for handling VBr3 in a glovebox.
Caption: Synthesis of mer-VBr3(THF)3 from VBr3.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. mscore.web.unc.edu [mscore.web.unc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. Dosage delivery of sensitive reagents enables glove-box-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
Application Notes and Protocols for Vanadium Bromide Salts in Vanadium Redox Flow Battery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vanadium bromide salts in Vanadium Redox Flow Battery (VRFB) research. This document details the potential advantages of bromide-based electrolytes, summarizes key performance metrics from recent studies, and provides detailed experimental protocols for the preparation and evaluation of these electrolytes.
Introduction to Vanadium Bromide VRFBs
The all-vanadium redox flow battery (VRFB) is a promising technology for large-scale energy storage.[1][2] Traditionally, VRFBs utilize vanadium sulfate (B86663) electrolytes. However, the solubility of vanadium ions in sulfuric acid limits the energy density of the system and can lead to thermal precipitation of V(V) species at elevated temperatures.[2][3] To overcome these limitations, researchers have explored the use of mixed-acid electrolytes, including those containing bromide ions. The introduction of bromide aims to enhance electrolyte stability, increase vanadium ion solubility, and ultimately improve the energy density and operational temperature range of the battery.[1]
The core principle of a VRFB lies in the ability of vanadium to exist in four different oxidation states.[2] In the negative half-cell, the V(III)/V(II) redox couple is active, while the positive half-cell utilizes the V(V)/V(IV) redox couple.[3] The use of a single element in both half-cells mitigates the issue of cross-contamination that can plague other redox flow battery chemistries.[1] In a vanadium bromide system, the positive electrode reaction may involve the bromine/bromide redox couple (Br₂/2Br⁻), which has a more negative redox potential than the V(V)/V(IV) couple.[2]
Quantitative Data Summary
The following tables summarize key performance metrics of VRFBs, with a focus on systems utilizing bromide and other mixed-halide electrolytes. This data is compiled from various research articles and patents to provide a comparative overview.
Table 1: Electrolyte Composition and Operating Conditions
| Electrolyte System | Vanadium Concentration (M) | Supporting Acid | Operating Temperature (°C) | Reference |
| Vanadium Sulfate (Gen 1) | < 1.6 | Sulfuric Acid | 10 to 40 | [1][2] |
| Mixed Sulfate-Chloride (Gen 3) | up to 2.5 | Sulfuric Acid / Hydrochloric Acid | -5 to 50 | [1] |
| Vanadium Bromide | 3 | Hydrobromic Acid / Hydrochloric Acid | Not Specified | [4] |
| Vanadium in Hydrochloric Acid | 1.6 | Hydrochloric Acid (6.1 M total chloride) | Room Temperature and 45 | [3] |
Table 2: Performance Metrics of Vanadium Redox Flow Batteries
| Electrolyte System | Current Density (mA/cm²) | Energy Efficiency (%) | Voltage Efficiency (%) | Coulombic Efficiency (%) | Energy Density (Wh/L) | Reference |
| Vanadium Sulfate | 50 | 77 | Not Specified | Not Specified | 15-25 | [2][3] |
| Vanadium in Hydrochloric Acid | 50 | 72-75 | Not Specified | Not Specified | Not Specified | [3] |
| Vanadium Sulfate-Chloride | 40 | 74 (at -5°C) | Not Specified | Not Specified | up to 40 | [5] |
| Vanadium Bromide (Projected) | Not Specified | 1.2x improvement over SOA | Not Specified | Not Specified | 3x improvement over SOA | [6] |
SOA: State-of-the-Art Redox Flow Battery
Experimental Protocols
This section provides detailed methodologies for key experiments related to the research and development of vanadium bromide electrolytes for VRFBs.
Protocol for Preparation of Vanadium Bromide Electrolyte
This protocol describes the preparation of a 3 M vanadium(IV) bromide solution in a mixed acid medium, as adapted from patent literature.[4]
Materials:
-
Vanadyl sulfate (VOSO₄·xH₂O) or Vanadium(IV) oxide (VO₂)
-
Hydrobromic acid (HBr), 48%
-
Hydrochloric acid (HCl), 37%
-
Deionized water
Equipment:
-
Glass reactor with a magnetic stirrer and heating mantle
-
pH meter
-
Fume hood
Procedure:
-
In a fume hood, carefully add a calculated amount of hydrobromic acid and hydrochloric acid to a glass reactor to achieve a final acid concentration of 3-4 M.
-
While stirring, slowly add the vanadium precursor (VOSO₄·xH₂O or VO₂) to the acid mixture to achieve a final vanadium concentration of 3 M.
-
Heat the mixture gently (e.g., to 60°C) and continue stirring until all the vanadium precursor has dissolved. The solution should turn a characteristic blue color, indicating the presence of V(IV) ions.
-
Allow the solution to cool to room temperature.
-
Measure the final concentration of vanadium ions using a suitable analytical technique, such as titration.
-
Adjust the concentration as needed by adding more acid or deionized water.
Protocol for Assembly of a VRFB Single Cell
This protocol outlines the assembly of a laboratory-scale VRFB single cell for electrochemical testing.[7][8]
Materials:
-
Graphite (B72142) felt electrodes
-
Ion exchange membrane (e.g., Nafion™)
-
Bipolar plates with flow fields
-
Gaskets
-
Current collectors
-
End plates
-
Fasteners (bolts and nuts)
Equipment:
-
Torque wrench
-
Tubing and fittings
-
Peristaltic pumps[9]
Procedure:
-
Cut the graphite felt electrodes and the ion exchange membrane to the desired active area size.
-
Pre-treat the graphite felt electrodes to improve their hydrophilicity and electrochemical activity. This may involve heat treatment or acid immersion.
-
Pre-treat the ion exchange membrane according to the manufacturer's instructions. This typically involves boiling in deionized water and soaking in dilute acid.
-
Assemble the cell in the following order: end plate, current collector, bipolar plate, gasket, graphite felt electrode, ion exchange membrane, second graphite felt electrode, second gasket, second bipolar plate, second current collector, and second end plate.
-
Ensure proper alignment of all components, especially the flow fields in the bipolar plates with the electrodes.
-
Tighten the fasteners in a star pattern to the recommended torque to ensure a good seal and uniform compression.
-
Connect tubing to the inlet and outlet ports of the bipolar plates.
Protocol for Electrochemical Testing of a VRFB
This protocol describes the standard procedure for charging, discharging, and evaluating the performance of a VRFB cell.[7][10]
Materials:
-
Prepared vanadium bromide electrolyte
-
Two electrolyte reservoirs (e.g., glass flasks)[9]
Equipment:
-
Assembled VRFB single cell
-
Two peristaltic pumps
-
Battery cycler or potentiostat/galvanostat
-
Data acquisition system
Procedure:
-
Fill the two reservoirs with the prepared vanadium bromide electrolyte.
-
Connect the reservoirs to the cell inlets and outlets using the peristaltic pumps.
-
Circulate the electrolyte through both half-cells at a constant flow rate.
-
Connect the battery cycler to the current collectors of the cell.
-
Initial Charging (Electrolyte Conditioning):
-
Charge the cell at a constant current density (e.g., 20-80 mA/cm²).
-
During the initial charge of a V(IV) solution, the anolyte will be reduced to V(II) and the catholyte will be oxidized. In a bromide system, bromide ions in the positive half-cell are oxidized to bromine (Br₃⁻ or ClBr₂⁻).[4]
-
-
Charge-Discharge Cycling:
-
Set the upper and lower voltage limits for charging and discharging (e.g., 1.7 V for charge and 0.7 V for discharge).[7]
-
Cycle the battery at a constant current density.
-
Record the voltage, current, and time during cycling.
-
-
Performance Analysis:
-
Calculate the Coulombic efficiency (CE), voltage efficiency (VE), and energy efficiency (EE) from the charge-discharge data.
-
Construct polarization curves by varying the current density and measuring the corresponding cell voltage to evaluate the cell's performance and identify different sources of voltage loss.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to vanadium bromide VRFB research.
Caption: Electrochemical reactions in a Vanadium Bromide VRFB.
Caption: Experimental workflow for evaluating a vanadium bromide electrolyte.
Caption: Relationship between key performance parameters in VRFBs.
References
- 1. poweringaustralia.com.au [poweringaustralia.com.au]
- 2. Vanadium redox battery - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2003092138A3 - Improved vanadium bromide battery (metal halide redox flow cell) - Google Patents [patents.google.com]
- 5. Physics-Based Electrochemical Model of Vanadium Redox Flow Battery for Low-Temperature Applications [mdpi.com]
- 6. wattjoule.com [wattjoule.com]
- 7. powersourcesconference.com [powersourcesconference.com]
- 8. researchgate.net [researchgate.net]
- 9. Complete Testing Package for Vanadium Redox Flow Battery - EQ-VRFB-CTP [mti-kjgroup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Vanadium-Catalyzed Benzylic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, making C-H fluorination a critical transformation in medicinal chemistry and drug development. Benzylic C-H bonds are attractive targets for fluorination due to their prevalence in bioactive compounds. Vanadium catalysts have emerged as effective mediators for the direct fluorination of C(sp³)–H bonds. This document provides detailed application notes and protocols for benzylic fluorination using vanadium catalysts, with a specific focus on Vanadium(III) bromide (VBr₃) and a comparison with the more robust Vanadium(III) oxide (V₂O₃) catalyst.
Vanadium Catalysts for Benzylic Fluorination: A Comparative Overview
While both this compound and Vanadium(III) oxide can catalyze benzylic fluorination, they exhibit different performance characteristics.
-
This compound (VBr₃): Initial studies identified VBr₃ as an effective catalyst for benzylic fluorination at a relatively low loading (e.g., 5 mol%). However, a significant drawback is the occurrence of competitive bromine atom-transfer, leading to the formation of brominated side products and potentially complicating purification.[1]
-
Vanadium(III) oxide (V₂O₃): In contrast, V₂O₃ provides more reliable and reproducible results for benzylic fluorination, despite sometimes requiring a higher catalyst loading (e.g., 10 mol%).[1] It avoids the issue of halogen atom-transfer observed with VBr₃.[1] Furthermore, as a heterogeneous catalyst, V₂O₃ and the byproduct from the fluorinating agent can be conveniently removed by simple filtration.[1][2][3]
Given these considerations, V₂O₃ is often the preferred catalyst for cleaner and more predictable benzylic C-H fluorination reactions.
Data Presentation: Performance of Vanadium Catalysts in Benzylic Fluorination
The following table summarizes the available quantitative data for benzylic fluorination using Vanadium(III) catalysts with Selectfluor as the fluorine source.
| Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Ethylbenzene | V₂O₃ (10) | 1-Fluoroethylbenzene | 67 (NMR) | [1] |
| Diphenylmethane | V₂O₃ (10) | (Fluoromethyl)benzene | 47 (isolated) | [1] |
| Toluene | VBr₃ (5) | Benzyl fluoride | Yields are irreproducible due to bromine atom-transfer | [1] |
| Toluene | V(acac)₃ (5) | Benzyl fluoride | Yields are irreproducible due to facile ligand fluorination | [1] |
Experimental Protocols
This section provides a detailed methodology for benzylic C-H fluorination based on the more reliable V₂O₃ catalyst system. The protocol can be adapted for VBr₃, but researchers should be aware of the potential for side product formation.
General Procedure for Vanadium(III) Oxide-Catalyzed Benzylic C–H Fluorination:
Materials:
-
Vanadium(III) oxide (V₂O₃)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Benzylic substrate
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Pentane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or vial with a septum)
-
Stir plate and stir bar
-
Freeze-pump-thaw setup (optional, for rigorous degassing)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: To a 4 mL glass vial or a Schlenk flask, add Vanadium(III) oxide (e.g., 3.0 mg, 0.02 mmol, 10 mol%).
-
Reagent Addition: In the same vessel, add Selectfluor® (e.g., 106.3 mg, 0.3 mmol, 1.5 equivalents) and the benzylic substrate (0.2 mmol, 1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile (2.0 mL) to the reaction mixture.
-
Degassing: For optimal results, degas the reaction mixture. This can be achieved by three freeze-pump-thaw cycles.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from 6 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, pour the mixture into diethyl ether (20 mL).
-
Filtration: Filter the mixture to remove the heterogeneous V₂O₃ catalyst and the H-TEDA byproduct from Selectfluor®.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography using a suitable eluent system, such as a mixture of diethyl ether and pentane.
Note on using this compound: If VBr₃ is used as the catalyst, a lower catalyst loading of 5 mol% can be attempted. However, be prepared to analyze the crude reaction mixture for the presence of brominated byproducts. Purification may require more careful chromatographic separation.
Mandatory Visualizations
Proposed Catalytic Cycle for Vanadium-Catalyzed C-H Fluorination:
Caption: Proposed catalytic cycle for vanadium-catalyzed C-H fluorination.
Experimental Workflow:
Caption: General experimental workflow for benzylic C-H fluorination.
References
Application Notes and Protocols for Low-Temperature Synthesis of Vanadium Compounds Using Vanadium(III) Bromide (VBr₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the low-temperature synthesis of various vanadium compounds utilizing vanadium(III) bromide (VBr₃) as a versatile precursor. The methodologies outlined below are designed to be accessible for standard laboratory settings and are particularly relevant for researchers in materials science, catalysis, and medicinal chemistry. Vanadium compounds are of significant interest due to their diverse applications, including in catalysis and as potential therapeutic agents.[1][2] Vanadium complexes, for instance, have been investigated for their antidiabetic, anticancer, and antiviral properties.[2][3][4][5] The use of VBr₃ offers a valuable entry point into the synthesis of novel vanadium-based materials and molecules.
Application Note 1: Low-Temperature Synthesis of Vanadium(III) Oxide Nanoparticles via a Solvated VBr₃ Precursor
Vanadium(III) oxide (V₂O₃) is a correlated electron material with a metal-insulator transition, making it of interest for applications in electronic devices. Low-temperature synthesis methods offer a route to nanostructured V₂O₃ with high surface areas. This protocol describes the synthesis of V₂O₃ nanoparticles from a tetrahydrofuran (B95107) (THF) complex of VBr₃.
Experimental Protocol: Synthesis of V₂O₃ Nanoparticles
This protocol is adapted from methodologies for the synthesis of zerovalent vanadium nanoparticles from VCl₃, with modifications for the formation of the oxide.[6]
1. Preparation of the Precursor Solution: mer-VBr₃(THF)₃
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add 1.0 g of anhydrous VBr₃ to 50 mL of dry, degassed tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 2 hours. VBr₃ will dissolve to form a soluble complex, mer-VBr₃(THF)₃.[3]
-
The resulting solution should be a reddish-brown color.
2. Hydrolysis and Precipitation
-
In a separate flask, prepare a solution of 10 mL of deionized water in 40 mL of THF.
-
Slowly add the water/THF solution to the stirred mer-VBr₃(THF)₃ solution at room temperature over a period of 30 minutes using a dropping funnel.
-
A dark precipitate will begin to form as the vanadium complex is hydrolyzed.
-
After the addition is complete, continue stirring the mixture for an additional 4 hours at room temperature to ensure complete reaction.
3. Isolation and Washing of the Nanoparticles
-
The precipitate is isolated by centrifugation (4000 rpm, 10 minutes).
-
The supernatant is decanted, and the solid is washed three times with 20 mL portions of THF, followed by two washes with 20 mL portions of ethanol (B145695) to remove any unreacted precursors and byproducts. Centrifugation is used to separate the solid between each wash.
4. Drying
-
The final product, amorphous hydrated vanadium(III) oxide, is dried under vacuum at 60 °C for 12 hours.
5. (Optional) Crystallization
-
To obtain crystalline V₂O₃, the dried powder can be annealed under a reducing atmosphere (e.g., Ar/H₂ 5%) at a relatively low temperature of 350-400 °C for 2 hours.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | mer-VBr₃(THF)₃ | [3] |
| Reducing/Hydrolyzing Agent | H₂O in THF | Adapted from[6] |
| Reaction Temperature | Room Temperature | Adapted from[6] |
| Reaction Time | 4.5 hours | Adapted from[6] |
| Product (before annealing) | Amorphous hydrated V₂O₃ | |
| Product (after annealing) | Crystalline V₂O₃ | |
| Expected Yield | > 80% | |
| Particle Size (after annealing) | 20-50 nm |
Experimental Workflow: V₂O₃ Nanoparticle Synthesis
Caption: Workflow for V₂O₃ nanoparticle synthesis.
Application Note 2: Low-Temperature Aqueous Synthesis of a Vanadium(III) Phosphate (B84403) Precursor
Vanadium phosphates are important materials for catalysis and as cathode materials in lithium-ion batteries.[7][8] This protocol outlines a low-temperature aqueous route to a vanadium(III) phosphate precursor using the aquated VBr₃ cation.
Experimental Protocol: Synthesis of Vanadium(III) Phosphate Precursor
This protocol is based on the aqueous chemistry of VBr₃ and general methods for vanadium phosphate synthesis.[9][10][11]
1. Preparation of the Aqueous Vanadium(III) Solution
-
Dissolve 2.91 g of VBr₃ in 50 mL of deoxygenated deionized water. The VBr₃ will dissolve to form a green solution containing the trans-[VBr₂(H₂O)₄]⁺ cation.[3]
-
Handle the solution under an inert atmosphere to prevent oxidation of V(III) to V(IV).
2. Reaction with Phosphoric Acid
-
In a separate beaker, prepare a solution of 2.3 g of 85% H₃PO₄ in 20 mL of deoxygenated deionized water.
-
Slowly add the phosphoric acid solution to the stirred vanadium(III) solution at room temperature.
-
A precipitate is not expected to form immediately.
3. Hydrothermal Treatment
-
Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours. The low-temperature hydrothermal conditions will promote the formation of the vanadium phosphate phase.
-
Allow the autoclave to cool to room temperature naturally.
4. Isolation and Washing
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product three times with deionized water and twice with ethanol to remove any soluble impurities.
5. Drying
-
Dry the final product, a hydrated vanadium(III) phosphate, in a vacuum oven at 80 °C for 12 hours.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | trans-[VBr₂(H₂O)₄]⁺ (from VBr₃(aq)) | [3][9] |
| Phosphorus Source | H₃PO₄ | [10] |
| Reaction Temperature | 120 °C | Adapted from[11] |
| Reaction Time | 24 hours | Adapted from[11] |
| Product | Hydrated Vanadium(III) Phosphate | |
| Expected Yield | > 75% | |
| Crystallinity | Microcrystalline |
Experimental Workflow: Vanadium(III) Phosphate Synthesis
Caption: Workflow for Vanadium(III) Phosphate synthesis.
Application Note 3: Synthesis of a Vanadium(III) Coordination Complex with a Bidentate Ligand
The synthesis of vanadium(III) coordination complexes is of high interest for applications in medicinal chemistry and catalysis.[2][4] This protocol describes a general method for the synthesis of a V(III) complex through ligand exchange with the mer-VBr₃(THF)₃ precursor at low temperature. Acetylacetonate (acac) is used as a representative bidentate ligand.
Experimental Protocol: Synthesis of V(acac)₃
1. Preparation of the Precursor Solution
-
Following the procedure in Application Note 1, prepare a solution of mer-VBr₃(THF)₃ by dissolving 1.0 g of VBr₃ in 50 mL of dry, degassed THF under an inert atmosphere.
2. Ligand Exchange Reaction
-
In a separate flask, dissolve 1.1 g of acetylacetone (B45752) (acacH) and 1.4 g of triethylamine (B128534) (NEt₃) in 20 mL of dry THF. The triethylamine acts as a base to deprotonate the acetylacetone.
-
Slowly add the acacH/NEt₃ solution to the stirred mer-VBr₃(THF)₃ solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours. A precipitate of triethylammonium (B8662869) bromide (NEt₃HBr) will form.
3. Isolation of the Complex
-
Remove the NEt₃HBr precipitate by filtration under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to yield a solid crude product.
4. Purification
-
The crude V(acac)₃ can be purified by recrystallization from a suitable solvent such as a toluene (B28343)/hexane (B92381) mixture. Dissolve the crude product in a minimum amount of warm toluene and add hexane until the solution becomes slightly turbid.
-
Cool the solution to -20 °C to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Vanadium Precursor | mer-VBr₃(THF)₃ | [3] |
| Ligand | Acetylacetone (acacH) | |
| Base | Triethylamine (NEt₃) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 6 hours | |
| Product | Tris(acetylacetonato)vanadium(III), V(acac)₃ | |
| Expected Yield | 60-70% | |
| Appearance | Dark-colored crystalline solid |
Logical Relationship: Ligand Exchange Synthesis
Caption: Ligand exchange for V(acac)₃ synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening possible drug molecules for Covid-19. The example of vanadium (III/IV/V) complex molecules with computational chemistry and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A general low-temperature synthesis route to polyanionic vanadium phosphate fluoride cathode materials: AVPO4F (A = Li, Na, K) and Na3V2(PO4)2F3 - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Vanadium(III) Bromide as a Versatile Starting Material in Inorganic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vanadium(III) bromide (VBr₃) is a valuable precursor in inorganic synthesis, offering a gateway to a diverse range of vanadium(III) coordination complexes, clusters, and materials. Its reactivity is primarily centered around the substitution of its bromide ligands and the redox chemistry of the vanadium(III) center. This document provides detailed application notes and experimental protocols for the use of VBr₃ as a starting material in the synthesis of various inorganic compounds.
Synthesis of Vanadium(III) Coordination Complexes
This compound is an excellent starting material for the synthesis of a variety of vanadium(III) coordination complexes. The bromide ligands are readily displaced by a range of neutral or anionic ligands.
Synthesis of mer-VBr₃(THF)₃
The tetrahydrofuran (B95107) (THF) adduct, mer-VBr₃(THF)₃, is a common and useful intermediate for further reactions. Its formation is straightforward and serves as an excellent entry point into the coordination chemistry of vanadium(III).[1]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous VBr₃ (1.0 g, 3.44 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).
-
Reaction: Stir the suspension at room temperature for 24 hours. The initial green-black solid will gradually dissolve to form a red-brown solution.
-
Isolation: Reduce the volume of the solvent under vacuum to approximately 10 mL.
-
Crystallization: Add anhydrous pentane (B18724) or hexane (B92381) (20 mL) to the concentrated solution to precipitate the product.
-
Purification: Isolate the red-brown solid by filtration, wash with anhydrous pentane (3 x 10 mL), and dry under vacuum.
Logical Workflow for the Synthesis of mer-VBr₃(THF)₃:
Caption: Workflow for the synthesis of mer-VBr₃(THF)₃.
Synthesis of trans-[VBr₂(H₂O)₄]Br
In aqueous solutions, VBr₃ forms the aquated cation trans-[VBr₂(H₂O)₄]⁺.[1] This complex can be isolated as its bromide salt.
Experimental Protocol:
-
Dissolution: Carefully dissolve anhydrous VBr₃ (1.0 g, 3.44 mmol) in deoxygenated water (10 mL) under an inert atmosphere.
-
Evaporation: Slowly evaporate the resulting green solution at room temperature in a desiccator over a suitable drying agent (e.g., concentrated H₂SO₄ or P₄O₁₀).
-
Crystallization: Green crystals of trans-[VBr₂(H₂O)₄]Br·2H₂O will form.
-
Isolation: Isolate the crystals by filtration and wash sparingly with ice-cold deoxygenated water, followed by a volatile anhydrous solvent like diethyl ether. Dry under a stream of inert gas.
Reaction Pathway for the Formation of trans-[VBr₂(H₂O)₄]Br:
Caption: Formation of the aquated this compound complex.
Quantitative Data for Vanadium(III) Complexes
| Complex | Starting Material | Ligand | Solvent | Yield (%) | Key Spectroscopic Data | Reference |
| mer-VBr₃(THF)₃ | VBr₃ | THF | THF | Not reported | HFEPR: D = -16.162 cm⁻¹, E = -3.694 cm⁻¹ | [2] |
| trans-[VBr₂(H₂O)₄]Br·2H₂O | VBr₃ | H₂O | Water | Not reported | Forms in aqueous solution | [1] |
VBr₃ as a Precursor for Vanadium-Based Materials
While many syntheses of vanadium oxides, nitrides, and carbides start from other precursors, VBr₃ can be used to generate single-source precursors for these materials. This typically involves the initial synthesis of a vanadium(III) complex which is then thermally decomposed under a controlled atmosphere.
Synthesis of Vanadium Nitride (VN) via a V(III) Amide Precursor (Hypothetical Route)
This protocol outlines a plausible two-step synthesis of vanadium nitride from VBr₃, based on the known reactivity of vanadium halides.
Step 1: Synthesis of a Vanadium(III) Amide Complex
-
Precursor Synthesis: Synthesize mer-VBr₃(THF)₃ as described in section 1.1.
-
Ligand Exchange: Dissolve mer-VBr₃(THF)₃ (1.0 g, 1.97 mmol) in anhydrous toluene (B28343) (40 mL) under an inert atmosphere.
-
Amide Addition: To the stirred solution, add a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 0.99 g, 5.91 mmol) in toluene (20 mL) dropwise at -78 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Isolation: The lithium bromide precipitate is removed by filtration. The solvent is removed from the filtrate under vacuum to yield the crude V[N(SiMe₃)₂]₃ complex.
Step 2: Thermolysis to Vanadium Nitride
-
Setup: Place the crude V[N(SiMe₃)₂]₃ in a tube furnace.
-
Thermolysis: Heat the precursor under a flow of ammonia (B1221849) (NH₃) gas. A typical temperature program would be a ramp to 600-800 °C, holding for 2-4 hours.
-
Product: The resulting black powder is vanadium nitride (VN).
Workflow for the Synthesis of VN from VBr₃:
Caption: Two-step synthesis of VN from VBr₃.
Quantitative Data for Material Synthesis Precursors
| Precursor | Starting Material | Reagents | Product | Decomposition Temp. (°C) | Reference |
| V(III)-β-diketonate | VCl₃ (VBr₃ analogous) | Na(acac) | V(acac)₃ | >250 (for nitride/carbide formation) | [3] |
| V(III)-amide | VBr₃(THF)₃ (proposed) | LiN(SiMe₃)₂ | V[N(SiMe₃)₂]₃ | 600-800 | (Inferred) |
VBr₃ in the Synthesis of Vanadium Clusters and MOFs
The use of VBr₃ as a direct starting material for vanadium clusters and metal-organic frameworks (MOFs) is not as well-documented as for simple coordination complexes. However, its utility can be inferred from the broader literature on vanadium cluster and MOF synthesis, which often employs other V(III) or V(IV) sources.
Approach to Vanadium-Based MOF Synthesis
Vanadium-based MOFs, such as MIL-47, are typically synthesized hydrothermally or solvothermally. While the original synthesis of MIL-47 uses metallic vanadium, VBr₃ can be considered as a potential precursor.
Hypothetical Experimental Protocol for a Vanadium-Based MOF:
-
Reaction Mixture: In a Teflon-lined autoclave, combine VBr₃ (0.29 g, 1.0 mmol), terephthalic acid (H₂BDC, 0.17 g, 1.0 mmol), and a suitable solvent such as N,N-dimethylformamide (DMF, 15 mL).
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a temperature between 150-220 °C for 24-72 hours.
-
Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried. The pores of the MOF are typically activated by heating under vacuum to remove any coordinated or guest solvent molecules.
Logical Relationship for MOF Synthesis:
Caption: General workflow for the synthesis of a vanadium-based MOF.
Disclaimer: The provided protocols for material and MOF synthesis are based on established methods for related vanadium precursors and may require optimization for VBr₃. Researchers should consult the primary literature and exercise appropriate caution.
References
Troubleshooting & Optimization
Safe handling procedures for Vanadium(III) bromide
Vanadium(III) Bromide: Technical Support Center
This technical support center provides essential information for the safe handling of this compound (VBr₃) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and causes irritation to the respiratory system.[1][3] The compound is highly sensitive to moisture and reacts with water.[1][4]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles, a face shield, protective gloves, and suitable protective clothing to prevent skin contact.[1][5] Respiratory protection, such as a type P3 (EN 143) respirator cartridge or an N95/P1 filter, should be used, especially when dust is generated.[5][6][7]
Q3: How should this compound be stored?
A3: this compound should be stored locked up in a dry, cool, and well-ventilated area.[1] The container must be kept tightly closed to prevent contact with moisture, as it is moisture-sensitive.[1][4] It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents.[1]
Q4: What is the proper procedure for disposing of this compound waste?
A4: this compound waste is considered hazardous waste.[1] Disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][7] It is crucial to consult with your institution's environmental health and safety department for specific disposal protocols.
Q5: Is this compound carcinogenic?
A5: There is currently no indication that this compound is carcinogenic to humans. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1][2][4]
Troubleshooting Guides
Issue 1: The this compound has changed color from its typical green-black appearance.
-
Possible Cause: The compound may have been exposed to moisture or air. This compound is very hygroscopic and moisture-sensitive.[1][8]
-
Solution: Discard the compromised reagent according to your institution's hazardous waste disposal procedures. To prevent this in the future, ensure the container is always tightly sealed and stored in a desiccator or a dry, inert atmosphere.
Issue 2: A small amount of this compound has been spilled in the fume hood.
-
Procedure:
-
Ensure all personnel in the immediate area are aware of the spill.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]
-
Wipe the area with a damp cloth (if appropriate for the surface and situation, being mindful of the reactivity with water) and then decontaminate the surface.
-
Ventilate the area and wash it thoroughly after the cleanup is complete.[9]
-
Issue 3: What are the immediate first aid measures in case of accidental exposure?
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Rinse the affected skin with large amounts of water and shower.[1] Wash the contaminated clothing before reusing it.[1] Immediate medical attention is required.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position that is comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to a person who is unconscious.[2] Seek immediate medical attention.[1][2]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | VBr₃ |
| Molar Mass | 290.65 g/mol [2] |
| Appearance | Green-black solid[8] |
| Density | 4 g/cm³[8] |
| Solubility | Soluble in water[8] |
| NIOSH REL | Ceiling limit of 0.05 mg/m³ (as Vanadium dust) for a 15-minute exposure. This applies to all vanadium compounds except Vanadium metal and Vanadium carbide.[10] |
| OSHA PEL | Ceiling limit of 0.5 mg/m³ for respirable Vanadium pentoxide (V₂O₅) dust.[10] |
| Storage Class | 8B - Non-combustible corrosive hazardous materials[5] |
| UN Number | UN3260[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the general procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Conduct a pre-work hazard assessment.
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
- Work exclusively within a certified chemical fume hood.[1]
- Don the required PPE: a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves.
- Have a spill kit and appropriate waste containers ready.
2. Handling the Compound:
- Before opening, allow the this compound container to reach room temperature to minimize moisture condensation.
- Carefully open the container in the fume hood.
- Use a clean, dry spatula to weigh and transfer the desired amount of the compound.
- Avoid any actions that could generate dust.
- Keep the container tightly sealed when not in use.
3. During the Experiment:
- Be mindful of the compound's incompatibility with water, strong bases, and oxidizing agents.[1]
- Should any signs of exposure occur (e.g., skin irritation, respiratory discomfort), cease work immediately and follow the appropriate first aid procedures.
4. Post-Experiment Procedures:
- Decontaminate all equipment used.
- Properly label and store any remaining this compound.
- Dispose of all waste materials (including contaminated gloves and weighing paper) in the designated hazardous waste container.
- Clean the work area within the fume hood.
- Remove PPE and wash hands thoroughly with soap and water.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | Br3V | CID 83509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toxno.com.au [toxno.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound 99 13470-26-3 [sigmaaldrich.com]
- 6. employees.delta.edu [employees.delta.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Vanadium dust [cdc.gov]
Technical Support Center: Storage and Handling of Anhydrous Vanadium(III) Bromide
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of anhydrous Vanadium(III) bromide (VBr₃). Adherence to these guidelines is critical for maintaining the integrity of the compound and ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for anhydrous this compound?
Anhydrous this compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to keep the compound under an inert atmosphere, such as nitrogen or argon, as it is sensitive to moisture, air, and light.[2][3] The storage area should be designated for corrosive materials.[1]
Q2: Why is it critical to protect this compound from moisture and air?
This compound is highly hygroscopic and moisture-sensitive.[1][4] It reacts violently with water.[2][5] Exposure to moist air or water will lead to decomposition, forming vanadium oxides and hydrogen bromide, which can compromise the purity of the material and the outcome of your experiments.[1]
Q3: What visual cues indicate that my this compound has degraded?
Anhydrous this compound is a green-black or gray-brown solid.[4][6] Degradation due to moisture exposure can lead to a color change. The formation of clumps or a change in texture from a free-flowing powder to a sticky solid is also an indicator of moisture absorption and decomposition.
Q4: What type of container is recommended for storing this compound?
Store the compound in the original manufacturer's container, which is designed for stability. If transferring, use containers made of glass or other non-reactive materials with a secure, airtight seal. Ensure the container is kept tightly closed.[1][2][3]
Q5: What substances are incompatible with this compound?
This compound should be stored away from water, strong bases, and oxidizing agents.[1] Contact with these substances can lead to vigorous and hazardous reactions.
Troubleshooting Guide
Problem: I accidentally opened my container of VBr₃ in the open air for a brief moment. Is it still usable?
Solution: The material's usability depends on the duration of exposure and humidity. This compound is highly sensitive to air and moisture.[2] Even brief exposure can initiate decomposition at the surface. It is strongly recommended to handle this compound exclusively within a glovebox or under a stream of inert gas. If exposure occurred, the material may be compromised. You may observe reduced reactivity or inconsistent results in your experiments. For sensitive applications, using a fresh, unopened container is advised.
Problem: The VBr₃ powder in my container appears clumped and is no longer a free-flowing solid. What happened?
Solution: Clumping is a clear sign of moisture absorption. This compound is very hygroscopic.[4] This indicates that the container's seal may have been compromised or it was opened in a non-inert atmosphere. The material has likely begun to decompose and is no longer pure anhydrous VBr₃. Using this material will introduce impurities and water into your reaction, affecting the results. It is not recommended for use in moisture-sensitive applications.
Problem: The material has changed color from its original gray-brown/black appearance.
Solution: A color change indicates a chemical transformation, likely due to oxidation or hydration from exposure to air and moisture.[1] The product is no longer pure and should not be used for experiments where the stoichiometry and purity of the starting material are critical. Dispose of the degraded material according to your institution's hazardous waste protocols.[1][2]
Data Summary: Storage Parameters
| Parameter | Recommendation | Rationale & Incompatibilities |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen, Argon).[3] | Prevents reaction with air and moisture.[2] |
| Moisture | Strictly avoid exposure to water and humidity.[1][2][5] Keep container tightly closed and in a dry place.[1][2] | Material is hygroscopic and reacts violently with water.[2][4] |
| Temperature | Store in a cool place.[1] Some suppliers recommend ambient temperatures.[7] | Prevents thermal decomposition, which can release irritating and toxic gases like hydrogen bromide and vanadium oxides.[1][8] |
| Light | Protect from light.[2] | The material is light-sensitive, which can contribute to its decomposition.[2] |
| Container | Use original, tightly sealed containers. Glass is an appropriate material.[9] | Prevents contamination and exposure to the atmosphere. |
| Incompatible Materials | Water, strong bases, oxidizing agents.[1] | Contact can cause hazardous chemical reactions. |
Protocol for Handling and Storage of a New VBr₃ Shipment
This protocol outlines the standard procedure for safely receiving and storing a new container of anhydrous this compound to ensure its integrity.
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage to the outer packaging or the primary container seal.
-
Transfer to Inert Atmosphere: Immediately transfer the sealed container into a glovebox or other controlled inert atmosphere environment for opening. Do not open the container in the ambient laboratory atmosphere.
-
Opening the Container: Inside the glovebox, carefully open the container. Visually inspect the contents for the correct appearance (green-black or gray-brown crystalline powder).[4][8] Note any discoloration or clumping, which indicates potential degradation.
-
Aliquoting (If Necessary): If you need to use smaller quantities over time, aliquot the material into smaller, appropriately labeled, airtight vials inside the glovebox. This minimizes the risk of contaminating the entire stock with repeated openings.
-
Resealing and Storage: Tightly reseal the primary container and any aliquots. Use paraffin (B1166041) film or a cap sealant for extra protection if necessary.
-
Final Placement: Store the sealed container(s) in a designated, cool, dry, and dark location within a corrosives-compatible cabinet.[1] Ensure it is segregated from incompatible materials such as water, bases, and oxidizing agents.[1]
Workflow Visualization
Caption: Workflow for handling a new shipment of anhydrous this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Vanadium(III)_bromide [chemeurope.com]
- 7. This compound, 99.5% (metals basis) | Fisher Scientific [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. nyu.edu [nyu.edu]
Technical Support Center: Managing the Hygroscopic Nature of Vanadium(III) Bromide (VBr3) in Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the highly hygroscopic nature of Vanadium(III) bromide (VBr3). Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VBr3) and why is its hygroscopic nature a concern?
A1: this compound is a black, leafy, crystalline solid used in various chemical syntheses.[1] It is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorption can lead to the formation of hydrates, which can alter the compound's reactivity, stoichiometry, and catalytic activity, ultimately leading to inconsistent and unreliable experimental results.[2][3]
Q2: How can I visually assess the quality of my VBr3?
A2: Anhydrous VBr3 should appear as a free-flowing, black or dark greenish-black crystalline powder.[1] Clumping, discoloration (e.g., turning brownish or greenish-gray), or the presence of a noticeable "wet" appearance are strong indicators of hydration. For a definitive assessment of water content, analytical methods such as Karl Fischer titration are recommended.
Q3: What are the ideal storage conditions for anhydrous VBr3?
A3: Anhydrous VBr3 must be stored under a dry, inert atmosphere to prevent moisture absorption. The ideal storage method is inside a nitrogen or argon-filled glovebox with low moisture and oxygen levels (<1 ppm). If a glovebox is unavailable, storing the sealed container within a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or fresh molecular sieves) is a viable alternative, though less ideal. The original container should be tightly sealed with paraffin (B1166041) film for an extra barrier.
Q4: What are the essential pieces of equipment for handling VBr3?
A4: Due to its air and moisture sensitivity, VBr3 must be handled using inert atmosphere techniques. The primary pieces of equipment are:
-
Glovebox: Provides the most controlled environment for manipulating VBr3.
-
Schlenk Line: A versatile apparatus for handling air-sensitive materials when a glovebox is not available or for specific reaction setups.
-
Dried Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C overnight or by flame-drying under vacuum.
-
Anhydrous Solvents: Solvents must be thoroughly dried and deoxygenated before use.
Q5: How do I safely dispose of VBr3 waste?
A5: VBr3 waste is considered hazardous and must be disposed of according to institutional and local regulations.[4][5] Generally, solid waste should be collected in a designated, sealed container within a fume hood. Quenching of reactive residues should be performed carefully by slowly adding an alcohol like isopropanol, followed by methanol (B129727) and then water, all while cooling the reaction vessel.[6][7] The resulting aqueous solution should be neutralized before collection for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with VBr3, focusing on problems arising from its hygroscopic nature.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or failed reaction yields | VBr3 hydration: The catalytic or reactive species is compromised by the presence of water, altering its chemical properties.[2][3] | 1. Ensure VBr3 is handled exclusively under a robust inert atmosphere (glovebox or Schlenk line). 2. Use freshly opened VBr3 or a sample that has been properly stored. 3. Consider quantifying the water content of your VBr3 stock using Karl Fischer titration. |
| Contaminated solvents or reagents: Introduction of moisture from inadequately dried solvents or other reagents. | 1. Use freshly dried and degassed solvents. Verify solvent dryness with a Karl Fischer titrator or by using a sodium benzophenone (B1666685) ketyl still for ethers. 2. Ensure all other reagents are anhydrous. | |
| Color change of VBr3 before use | Moisture exposure: The material has been exposed to the atmosphere during storage or transfer. | 1. Visually inspect the material for clumping or significant color change. If observed, it is best to use a fresh, unopened container of VBr3. 2. Review and improve storage and handling procedures to minimize atmospheric exposure. |
| Formation of insoluble material in the reaction mixture | Hydrolysis of VBr3: Reaction with trace moisture can lead to the formation of vanadium oxides or hydroxides, which are often insoluble in organic solvents. | 1. Filter the reaction mixture under inert atmosphere to remove insoluble byproducts. 2. Thoroughly dry all solvents and reagents before the next attempt. 3. Improve the inert atmosphere technique during the reaction setup. |
| Difficulty in achieving a dry reaction environment | Inadequate drying of glassware: Residual moisture on the surface of the glassware is a common source of contamination. | 1. Oven-dry glassware at a minimum of 120 °C for at least 4 hours, and preferably overnight. 2. For highly sensitive reactions, flame-dry the glassware under vacuum immediately before use. 3. Allow hot glassware to cool under a stream of inert gas. |
| Leaks in the inert atmosphere setup: Small leaks in the Schlenk line or glovebox can introduce moisture and oxygen. | 1. Regularly check all joints and connections on your Schlenk line for proper sealing. Use high-vacuum grease for ground glass joints. 2. Monitor the oxygen and moisture levels in your glovebox. |
Experimental Protocols
Protocol 1: Handling and Weighing Anhydrous VBr3 in a Glovebox
This protocol outlines the standard procedure for safely handling and weighing VBr3 in an inert atmosphere glovebox.
Materials:
-
Anhydrous VBr3 in a sealed container
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance (inside the glovebox)
-
Container for the reaction vessel
Procedure:
-
Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm. Place all necessary equipment (spatula, weighing paper/vial, reaction vessel) inside the glovebox antechamber and cycle through at least three vacuum-refill cycles with the glovebox atmosphere.
-
Equilibration: Allow the container of VBr3 to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Inside the glovebox, carefully open the VBr3 container. Using a clean, dry spatula, transfer the desired amount of VBr3 onto the weighing paper or into the tared vial on the analytical balance.
-
Transfer: Promptly transfer the weighed VBr3 to the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the original VBr3 container. For the original container, it is good practice to wrap the seal with paraffin film.
-
Cleanup: Clean any spills within the glovebox immediately using appropriate procedures.
Protocol 2: Setting up a Reaction with VBr3 using a Schlenk Line
This protocol describes how to set up a reaction involving VBr3 when a glovebox is not available.
Materials:
-
Anhydrous VBr3
-
Schlenk flask and other necessary glassware
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun or Bunsen burner
-
Anhydrous solvent in a septa-sealed bottle
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar) and attach it to the Schlenk line.
-
Drying Glassware: Heat the glassware under vacuum using a heat gun until all visible moisture is gone. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Inerting the Flask: Perform at least three vacuum-refill cycles on the reaction flask to ensure a thoroughly inert atmosphere.
-
Adding VBr3: Under a positive flow of inert gas, quickly remove the stopper from the Schlenk flask and add the pre-weighed VBr3. A powder funnel can aid in a quick and clean transfer. Immediately reseal the flask.
-
Solvent Addition: Using a dry, inert gas-flushed syringe, transfer the required volume of anhydrous solvent from the septa-sealed bottle to the reaction flask.
-
Initiating the Reaction: Proceed with the addition of other reagents via syringe or as solids under a positive flow of inert gas.
Visualizations
Caption: Experimental workflow for using hygroscopic VBr3.
Caption: Troubleshooting logic for VBr3-related reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. epfl.ch [epfl.ch]
- 7. sarponggroup.com [sarponggroup.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial Vanadium(III) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Vanadium(III) bromide (VBr₃).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities depending on the synthetic route used by the manufacturer. These can include:
-
Residual Starting Materials and Reagents: Unreacted vanadium precursors (e.g., Vanadium tetrachloride, VCl₄), excess bromine (Br₂), or reagents from the synthesis process.
-
Byproducts of Synthesis: Compounds such as hydrogen chloride (HCl) if HBr is used in the synthesis.
-
Metallic Impurities: If ferrovanadium (B77041) is used as a starting material, iron(III) bromide (FeBr₃) is a common contaminant.[1] Other transition metals may also be present in trace amounts.
-
Oxidation and Hydrolysis Products: Due to its air and moisture sensitivity, commercial VBr₃ may contain vanadium oxides or oxybromides.[2]
-
Solvent Residues: If solvents are used in the final stages of production or purification, trace amounts may remain.
Q2: How can I assess the purity of my commercial this compound?
A2: Several analytical techniques can be used to assess the purity of VBr₃:
-
Elemental Analysis: To determine the vanadium to bromine ratio and identify metallic impurities.
-
Infrared (IR) Spectroscopy: To detect the presence of V=O bonds, which indicate oxidation.
-
X-ray Powder Diffraction (XRPD): To identify crystalline impurities such as other vanadium bromide phases or metal bromide contaminants.
-
Inductively Coupled Plasma (ICP) Spectroscopy: Can be used for sensitive detection of trace metal impurities.
Q3: What are the primary methods for purifying commercial this compound?
A3: The two main methods for purifying commercial VBr₃ are vacuum sublimation and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: Is this compound air and moisture sensitive?
A4: Yes, this compound is a very hygroscopic and air-sensitive solid.[1] All handling and purification procedures must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition.
Purification Methodologies and Troubleshooting
Vacuum Sublimation
Vacuum sublimation is an effective method for separating VBr₃ from non-volatile impurities such as metal salts and oxides. This compound sublimes at approximately 500 °C.[1]
Objective: To purify commercial this compound by removing non-volatile impurities.
Materials:
-
Commercial this compound
-
Sublimation apparatus (with a cold finger)
-
High-vacuum pump
-
Schlenk line or glovebox
-
Heating mantle or tube furnace
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation (Inert Atmosphere): All glassware must be thoroughly dried in an oven and cooled under vacuum. The entire setup and all manipulations of VBr₃ must be performed under a dry, inert atmosphere (glovebox or Schlenk line).
-
Loading the Sublimator: Transfer the impure commercial VBr₃ into the bottom of the sublimation apparatus.
-
Assembling the Apparatus: Assemble the sublimation apparatus, ensuring all joints are well-sealed. If using ground glass joints, a minimal amount of high-vacuum grease should be used.
-
Evacuation: Connect the sublimator to a high-vacuum line and slowly evacuate the apparatus.
-
Heating: Once a high vacuum is achieved, begin to heat the bottom of the sublimator using a heating mantle or tube furnace. Gradually increase the temperature to around 500 °C.
-
Sublimation and Deposition: As the VBr₃ sublimes, it will deposit as purified crystals on the cold finger of the apparatus. The non-volatile impurities will remain in the bottom of the sublimator.
-
Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Backfilling and Disassembly: Once cooled, backfill the apparatus with an inert gas. Transfer the apparatus to a glovebox to disassemble it and scrape the purified VBr₃ crystals from the cold finger.
| Issue | Possible Cause | Troubleshooting Steps |
| No sublimation observed at 500 °C | Insufficient vacuum. | Check the vacuum pump and all connections for leaks. A high vacuum is necessary for sublimation to occur at this temperature. |
| Temperature reading is inaccurate. | Calibrate the thermocouple or use an external thermometer to verify the temperature. | |
| Product is dark or appears decomposed | Overheating or presence of oxygen. | Reduce the temperature slightly. Ensure the system is completely free of air and moisture before heating. |
| Impurities are co-subliming. | If volatile impurities are present, a fractional sublimation with precise temperature control may be necessary. | |
| Low yield of purified product | Sublimation time was too short. | Increase the duration of the sublimation process. |
| The temperature was too low. | Ensure the temperature is consistently held at the sublimation point. | |
| Product is difficult to remove from the cold finger | Product has formed a very dense crystalline layer. | Gently scrape the crystals in an inert atmosphere. If necessary, slightly warming the exterior of the sublimator while keeping the cold finger cold can help loosen the crystals. |
Recrystallization
Recrystallization can be used to purify VBr₃ from soluble impurities that have different solubility profiles, and from insoluble impurities. Finding a suitable anhydrous solvent is critical and may require experimentation.
Objective: To purify commercial this compound by recrystallization.
Materials:
-
Commercial this compound
-
Anhydrous solvent (e.g., anhydrous acetonitrile, tetrahydrofuran) - Note: Solvent compatibility must be tested on a small scale.
-
Schlenk flasks
-
Filter cannula or fritted glass filter
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation (Inert Atmosphere): All glassware and solvents must be rigorously dried and deoxygenated. The entire procedure must be performed under an inert atmosphere.
-
Dissolution: In a Schlenk flask, add the impure VBr₃. Add a minimal amount of the chosen anhydrous solvent at room temperature to test for solubility. If insoluble, gently heat the mixture to dissolve the VBr₃.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed filter cannula or fritted glass filter into a clean, dry Schlenk flask.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in a freezer or cryocooler to induce crystallization.
-
Isolation of Crystals: Once crystallization is complete, isolate the purified crystals by filtration through a fritted glass filter under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous solvent to remove any remaining impurities.
-
Drying: Dry the purified VBr₃ crystals under high vacuum.
| Issue | Possible Cause | Troubleshooting Steps |
| VBr₃ does not dissolve | Incorrect solvent. | Test a different anhydrous, non-coordinating solvent. |
| No crystals form upon cooling | Solution is not saturated. | Reduce the volume of the solvent by evaporation under vacuum and then attempt to recrystallize. |
| Cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in a freezer. | |
| Oily product forms instead of crystals | Solvent is not ideal. | Try a different solvent or a mixture of solvents. |
| Low yield | VBr₃ is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which VBr₃ has a lower solubility at cold temperatures. |
| Product is still impure | Impurities have similar solubility profiles. | A different purification method, such as sublimation, may be more effective. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound relevant to its purification.
| Property | Value |
| Appearance | Green-black, hygroscopic, crystalline solid[1] |
| Molar Mass | 290.65 g/mol |
| Sublimation Point | ~500 °C[1] |
| Solubility | Soluble in water (with reaction) and THF (forms adducts)[2] |
Visualizations
Caption: Purification workflow for commercial VBr₃.
Caption: Troubleshooting logic for VBr₃ sublimation.
References
Vanadium(III) Bromide (VBr₃) Technical Support Center
Welcome to the VBr₃ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reactivity of Vanadium(III) bromide with water and protic solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a this compound solution in water?
A1: Anhydrous this compound is a green-black, leafy, and very hygroscopic crystalline solid.[1] When dissolved in water, it should form a green solution.[1] This color is due to the formation of the complex cation trans-[VBr₂(H₂O)₄]⁺.[1][2]
Q2: Is this compound soluble in protic solvents other than water?
A2: Yes, this compound is soluble in some protic solvents. For instance, it is known to be soluble in ethanol. The dissolution in lower aliphatic alcohols is expected to form solid, green alcoholate complexes, which are susceptible to oxidation when exposed to air.
Q3: What happens when an aqueous solution of this compound is evaporated?
A3: Evaporation of an aqueous solution of VBr₃ will yield the hydrated salt trans-[VBr₂(H₂O)₄]Br(H₂O)₂.[1]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a corrosive material that can cause severe skin burns and eye damage. It is also highly hygroscopic and moisture-sensitive. Therefore, it should be handled in a dry, inert atmosphere (e.g., a glovebox) using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: How should this compound be stored?
A5: Due to its hygroscopic and air-sensitive nature, VBr₃ should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place away from moisture and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Upon dissolution in water or alcohol, the solution turns brown or yellow instead of green. | The Vanadium(III) has likely been oxidized to Vanadium(IV) or Vanadium(V) by atmospheric oxygen. V(III) compounds are known to be sensitive to air, especially in solution. | Ensure all solvents are properly deoxygenated before use. Handle the solid VBr₃ and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| The solid VBr₃ appears clumpy and dark brown or black instead of green-black. | The compound has likely been exposed to moisture, leading to hydrolysis and/or oxidation. VBr₃ is very hygroscopic. | Use fresh, properly stored VBr₃. If the purity is questionable, consider acquiring a new batch. Store the compound in a desiccator or glovebox. |
| A precipitate forms when dissolving VBr₃ in an alcohol. | This could be the formation of a sparingly soluble alcoholate complex. The solubility of these adducts can vary depending on the specific alcohol and temperature. Alternatively, if the solvent contains water, hydrolysis could lead to the formation of insoluble vanadium oxides or hydroxides. | Ensure the alcohol is anhydrous. If an alcoholate precipitate is expected, this may be a normal part of the reaction. If a clear solution is desired, you may need to consider a different solvent system. |
| The reaction involving VBr₃ in a protic solvent is sluggish or does not proceed as expected. | The active V(III) species may have been oxidized. Alternatively, the coordinating solvent may be inhibiting the desired reaction by forming a stable complex. | Re-evaluate the reaction setup to ensure the strict exclusion of air and moisture. If solvent coordination is suspected to be an issue, a less coordinating solvent might be necessary, or the reaction temperature may need to be adjusted. |
| Unexpected side products are observed in the reaction. | Protic solvents can sometimes participate in the reaction (solvolysis). For example, an alcohol could act as a nucleophile. | Carefully analyze the reaction conditions. It may be necessary to protect certain functional groups or choose a non-protic solvent if solvolysis is a competing reaction. |
Quantitative Data
| Property | Water | Ethanol | Methanol | Tetrahydrofuran (THF) |
| Solubility | Soluble | Soluble | Forms a 1:4 complex with the related VCl₃ | Soluble (forms an adduct)[1][2] |
| Solution Color | Green[1] | Expected to be green | Expected to be green | Red-brown (forms mer-VBr₃(THF)₃)[1][2] |
| Primary Species in Solution | trans-[VBr₂(H₂O)₄]⁺[1][2] | Expected to form alcohol adducts/complexes | Expected to form alcohol adducts/complexes | mer-VBr₃(THF)₃[1][2] |
Experimental Protocols
Protocol: General Procedure for Handling and Dissolving this compound in a Protic Solvent
This protocol outlines the necessary precautions for handling the hygroscopic and air-sensitive VBr₃ and preparing a solution in a generic protic solvent (e.g., anhydrous ethanol).
Materials:
-
This compound (VBr₃)
-
Anhydrous, deoxygenated protic solvent (e.g., ethanol)
-
Schlenk flask or other suitable reaction vessel with a magnetic stir bar
-
Glovebox or Schlenk line setup
-
Syringes and needles for liquid transfer
-
Septa
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of dry, inert gas (argon or nitrogen) or inside a glovebox antechamber.
-
Inert Atmosphere: Perform all manipulations of solid VBr₃ inside a glovebox or under a positive pressure of an inert gas using a Schlenk line.
-
Weighing: In the inert atmosphere, weigh the desired amount of VBr₃ into the reaction vessel. The solid should be a free-flowing, green-black powder.
-
Solvent Addition:
-
If using a glovebox, add the anhydrous, deoxygenated solvent directly to the reaction vessel containing the VBr₃.
-
If using a Schlenk line, seal the flask with a septum, remove it from the glovebox (if used), and connect it to the Schlenk line. Add the anhydrous, deoxygenated solvent via a cannula or a syringe.
-
-
Dissolution: Stir the mixture at room temperature. Dissolution should result in a green solution, assuming the formation of the solvated complex. If a precipitate forms, it is likely the alcoholate adduct.
-
Use in Reaction: The resulting solution or suspension can now be used in the subsequent reaction steps. Maintain the inert atmosphere throughout the experiment.
Visualizations
Caption: Reactivity of VBr₃ with water and protic solvents.
Caption: Troubleshooting workflow for dissolving VBr₃.
References
Incompatible materials with Vanadium(III) bromide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and material compatibility of Vanadium(III) bromide (VBr₃). Please consult this document to prevent experimental complications and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials and chemical classes that are incompatible with this compound?
A1: this compound is a reactive, hygroscopic compound.[1] Contact with the following materials should be strictly avoided:
-
Water and Moisture: VBr₃ is highly sensitive to moisture and will react with water from the atmosphere or residual moisture in solvents and on labware.[2][3] This reaction can lead to the formation of hydrogen bromide (HBr) gas and vanadium oxides or oxyhalides, compromising the integrity of the reagent and the experiment.[4]
-
Strong Oxidizing Agents: These substances can oxidize Vanadium(III) to higher, more toxic oxidation states (+4 or +5), leading to uncontrolled reactions and the generation of hazardous byproducts.[3][5]
-
Strong Bases: this compound will react with strong bases.[3] These reactions can be vigorous and should be avoided.
-
Alcohols: Alcohols should be considered incompatible as they can react with anhydrous metal halides.[2]
Q2: Can I use standard metal lab equipment, such as stainless steel spatulas or containers, with anhydrous this compound?
A2: It is strongly advised to avoid using metal equipment. Anhydrous metal halides are often corrosive to metals, and this effect is exacerbated if any moisture is present, leading to the formation of corrosive acidic byproducts.[2] Vanadium compounds, in general, are known to cause corrosion of steel alloys, particularly at elevated temperatures.[3][6] For transferring solid VBr₃, it is best to use spatulas made of inert materials like PTFE or ceramic.
Q3: Is standard borosilicate glassware (e.g., Pyrex®, Kimax®) suitable for experiments involving this compound?
A3: Yes, borosilicate glass is generally a suitable material for handling this compound under the critical condition that the glassware is scrupulously dried.[7] All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture. The use of wet or contaminated glassware will lead to the decomposition of the VBr₃.[1] Note that borosilicate glass will be attacked by strong bases, which are also incompatible with VBr₃.[7]
Q4: Which plastics are recommended for use with this compound?
A4: For applications such as gaskets, liners, tubing, or reaction vessels, several plastics offer excellent chemical resistance:
-
Polytetrafluoroethylene (PTFE): PTFE (e.g., Teflon®) is highly inert and offers excellent resistance to corrosive chemicals, including acidic metal halides.[8][9] It is a preferred material for seals, stir bars, and liners.
-
Polyethylene (B3416737) (PE) and Polypropylene (B1209903) (PP): High-density polyethylene (HDPE) and polypropylene are resistant to many chemicals and can be used for secondary containment or storage containers, provided the VBr₃ is not stored for extended periods in a non-inert atmosphere.[10][11]
Q5: How should I store and handle this compound to prevent inadvertent contact with incompatible materials?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or glove box.[3] All handling and transfers of the solid should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Upon opening, the VBr₃ powder appears discolored (e.g., lighter gray or brownish) or fumes. | Incompatibility with Moisture: The container seal may have been compromised, allowing atmospheric moisture to react with the VBr₃. | The reagent is likely partially decomposed. Its use may lead to unreliable results. It is safer to dispose of the compromised reagent according to institutional guidelines. For future use, ensure storage in a desiccator or glove box. |
| VBr₃ fails to dissolve completely in a dry, non-protic organic solvent (e.g., THF).[12] | Contamination: The solvent may contain trace amounts of water, or the glassware was not properly dried. This leads to the formation of insoluble vanadium oxides or oxyhalides. | Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) before use. All glassware must be oven or flame-dried. Filter the solution under inert conditions to remove insoluble material, but be aware that the concentration of the active reagent will be lower than expected. |
| An experiment shows unexpected byproducts or poor yield. | Reaction with Incompatible Materials: The reaction may have been compromised by moisture, or the VBr₃ may have reacted with an incompatible functional group in a substrate or with an incompatible material in the reaction setup (e.g., a plasticizer from tubing). | Review all reagents, solvents, and equipment for compatibility. Use high-purity, dry solvents. Ensure all labware is clean and dry. Use inert materials like glass and PTFE for the reaction setup. |
Material Compatibility Summary
The following table provides a general guideline for material compatibility with this compound. User testing is crucial for specific applications.
| Material Class | Specific Material | Compatibility Rating | Notes |
| Glass | Borosilicate (Pyrex®, Kimax®) | Good | Must be rigorously dried before use.[7] Attacked by strong bases. |
| Fused Quartz | Excellent | Must be rigorously dried before use. | |
| Plastics | PTFE (Teflon®) | Excellent | Highly resistant to corrosive and acidic conditions.[8] |
| Polyethylene (HDPE, UHMWPE) | Good | Suitable for general use and secondary containment.[13] | |
| Polypropylene (PP) | Good | Suitable for general use and secondary containment.[10] | |
| Polyvinyl Chloride (PVC) | Limited | May be attacked by organic solvents and acidic conditions.[7] | |
| Metals | Stainless Steel (304, 316) | Not Recommended | Risk of corrosion, especially in the presence of moisture.[2][6] |
| Aluminum | Not Recommended | Highly susceptible to corrosion from acidic halides.[11] | |
| Brass, Bronze | Not Recommended | Prone to corrosion. | |
| Elastomers | Viton® (FKM) | Good | Good chemical resistance, but testing is recommended. |
| Buna-N (Nitrile) | Poor | Poor resistance to strong acids and corrosive chemicals. | |
| Other | Water / Moisture | SEVERE | Reacts to form HBr and vanadium oxides.[3] |
| Strong Oxidizing Agents | SEVERE | Reacts vigorously.[3] | |
| Strong Bases | SEVERE | Reacts vigorously.[3] | |
| Alcohols | SEVERE | Reacts with anhydrous metal halides.[2] |
Recommended Experimental Protocol for Handling
This protocol outlines the essential steps for safely handling anhydrous this compound to prevent contact with incompatible materials.
1. Preparation of Work Area:
- All manipulations of solid VBr₃ should be performed inside a glove box with an inert atmosphere (e.g., <1 ppm H₂O, O₂).
- If a glove box is unavailable, use a Schlenk line in a certified chemical fume hood. Maintain a positive pressure of inert gas (argon or nitrogen).
2. Preparation of Glassware and Equipment:
- All glassware (flasks, funnels, etc.) must be free of chemical residues.
- Dry all glassware in an oven at >120°C for at least 4 hours.
- Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.
- Use spatulas and weighing boats made of inert materials (e.g., PTFE, ceramic, or glass).
3. Weighing and Transfer:
- Perform all weighing and transfers inside the glove box or under a positive pressure of inert gas.
- If weighing outside a glove box, do so in a sealed container that can be quickly transferred to the reaction setup.
- Use a funnel for transferring the powder to a flask to avoid contaminating ground glass joints.
4. Addition of Solvents and Reagents:
- Use only anhydrous solvents that have been appropriately dried and degassed.
- Transfer solvents and liquid reagents using dry, gas-tight syringes or cannulas under an inert atmosphere.
5. Post-Reaction Quenching and Cleaning:
- Quench the reaction mixture carefully by slowly adding it to an appropriate quenching agent (e.g., a cooled, stirred beaker of isopropanol, followed by water). This should be done in a fume hood.
- Clean glassware by rinsing with a suitable solvent to remove organic residues, followed by a slow and careful addition of water to hydrolyze any remaining reactive material before standard washing.
Workflow for Material Selection
The following diagram illustrates the decision-making process for selecting appropriate materials for an experiment involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. content.ampp.org [content.ampp.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. theplasticshop.co.uk [theplasticshop.co.uk]
- 10. usplastic.com [usplastic.com]
- 11. plasticsintl.com [plasticsintl.com]
- 12. This compound, 99.5% (metals basis) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. balseal.com [balseal.com]
Technical Support Center: Thermal Decomposition of Vanadium(III) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(III) bromide (VBr₃). It details the thermal decomposition products, experimental protocols for analysis, and potential issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: this compound, a green-black, hygroscopic solid, undergoes thermal decomposition at elevated temperatures. The primary decomposition pathway is a disproportionation reaction that occurs at approximately 500 °C.[1][2] In this reaction, solid this compound decomposes to form solid Vanadium(II) bromide (VBr₂) and gaseous Vanadium(IV) bromide (VBr₄).[3]
Q2: What are the products of the thermal decomposition of this compound?
A2: The thermal decomposition of this compound yields two primary products:
-
Vanadium(II) bromide (VBr₂): A solid residue.
-
Vanadium(IV) bromide (VBr₄): A violet gas.[1] VBr₄ is notably unstable and will decompose at temperatures as low as -23 °C.[1]
The balanced chemical equation for this disproportionation reaction is:
2VBr₃(s) → VBr₂(s) + VBr₄(g)
Q3: Are there any observable changes during the thermal decomposition of VBr₃?
A3: Yes. Upon heating to around 500 °C, a distinct violet-colored gas is formed, which is the gaseous Vanadium(IV) bromide (VBr₄).[1] If this gas is rapidly cooled, red crystals of VBr₄ can be isolated.[1]
Q4: Does this compound exhibit any other thermal behavior before decomposition?
A4: this compound is reported to sublime at 280 °C.[2] This is a physical change where the solid turns directly into a gas without passing through a liquid phase. This can be a competing process with decomposition, especially under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No mass loss observed in TGA below 500 °C. | The sample may have already decomposed due to improper storage or handling, as VBr₃ is highly hygroscopic. | Ensure the VBr₃ is anhydrous and has been stored and handled under a strict inert atmosphere (e.g., in a glovebox). |
| Mass loss occurs at a significantly lower temperature than 500 °C. | 1. Presence of moisture or other impurities can lower the decomposition temperature. 2. The sample may be undergoing sublimation rather than decomposition. | 1. Use a fresh, anhydrous sample of VBr₃. 2. Analyze the evolved gas using a hyphenated technique (e.g., TGA-MS) to identify the gaseous species. Sublimation will show VBr₃ in the gas phase, while decomposition will show VBr₄. |
| The observed mass loss in TGA does not match the theoretical value for disproportionation. | 1. Incomplete decomposition. 2. Formation of non-volatile intermediates or side products. 3. Sublimation of the sample is occurring simultaneously with decomposition. | 1. Ensure the final temperature of the TGA run is sufficiently high to ensure complete reaction. 2. Analyze the solid residue by techniques such as XRD to identify its composition. 3. Use a sealed TGA pan with a pinhole to create a self-generated atmosphere, which can suppress sublimation. |
| Discoloration of the sample (e.g., to brown or black) before the experiment begins. | The sample has likely been exposed to air and/or moisture, leading to oxidation or hydration. | Discard the sample and use a fresh, properly stored sample. VBr₃ is extremely sensitive to air and moisture. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of this compound.
| Parameter | Reported/Theoretical Value | Notes |
| Decomposition Reaction | 2VBr₃(s) → VBr₂(s) + VBr₄(g) | Disproportionation reaction. |
| Decomposition Temperature | Approximately 500 °C | |
| Sublimation Temperature | 280 °C | [2] |
| Theoretical Mass Loss (TGA) | 50% | This is the calculated mass loss corresponding to the volatilization of one mole of VBr₄ for every two moles of VBr₃. |
Note: Specific experimental TGA/DSC data for this compound is not widely available in the public literature. The theoretical mass loss is provided as a reference for experimental design and data interpretation.
Experimental Protocols
The primary method for investigating the thermal decomposition of this compound is Thermogravimetric Analysis (TGA) , often coupled with Differential Scanning Calorimetry (DSC) . Due to the air- and moisture-sensitivity of VBr₃, strict inert atmosphere techniques are mandatory.
Representative Protocol for TGA/DSC Analysis of VBr₃
-
Sample Preparation (Inert Atmosphere):
-
All handling of this compound must be performed inside a glovebox with an inert atmosphere (e.g., Argon or Nitrogen) with oxygen and water levels below 1 ppm.
-
Material: Anhydrous this compound powder.
-
Sample Loading: Load 5-10 mg of powdered VBr₃ into a hermetically sealed aluminum or platinum TGA pan. The exact mass should be meticulously recorded.
-
Sealing: Hermetically seal the pan inside the glovebox to prevent any atmospheric exposure during transfer to the TGA/DSC instrument.
-
-
Instrumentation and Parameters:
-
Instrument: A calibrated simultaneous TGA/DSC instrument.
-
Purge Gas: High-purity Argon or Nitrogen at a flow rate of 50-100 mL/min. The system should be purged for at least 30 minutes before initiating the experiment to ensure an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 15 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of mass loss in the TGA curve, which should correspond to an endothermic peak in the DSC curve, indicates the beginning of the decomposition.
-
The total mass loss should be compared to the theoretical value of 50%.
-
Visualizations
Caption: Experimental workflow for the thermal analysis of VBr₃.
Caption: Thermal disproportionation pathway of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for VBr₃ Catalysis
Welcome to the technical support center for Vanadium(III) bromide (VBr₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of VBr₃ in catalysis?
This compound is a versatile catalyst, primarily utilized in organic synthesis for reactions such as oxidative halogenations, C-H functionalization, and potentially in cross-coupling and polymerization reactions. Its ability to participate in redox cycles makes it an effective catalyst for a variety of transformations.
Q2: How should I handle and store VBr₃?
VBr₃ is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, strong bases, and oxidizing agents.[1]
Q3: My VBr₃-catalyzed reaction is not working. What are the common initial checks?
If your reaction is failing, start by verifying the integrity of your starting materials and the catalyst. Ensure all reagents are pure and dry, and that the solvent was appropriately degassed. Confirm that the reaction was conducted under a strictly inert atmosphere, as oxygen and moisture can deactivate the catalyst.
Q4: What is "bromine atom-transfer" and how can I minimize it?
In some VBr₃-catalyzed reactions, particularly C-H functionalizations, an undesired side reaction is the transfer of a bromine atom from the catalyst to the substrate or product.[2] This can lead to brominated byproducts and reduced yield of the desired product. To minimize this, consider using a co-catalyst or additive that can facilitate the desired catalytic cycle without promoting bromine transfer. Additionally, careful optimization of reaction temperature and time is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue in catalytic reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low product yield in VBr₃ catalyzed reactions.
Detailed Troubleshooting Steps for Low Yield
| Possible Cause | Suggestion |
| Moisture or Oxygen Contamination | VBr₃ is sensitive to moisture and air. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and degassed solvents. |
| Impure Reagents | Impurities in starting materials or solvents can poison the catalyst. Purify all reagents before use. |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Use a fresh batch of VBr₃ from a reliable source. |
| Suboptimal Temperature | The reaction may require a specific temperature range for activation. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimum. |
| Incorrect Solvent | The solvent plays a crucial role in catalyst solubility and reactivity. Screen a variety of anhydrous, degassed solvents with different polarities (e.g., THF, Dioxane, Toluene, Acetonitrile). |
| Inappropriate Reaction Time | The reaction may be slow to initiate or may be complete sooner than anticipated, leading to product degradation. Monitor the reaction progress over time using techniques like TLC, GC, or NMR. |
Issue 2: Poor Product Selectivity (Formation of Byproducts)
Poor selectivity can arise from side reactions, such as the formation of constitutional isomers or undesired functionalization.
References
How to prevent oxidation of Vanadium(III) bromide during reaction
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the oxidation of Vanadium(III) bromide (VBr₃) during experimental procedures. Adherence to these protocols is critical for ensuring reaction success, product purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding unexpected products or failing completely. What is the likely cause?
A: The most probable cause is the oxidation of the Vanadium(III) center. This compound is a green-black solid that is highly sensitive to atmospheric oxygen and moisture.[1] Exposure to either can lead to its oxidation to higher, more stable oxidation states such as Vanadium(IV) or Vanadium(V), which will interfere with your desired reaction pathway.[2][3]
Q2: What are the primary chemical species that cause the oxidation of VBr₃?
A: The two primary culprits are:
-
Molecular Oxygen (O₂): Atmospheric oxygen is a potent oxidizing agent for many transition metal compounds, including VBr₃.
-
Water (H₂O): VBr₃ is hygroscopic and soluble in water.[1] The presence of water, even in trace amounts from glassware or solvents, facilitates the formation of aquated vanadium complexes which are susceptible to oxidation.[1][4]
Q3: How can I visually detect if my this compound has been oxidized?
A: Anhydrous this compound is a green-black solid.[1] In solution, Vanadium(III) complexes are often green. If oxidation occurs, you may observe a color change. For instance, oxidation to Vanadium(IV) can result in a blue solution, characteristic of the vanadyl ion (VO²⁺).[3] Any deviation from the expected color of your V(III) species is a strong indicator of oxidation.
Q4: What are the most critical preventative measures to avoid VBr₃ oxidation during a reaction?
A: Successfully handling VBr₃ hinges on the rigorous exclusion of air and moisture. This is achieved through four key practices:
-
Use of an Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere, such as high-purity nitrogen or argon. This is best accomplished using a glove box or a Schlenk line.[5][6][7]
-
Thoroughly Dried Glassware: Adsorbed water on glassware surfaces must be removed. This is typically done by oven-drying glassware at >125°C overnight or by flame-drying the assembled apparatus under vacuum.[8][9][10]
-
Anhydrous & Deoxygenated Solvents: Use only high-purity, anhydrous solvents that have been properly deoxygenated. Common methods for deoxygenation include sparging with an inert gas or using the freeze-pump-thaw technique.[5]
-
Airtight Transfer Techniques: Reagents and solvents must be transferred using methods that prevent exposure to the atmosphere. This involves using gas-tight syringes, cannulas, or working within a glove box.[7][11][12]
Troubleshooting Guide: Preventing VBr₃ Oxidation
This table summarizes common issues, their causes, and the corrective actions required to prevent the oxidation of this compound.
| Symptom / Observation | Potential Cause | Recommended Action | Prevention Level |
| Reaction solution turns from green to blue or another unexpected color. | Oxygen leak in the reaction setup. | Immediately check all joints, septa, and connections for leaks. Re-purge the system with inert gas. | Critical |
| Low or no yield of the desired product. | Oxidation of VBr₃ prior to or during the reaction. | Use fresh, properly stored VBr₃. Ensure all preventative measures (inert atmosphere, dry solvents/glassware) are strictly followed. | Critical |
| Formation of insoluble, off-white/yellow precipitates. | Reaction with moisture to form vanadium oxides/hydroxides. | Re-dry and de-gas all solvents. Ensure glassware is scrupulously dried before use. | Critical |
| Inconsistent reaction outcomes between batches. | Varying levels of exposure to air/moisture. | Standardize the experimental protocol using robust air-sensitive techniques for every reaction. | Recommended |
| Difficulty dissolving VBr₃ in a non-aqueous solvent. | VBr₃ may have already oxidized on the surface, reducing its solubility. | Use a fresh bottle of VBr₃ or purify the existing stock if possible. Ensure it is handled exclusively in a glove box. | Recommended |
Experimental Protocols
Protocol: General Procedure for a Reaction Using VBr₃ via Schlenk Line
This protocol outlines the essential steps for conducting a reaction with VBr₃ while minimizing the risk of oxidation.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask with a sidearm, condenser, addition funnel). Ensure a magnetic stir bar is in the flask.
-
Dry the assembled glassware in an oven (140°C for at least 4 hours) or by flame-drying with a heat gun under high vacuum.[9][10]
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
System Setup and Purging:
-
Securely clamp the hot, assembled apparatus to a stand and connect the sidearm to a Schlenk line via thick-walled, non-collapsible tubing.[5][7]
-
Perform at least three vacuum/inert gas backfill cycles to completely remove atmospheric gases from the apparatus.
-
Maintain a slight positive pressure of inert gas throughout the experiment, monitored with an oil or mercury bubbler.
-
-
Solvent Transfer:
-
Use an anhydrous, deoxygenated solvent from a Sure/Seal™ bottle or one that you have personally dried and degassed.[5]
-
Transfer the required volume of solvent to the reaction flask via a dry, gas-tight syringe or a double-tipped needle (cannula).
-
-
Reagent Handling and Addition:
-
Solid VBr₃: The preferred method is to weigh the VBr₃ inside a glove box and add it to the reaction flask there. If a glove box is unavailable, add it quickly to the flask under a strong positive flow of inert gas.
-
Liquid Reagents:
-
Flush a clean, dry syringe and needle with inert gas at least 10 times.[9]
-
Puncture the septum on the reagent bottle and withdraw the desired volume of liquid.
-
With the needle tip still in the headspace, withdraw a small volume (~10% of the syringe volume) of inert gas. This is the "inert gas buffer."[8][11][13]
-
Transfer the syringe to the reaction flask. Insert the needle through the septum, expel the gas buffer into the flask, and then slowly add the liquid reagent to the stirred solution.
-
-
-
Running the Reaction and Workup:
-
Maintain the inert atmosphere for the entire duration of the reaction.
-
Upon completion, cool the reaction as needed. Subsequent workup steps (quenching, extraction, etc.) should be performed with the understanding that the products may also be air-sensitive.
-
Visualizations
Caption: Experimental workflow for handling VBr₃ to prevent oxidation.
Caption: The primary pathways for the oxidation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanadium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Vanadium(III)_bromide [chemeurope.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. youtube.com [youtube.com]
Troubleshooting low yield in VBr3-mediated reactions
Welcome to the technical support center for Vanadium(III) Bromide (VBr3) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My VBr3-mediated reaction is resulting in a low yield or failing completely. What are the most common causes?
Low yields in VBr3-mediated reactions can often be attributed to a few critical factors:
-
Moisture Contamination: this compound is highly hygroscopic and reacts with water.[1][2] Any moisture present in the reaction setup, solvents, or reagents will consume the VBr3, leading to a lower effective concentration and consequently, a poor yield.
-
Reagent Quality: The purity of VBr3 and other reactants is crucial. Impurities in the starting materials can lead to unwanted side reactions or deactivate the VBr3.
-
Improper Reaction Conditions: Temperature, reaction time, and stoichiometry are key parameters that need to be optimized for each specific reaction.[3]
-
Atmospheric Contamination: Reactions involving air-sensitive reagents like VBr3 should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][5]
Q2: How can I ensure my reaction is free from moisture?
Strict anhydrous conditions are paramount for the success of VBr3-mediated reactions. Here are some essential steps:
-
Glassware: All glassware should be thoroughly dried in an oven (typically at >100 °C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[6]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas, such as nitrogen or argon, using a Schlenk line or a glovebox.[4][5]
Q3: I suspect my VBr3 has degraded. How can I check its quality?
This compound is a green-black solid.[1] A significant color change or the presence of clumps may indicate hydration or oxidation. While a simple visual inspection can be indicative, for more sensitive reactions, it is advisable to use freshly purchased VBr3 from a reputable supplier or to handle and store it under strictly inert conditions.
Q4: What are the typical work-up procedures for a VBr3-mediated reaction?
The work-up procedure will depend on the specific reaction and the properties of the product. However, a general approach often involves:
-
Quenching: The reaction is typically quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl), to deactivate any remaining VBr3. This should be done carefully, especially if the reaction was run at low temperatures.
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent.
-
Washing: The organic layer is often washed with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Purification: The crude product is purified, typically by column chromatography, recrystallization, or distillation.
Troubleshooting Guides
Issue 1: Low Yield in a VBr3-Catalyzed Bromination Reaction
| Potential Cause | Troubleshooting Steps |
| VBr3 Inactivation by Moisture | Ensure all glassware, solvents, and reagents are scrupulously dried. Conduct the reaction under a rigorously maintained inert atmosphere. |
| Sub-optimal Reaction Temperature | Perform small-scale experiments to screen for the optimal temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to minimize side reactions. |
| Incorrect Stoichiometry | Accurately measure all reagents. For catalytic reactions, ensure the correct catalyst loading is used. A slight excess of the brominating agent may be necessary. |
| Lewis Acid Site Poisoning | Impurities in the substrate or solvent that can act as strong Lewis bases can coordinate to the VBr3 and inhibit its catalytic activity. Purify starting materials if necessary. |
Experimental Protocols
Protocol 1: General Procedure for VBr3-Catalyzed Bromination of an Activated Aromatic Compound
Materials:
-
This compound (VBr3)
-
Activated aromatic substrate
-
Brominating agent (e.g., N-Bromosuccinimide, NBS)
-
Anhydrous solvent (e.g., dichloromethane, DCM, or acetonitrile, MeCN)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware (oven-dried)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the activated aromatic substrate (1.0 mmol) and VBr3 (0.1 mmol, 10 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous solvent (10 mL) via syringe.
-
Stir the mixture at room temperature until the substrate and catalyst are fully dissolved.
-
Add the brominating agent (1.1 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (B1220275) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Hypothetical VBr3-Mediated Pinacol Coupling Reaction
| Entry | VBr3 (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | THF | 25 | 12 | 45 |
| 2 | 1.5 | THF | 25 | 12 | 65 |
| 3 | 2.0 | THF | 25 | 12 | 80 |
| 4 | 2.0 | DCM | 25 | 12 | 30 |
| 5 | 2.0 | THF | 0 | 24 | 75 |
| 6 | 2.0 | THF | 50 | 6 | 70 (with side products) |
Note: This data is illustrative and serves as an example for reaction optimization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in VBr3 Reactions
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Diagram 2: VBr3 as a Lewis Acid Catalyst in Bromination
Caption: VBr3 activates the brominating agent, enhancing its electrophilicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Disposal of Vanadium(III) Bromide Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective disposal of Vanadium(III) bromide (VBr₃) waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive solid that is highly sensitive to moisture.[1] When it comes into contact with water, it hydrolyzes to form an acidic solution and hydrobromic acid, which is also corrosive.[2][3] The compound itself can cause severe skin burns and eye damage.[4] Therefore, both the solid waste and any solutions containing VBr₃ should be handled as hazardous.
Q2: Can I dispose of this compound waste down the drain?
A2: No. Due to its corrosive nature and the potential environmental impact of vanadium compounds, VBr₃ waste must not be disposed of down the drain.[1] It is classified as a hazardous waste and requires special disposal procedures.
Q3: Is it possible to neutralize this compound waste in the laboratory before disposal?
A3: Yes, small quantities of this compound waste can be neutralized in the laboratory to reduce its immediate corrosive hazard before being collected by a certified hazardous waste disposal service. The recommended method is to convert the soluble and acidic VBr₃ into the more stable and insoluble Vanadium(III) hydroxide (B78521) (V(OH)₃).
Q4: What is the chemical reaction for the neutralization of this compound with a base?
A4: The overall reaction involves the hydrolysis of this compound in water to form a Vanadium(III) aqua complex and hydrobromic acid, followed by neutralization with a base to precipitate Vanadium(III) hydroxide. For example, with sodium bicarbonate, the reaction is:
VBr₃(s) + 3H₂O(l) → [V(H₂O)₃]³⁺(aq) + 3Br⁻(aq) [V(H₂O)₃]³⁺(aq) + 3HCO₃⁻(aq) → V(OH)₃(s) + 3CO₂(g) + 3H₂O(l)
Q5: What are the expected observations during the neutralization process?
A5: When this compound is added to water, the solution will turn green due to the formation of the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[3] Upon the slow addition of a weak base like sodium bicarbonate, you will observe effervescence (fizzing) due to the release of carbon dioxide gas. A greenish precipitate of Vanadium(III) hydroxide will also form.
Experimental Protocol: Laboratory-Scale Neutralization of this compound Waste
This protocol outlines a method for neutralizing small quantities (typically less than 10 grams) of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (at least 10 times the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to ensure proper ventilation, especially due to the potential for aerosol and gas release.
-
Prepare the Beaker: Place a large beaker containing a stir bar on a stir plate. Fill the beaker with deionized water, approximately 50 mL of water for every 1 gram of VBr₃ waste.
-
Slowly Add VBr₃ Waste: While stirring the water, slowly and carefully add the this compound waste to the beaker. The solution will likely turn green and become acidic.
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate in a separate beaker.
-
Neutralize the Solution: Slowly add the sodium bicarbonate solution dropwise to the acidic vanadium bromide solution. You will observe gas evolution (CO₂). Continue adding the bicarbonate solution until the effervescence ceases and a greenish precipitate of Vanadium(III) hydroxide forms.
-
Adjust pH: Use pH paper or a calibrated pH meter to check the pH of the solution. Continue adding sodium bicarbonate solution until the pH is between 6 and 8.
-
Allow Precipitation to Complete: Once the desired pH is reached, stop adding the base and allow the mixture to stir for at least one hour to ensure the precipitation of Vanadium(III) hydroxide is complete.
-
Waste Collection: The resulting slurry, containing the precipitated Vanadium(III) hydroxide and the aqueous solution, should be collected in a designated hazardous waste container. Clearly label the container with its contents (e.g., "Vanadium(III) hydroxide precipitate in aqueous sodium bromide solution").
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass of VBr₃ | 290.65 g/mol | [2] |
| Solubility of VBr₃ in water | Soluble | [2] |
| Molar Solubility of V(OH)₃ | 1.08 x 10⁻⁹ M | [1][5] |
| Ksp of V(OH)₃ | 4.0 x 10⁻³⁵ | [1][6] |
Logical Workflow for Disposal
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. brainly.com [brainly.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vanadium compounds - Wikipedia [en.wikipedia.org]
- 4. This compound | Br3V | CID 83509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the molar solubility of vanadium(III) hydroxide in pure water? Wh.. [askfilo.com]
- 6. Solved Answer the following questions about vanadium(III) | Chegg.com [chegg.com]
Vanadium(III) Bromide Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and troubleshooting Vanadium(III) bromide (VBr₃) solutions for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of VBr₃ solutions.
| Issue | Possible Cause | Recommended Action |
| Solution rapidly changes color from green/gray to blue or yellow. | Oxidation of Vanadium(III) to Vanadium(IV) (blue) or Vanadium(V) (yellow) by atmospheric oxygen. | 1. Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents. 3. Lower the pH of aqueous solutions to below 3. |
| A dark green or brown precipitate forms in the solution. | Formation of Vanadium(III) hydroxide (B78521) or other insoluble hydrolysis products due to insufficiently acidic conditions (pH > 3). | 1. Lower the pH of the solution by adding a non-coordinating acid (e.g., HBr or HClO₄). 2. For future preparations, ensure the solvent is sufficiently acidic before dissolving the VBr₃. |
| The solid VBr₃ does not fully dissolve. | The solvent may be inappropriate or saturated. VBr₃ is highly hygroscopic and may have absorbed moisture, affecting its solubility. | 1. Confirm the solvent is appropriate (e.g., water, ethanol (B145695), THF). 2. Use anhydrous solvents and handle solid VBr₃ in a glovebox. 3. For aqueous solutions, ensure the pH is acidic. |
| Inconsistent experimental results. | Degradation of the VBr₃ solution over time. | 1. Use freshly prepared solutions whenever possible. 2. Store stock solutions under an inert atmosphere, protected from light, and at low temperatures (2-8°C). 3. Re-characterize older solutions (e.g., by UV-Vis spectroscopy) to confirm the oxidation state of vanadium before use. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a stable VBr₃ solution?
A stable aqueous solution of VBr₃ should be green to grayish-green, corresponding to the presence of the trans-[VBr₂(H₂O)₄]⁺ complex ion. In coordinating solvents like tetrahydrofuran (B95107) (THF), it forms a red-brown solution containing the mer-VBr₃(THF)₃ complex.[1][2]
Q2: How does pH affect the stability of aqueous VBr₃ solutions?
The pH of an aqueous VBr₃ solution is critical for its stability. Acidic conditions (pH < 3) are necessary to prevent the hydrolysis of the V³⁺ ion and subsequent precipitation of vanadium(III) hydroxide.[3] At higher pH values, the solution is more susceptible to both hydrolysis and oxidation.
Q3: What are the primary degradation pathways for VBr₃ solutions?
The two primary degradation pathways are:
-
Oxidation: Vanadium(III) is susceptible to oxidation by atmospheric oxygen, leading to the formation of Vanadium(IV) (VO²⁺, blue) and subsequently Vanadium(V) (VO₂⁺, yellow) species.
-
Hydrolysis: In aqueous solutions with insufficiently low pH, V(III) ions will hydrolyze to form insoluble vanadium(III) hydroxide (V(OH)₃), a dark green precipitate.
Q4: Can I use solvents other than water?
Yes, non-aqueous solvents can offer greater stability against hydrolysis and, in some cases, oxidation. VBr₃ is soluble in ethanol and forms a stable, red-brown complex with tetrahydrofuran (THF).[1][4] When using organic solvents, it is crucial to use anhydrous grades to prevent hydrolysis of the VBr₃.[5]
Q5: What are the ideal storage conditions for VBr₃ solutions?
To maximize shelf-life, VBr₃ solutions should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light. For aqueous solutions, maintaining a low pH is crucial. Refrigeration at 2-8°C can also help to slow down potential degradation reactions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acidic Aqueous VBr₃ Solution
This protocol describes the preparation of a 0.1 M VBr₃ solution stabilized by maintaining an acidic pH.
Materials:
-
This compound (VBr₃)
-
Deionized water, deoxygenated (by purging with N₂ or Ar for at least 30 minutes)
-
Hydrobromic acid (HBr), concentrated
-
Standard laboratory glassware
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add approximately 90 mL of deoxygenated deionized water to a 100 mL volumetric flask.
-
Carefully add a sufficient amount of concentrated HBr to the water to achieve a final pH of 2-3.
-
Weigh 2.91 g of VBr₃ (for a 0.1 M solution) in the inert atmosphere and transfer it to the acidified water in the volumetric flask.
-
Stir the solution until the VBr₃ is completely dissolved. The solution should appear green.
-
Add deoxygenated deionized water to bring the final volume to 100 mL.
-
Store the solution in a tightly sealed container under an inert atmosphere and protected from light.
Protocol 2: Preparation of a VBr₃-THF Complex Solution
This protocol details the preparation of a 0.1 M solution of the mer-VBr₃(THF)₃ complex in tetrahydrofuran.
Materials:
-
This compound (VBr₃)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All operations must be performed under a strict inert atmosphere (e.g., in a glovebox).
-
To a 100 mL volumetric flask, add approximately 80 mL of anhydrous THF.
-
Weigh 2.91 g of VBr₃ and add it to the THF in the flask.
-
Stir the mixture until the VBr₃ is fully dissolved. The solution will form a red-brown color, indicative of the mer-VBr₃(THF)₃ complex.[2]
-
Add anhydrous THF to bring the final volume to 100 mL.
-
Store the solution in a tightly sealed container under an inert atmosphere.
Data Presentation
Table 1: Qualitative Solubility of VBr₃ in Common Solvents
| Solvent | Solubility | Resulting Solution/Complex | Notes |
| Water | Soluble[1] | Green solution of trans-[VBr₂(H₂O)₄]⁺[1] | Requires acidic pH (<3) for stability. |
| Ethanol | Soluble[4] | Color not specified, likely green/brown | Must use anhydrous ethanol. |
| Tetrahydrofuran (THF) | Soluble[2] | Red-brown solution of mer-VBr₃(THF)₃[2] | Must use anhydrous THF. |
| Dimethoxyethane (DME) | Soluble[2] | Red-brown complex[2] | Must use anhydrous DME. |
| Non-polar organic solvents (e.g., hexane, toluene) | Insoluble | N/A | Not suitable solvents. |
Table 2: Stability of VBr₃ Solutions under Different Conditions
| Solvent | Condition | Expected Stability | Primary Degradation Pathway |
| Water | pH < 3, inert atmosphere | Moderate | Slow oxidation |
| Water | pH > 3, exposed to air | Low | Rapid hydrolysis and oxidation |
| Anhydrous THF | Inert atmosphere | High | Minimal degradation if kept anhydrous |
| Anhydrous Ethanol | Inert atmosphere | Moderate | Potential for slow oxidation/solvolysis |
Visualizations
Caption: Decomposition pathway of aqueous VBr₃ solutions.
Caption: Workflow for preparing a stable VBr₃ solution.
References
Technical Support Center: Handling Vanadium(III) Bromide (VBr3) under Inert Atmosphere
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of Vanadium(III) bromide (VBr3) using inert atmosphere techniques. VBr3 is a highly hygroscopic and air-sensitive solid, and strict adherence to these protocols is crucial for experimental success and safety.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of VBr3 in an inert atmosphere.
Issue 1: VBr3 sample appears discolored (e.g., brownish or greenish tint) or has a caked texture.
-
Question: My VBr3 is supposed to be a gray-brown solid, but it has developed a different color and is no longer a free-flowing powder. What happened, and is it still usable?
-
Answer: This indicates likely contamination from atmospheric oxygen or moisture. VBr3 is extremely sensitive to both.[1] The color change and caking are signs of oxidation or hydrate (B1144303) formation. The usability of the VBr3 depends on the extent of the decomposition and the tolerance of your reaction to impurities. For highly sensitive reactions, it is recommended to use a fresh, uncontaminated batch of VBr3.
Issue 2: Difficulty in transferring VBr3 powder in a glovebox.
-
Question: When I try to weigh and transfer VBr3 in the glovebox, it seems to stick to everything and is difficult to handle. How can I improve this process?
-
Answer: The static charge buildup inside a dry glovebox can make fine powders like VBr3 difficult to handle. Additionally, even trace amounts of moisture can cause the hygroscopic VBr3 to become sticky.
-
Solution 1: Anti-static gun: Use an anti-static gun inside the glovebox to neutralize static charge on your weighing vessel and spatula.
-
Solution 2: Proper grounding: Ensure the balance and other equipment inside the glovebox are properly grounded.
-
Solution 3: Maintain a very dry atmosphere: Ensure your glovebox's purification system is functioning optimally to keep moisture levels below 1 ppm.[2]
-
Solution 4: Use appropriate tools: Use a smooth, polished spatula (e.g., polished metal or PTFE) to minimize surface adhesion.
-
Issue 3: A reaction involving VBr3 failed to initiate or gave a low yield.
-
Question: I've set up my reaction with VBr3 under what I thought was an inert atmosphere, but the reaction is not proceeding as expected. What could be the problem?
-
Answer: Reaction failure with air-sensitive reagents like VBr3 often points to contamination.
-
Troubleshooting Steps:
-
Check the inert gas quality: Ensure your nitrogen or argon source is of high purity and is being passed through an oxygen and moisture trap.
-
Inspect for leaks in your setup (Schlenk line): Even a small leak can introduce enough air to quench the reaction. Check all joints, septa, and tubing for proper seals.[3]
-
Verify solvent purity: Solvents must be rigorously dried and deoxygenated. Even commercially available "anhydrous" solvents may need further purification.
-
Assess glassware preparation: Glassware must be thoroughly dried, typically by flame-drying under vacuum or oven-drying at a high temperature for several hours, and then cooled under an inert atmosphere.[4]
-
Re-evaluate VBr3 quality: If you suspect your VBr3 has been compromised, it is best to start with a fresh sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential properties of VBr3 that I should be aware of?
A1: VBr3 is a gray-brown, crystalline solid that is highly hygroscopic and reactive with air and water.[1] It is soluble in water, where it forms hydrated vanadium(III) complexes. It is also soluble in some organic solvents like tetrahydrofuran (B95107) (THF), with which it can form adducts.[5] Key physical and chemical properties are summarized in the table below.
Q2: What is the best way to store VBr3?
A2: VBr3 should be stored in a tightly sealed container, preferably a glass ampoule under vacuum or an inert atmosphere (argon or nitrogen).[6] The container should be kept inside a desiccator within a glovebox to provide multiple layers of protection against atmospheric exposure.
Q3: Can I handle VBr3 on the benchtop, even for a short time?
A3: No. VBr3 is highly reactive with atmospheric moisture and oxygen.[1] Any exposure to the open air will lead to decomposition and compromise the integrity of your sample. All manipulations must be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.
Q4: What is the difference between using a glovebox and a Schlenk line for handling VBr3?
A4:
-
Glovebox: A glovebox provides a continuously purified inert atmosphere, making it ideal for weighing, storing, and manipulating solids like VBr3 without the need for constant gas flow management at the flask level.[7] It is the preferred method for handling VBr3.
-
Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds in glassware on a lab bench by using a dual manifold system for vacuum and inert gas.[7] While suitable for VBr3, it requires more technical skill to ensure a consistently inert environment within each piece of glassware.
Q5: How should I dispose of VBr3 waste?
A5: VBr3 waste should be treated as hazardous.
-
Quenching: In a fume hood, slowly and carefully add the VBr3 waste to a large volume of a stirred, cooled solution of sodium bicarbonate or a similar weak base to neutralize any acidic byproducts. This should be done in small portions to control the reaction.
-
Collection: The resulting mixture should be collected in a designated hazardous waste container.
-
Labeling and Disposal: The container must be clearly labeled with its contents and disposed of according to your institution's hazardous waste management guidelines. Never dispose of VBr3 directly down the drain or in regular trash.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (VBr3)
| Property | Value |
| Formula | VBr3 |
| Molar Mass | 290.65 g/mol |
| Appearance | Gray-brown solid |
| Solubility in water | Soluble |
| Solubility in other solvents | Soluble in THF (forms adducts) |
| Coordination geometry | Octahedral |
Table 2: Recommended Inert Atmosphere Specifications for VBr3 Handling
| Parameter | Recommended Level | Rationale |
| Oxygen (O2) | < 1 ppm | Prevents oxidation of V(III) |
| Moisture (H2O) | < 1 ppm | Prevents formation of hydrates and hydrolysis |
| Inert Gas | Argon (Ar) or Nitrogen (N2) | Provides an unreactive environment |
Experimental Protocols
Protocol 1: Transfer of Solid VBr3 from Storage Ampoule to a Reaction Flask using a Glovebox
-
Preparation:
-
Ensure the glovebox atmosphere has <1 ppm O2 and H2O.
-
Bring a clean, dry reaction flask (equipped with a stir bar), a spatula, a weighing boat, and the sealed ampoule of VBr3 into the glovebox antechamber.
-
Cycle the antechamber at least three times by evacuating and refilling with the inert glovebox atmosphere.[7]
-
-
Transfer:
-
Move all items into the main glovebox chamber.
-
Allow items to equilibrate with the glovebox atmosphere for at least 30 minutes.
-
Carefully open the VBr3 ampoule.
-
On a tared weighing boat on a balance inside the glovebox, weigh the desired amount of VBr3.
-
Carefully transfer the weighed VBr3 to the reaction flask using the spatula.
-
Seal the reaction flask with a septum or glass stopper.
-
Reseal the VBr3 storage container immediately.
-
-
Post-Transfer:
-
The reaction flask is now ready for the addition of solvents or other reagents within the glovebox or can be carefully removed for use on a Schlenk line.
-
Mandatory Visualization
Caption: Troubleshooting Decision Tree for Failed VBr3 Reactions.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
Vanadium(III) Bromide (VBr3) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and utilizing Vanadium(III) bromide (VBr3) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (VBr3) is an inorganic compound that appears as a green-black, leafy, and highly hygroscopic solid.[1] It is soluble in water, resulting in a green solution.[1] In its solid state, VBr3 has a polymeric structure with vanadium(III) in an octahedral coordination environment surrounded by six bromide ligands.[2]
Q2: My VBr3 powder has changed color from green-black to brownish. What does this indicate?
A color change to brownish or dark brown suggests potential degradation of the VBr3 solid.[3] This is likely due to exposure to moisture and air, leading to hydrolysis and oxidation. It is crucial to handle VBr3 under strictly inert and anhydrous conditions to maintain its purity.
Q3: The VBr3 solution I prepared is not green. What could be the reason?
Anhydrous VBr3 dissolves in water to form a green solution containing the trans-[VBr2(H2O)4]+ cation.[1][2] If your solution has a different color, it may indicate the presence of oxidized vanadium species. For instance, prolonged exposure to air can oxidize V(III) to the blue V(IV) state (VO2+ ions).[4][5] The presence of certain coordinating solvents can also lead to the formation of colored complexes, such as red-brown adducts with THF or dimethoxyethane.[2]
Q4: Can I store VBr3 on the benchtop?
No. VBr3 is highly sensitive to moisture and air.[1] It must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glovebox to prevent degradation.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
Symptoms:
-
The reaction involving VBr3 does not proceed as expected.
-
The yield of the desired product is significantly lower than anticipated.
-
Formation of unexpected side products.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degraded VBr3 Reagent | Verify the quality of your VBr3. Has the solid changed color? If so, it may have been compromised by air or moisture. Consider using a fresh, unopened batch of VBr3 for your reaction. |
| Atmospheric Contamination | Ensure a strictly inert atmosphere. Were all solvents properly degassed? Was the glassware thoroughly dried and purged with an inert gas? Perform the reaction in a glovebox or using a Schlenk line for optimal results. |
| Incorrect Reaction Conditions | Review your experimental parameters. Confirm the reaction temperature, concentration of reagents, and order of addition are correct.[3] In some cases, slight variations in these parameters can significantly impact the reaction outcome. |
Issue 2: Difficulty in Handling and Dispensing VBr3
Symptoms:
-
The solid VBr3 quickly becomes sticky or changes color upon brief exposure to the lab atmosphere.
-
Inaccurate weighing of the reagent due to its reactivity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of VBr3 | Handle VBr3 exclusively under an inert atmosphere. A nitrogen or argon-filled glovebox is the ideal environment for weighing and dispensing VBr3.[1][6] |
| Inadequate Transfer Techniques | Utilize appropriate air-free transfer techniques. If a glovebox is unavailable, use a Schlenk line and transfer the solid in a sealed container that can be purged with inert gas. For transferring solutions, use gas-tight syringes or cannulas.[7][8] |
VBr3 Degradation Pathways and Prevention
The primary degradation pathways for VBr3 are hydrolysis and oxidation, which occur upon exposure to moisture and air.
Hydrolysis Pathway
In the presence of water, VBr3 readily hydrolyzes. The initial step involves the coordination of water molecules to the vanadium(III) center, leading to the formation of aquated vanadium complexes. This process can continue, ultimately leading to the formation of vanadium(III) hydroxide (B78521) and hydrobromic acid.
Caption: VBr3 Hydrolysis Pathway.
Oxidation Pathway
Vanadium(III) is susceptible to oxidation, particularly in solution. Oxygen from the air can oxidize V(III) to the more stable Vanadium(IV) oxidation state, often forming the vanadyl ion (VO2+).
Caption: VBr3 Oxidation Pathway.
Thermal Decomposition
When heated to high temperatures (around 500 °C), VBr3 can decompose.[1] This process can lead to the formation of other vanadium bromides, such as the unstable Vanadium(IV) bromide (VBr4), which readily releases bromine gas.[1][2]
Experimental Protocols
Protocol 1: Handling and Weighing Anhydrous VBr3 in a Glovebox
This protocol outlines the standard procedure for safely handling and weighing air- and moisture-sensitive VBr3 inside a glovebox.
Workflow Diagram:
Caption: Glovebox Handling Workflow for VBr3.
Methodology:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O2, <1 ppm H2O). Place all necessary equipment (spatulas, weighing paper, vials, balance) inside the glovebox beforehand.
-
Material Transfer: Place the sealed container of VBr3 and any other required items into the glovebox antechamber.
-
Antechamber Purge: Evacuate the antechamber and backfill with the inert gas of the glovebox. Repeat this cycle at least three times to remove atmospheric contaminants.[9]
-
Introduction to Glovebox: Once the purge cycles are complete, open the inner antechamber door and move the materials into the main glovebox chamber.
-
Weighing: Allow the VBr3 container to thermally equilibrate to the glovebox temperature. Carefully open the container and weigh the desired amount of VBr3 onto weighing paper or directly into a pre-tared vial.
-
Sealing: Immediately and securely seal the vial containing the weighed VBr3. Tightly reseal the main VBr3 stock container.
-
Removal from Glovebox: Place the sealed vial in the antechamber. Close the inner door, and then you can proceed to evacuate and refill the antechamber before opening the outer door to retrieve your sample.
Protocol 2: Preparation of a VBr3 Solution using Schlenk Technique
This protocol describes the preparation of a VBr3 solution under an inert atmosphere using a Schlenk line.
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware (Schlenk flask, magnetic stir bar, septum, cannula) in an oven at >120 °C for several hours. Assemble the hot glassware and allow it to cool under a stream of dry, inert gas (argon or nitrogen) connected via a Schlenk line.[7]
-
Solvent Preparation: Use an anhydrous, degassed solvent. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
VBr3 Transfer: In a glovebox, weigh the required amount of VBr3 into the prepared Schlenk flask. Seal the flask with a septum.
-
Solvent Transfer: Using a cannula or a gas-tight syringe, transfer the desired volume of the anhydrous, degassed solvent into the Schlenk flask containing the VBr3. Maintain a positive pressure of inert gas in both the solvent flask and the reaction flask during the transfer.
-
Dissolution: Stir the mixture until the VBr3 is fully dissolved. The resulting solution should be stored under a positive pressure of inert gas.
Summary of VBr3 Degradation Indicators
| Indicator | Observation | Probable Cause | Prevention Measure |
| Color Change (Solid) | Green-black powder turns brownish. | Hydrolysis and/or oxidation. | Store and handle under a dry, inert atmosphere. |
| Color Change (Aqueous Solution) | Green solution turns blue or other colors. | Oxidation of V(III) to V(IV) or other species. | Prepare and use the solution under an inert atmosphere. Use freshly prepared solutions. |
| Poor Solubility | Incomplete dissolution in an appropriate solvent. | Formation of insoluble degradation products (e.g., oxides, hydroxides). | Use high-purity VBr3 and anhydrous solvents. |
| Gas Evolution | Effervescence upon dissolution in some solvents. | Reaction with protic impurities (e.g., water) to form HBr. | Use thoroughly dried and degassed solvents. |
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Home Page [home.sandiego.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Vanadium(III) Bromide Synthesis: Technical Support Center
Welcome to the Technical Support Center for Vanadium(III) Bromide (VBr₃) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during the synthesis and purification of VBr₃.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for issues that may arise during the synthesis and purification of this compound.
Q1: My final VBr₃ product is a greenish or brownish powder instead of the expected gray-black solid. What could be the cause?
A1: The color of your this compound product is a key indicator of its purity. A gray-black appearance is characteristic of pure, anhydrous VBr₃. Deviations from this color often suggest the presence of impurities.
-
Greenish Tint: A greenish hue can indicate the presence of hydrated this compound species, such as trans-[VBr₂(H₂O)₄]Br(H₂O)₂.[1][2] this compound is highly hygroscopic, and exposure to even trace amounts of moisture in the atmosphere or from solvents can lead to the formation of these hydrates.
-
Brownish Tint: A brown color may suggest the presence of Vanadium(IV) bromide (VBr₄), an unstable intermediate in some synthesis routes, or oxidation products.[1][2] In the synthesis from Vanadium tetrachloride (VCl₄) and Hydrogen bromide (HBr), incomplete decomposition of the VBr₄ intermediate can result in its presence in the final product.
Troubleshooting:
-
Ensure rigorous anhydrous conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be thoroughly dried using appropriate drying agents. The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Complete decomposition of VBr₄: When synthesizing from VCl₄, ensure the reaction temperature is maintained appropriately to facilitate the complete decomposition of the VBr₄ intermediate to VBr₃ and Br₂. The reaction proceeds via the unstable vanadium(IV) bromide, which releases Br₂ near room temperature.[2]
Q2: The yield of my VBr₃ synthesis is significantly lower than expected. What are the potential reasons?
A2: Low yields can be attributed to several factors, primarily related to the loss of product during synthesis and workup.
-
Incomplete reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the proper temperature.
-
Loss during transfer: this compound is a fine powder and can be lost during transfers between flasks. Handle the product carefully in an inert atmosphere to minimize mechanical losses.
-
Sublimation of product: Although VBr₃ has a high boiling point, some loss due to sublimation may occur if the reaction is carried out at very high temperatures under vacuum.
-
Side reactions: The presence of oxygen or water can lead to the formation of vanadium oxides or oxybromides, reducing the yield of the desired VBr₃.
Troubleshooting:
-
Optimize reaction conditions: Review and optimize reaction time, temperature, and stoichiometry of reactants.
-
Careful handling: Use appropriate techniques for handling air-sensitive solids to minimize losses.
-
Strict inert atmosphere: The use of a high-integrity glovebox or Schlenk line is critical to prevent side reactions with air and moisture.
Q3: I observe the formation of a red-brown solution when I dissolve my VBr₃ product in THF. Is this normal?
A3: Yes, this is a characteristic reaction of this compound. VBr₃ forms soluble complexes with ethereal solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME).[1][2] The formation of a red-brown solution is indicative of the formation of the THF adduct, mer-VBr₃(THF)₃.[1] This property can be utilized for the purification of VBr₃, as impurities such as vanadium oxides are often insoluble in THF.
Q4: How can I remove hydrated species from my VBr₃ product?
A4: Removing water from hydrated this compound can be challenging as heating can lead to decomposition.
-
Drying under vacuum: Gentle heating under a high vacuum can help remove adsorbed water. However, care must be taken as heating hydrated halides can sometimes lead to the formation of oxyhalides.
-
Chemical dehydration: For some metal halides, treatment with a strong dehydrating agent like thionyl chloride (SOCl₂) can be effective. However, this method's suitability for VBr₃ would require careful experimental validation to avoid unwanted side reactions.
Prevention is the best approach: The most effective way to obtain anhydrous VBr₃ is to rigorously exclude moisture throughout the entire synthesis and handling process.
Experimental Protocols
Synthesis of this compound from Vanadium Tetrachloride
This protocol is based on the reaction of Vanadium tetrachloride (VCl₄) with Hydrogen bromide (HBr).[1][2]
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Anhydrous Hydrogen bromide (HBr) gas
-
Anhydrous heptane (B126788) or other suitable inert solvent
-
Schlenk flask and line or glovebox
-
Gas dispersion tube
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), dissolve VCl₄ in anhydrous heptane in a Schlenk flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution in an appropriate bath (e.g., dry ice/acetone).
-
Slowly bubble anhydrous HBr gas through the stirred solution. A precipitate of VBr₃ will begin to form.
-
Continue the HBr flow until the reaction is complete, as indicated by the cessation of precipitate formation and a color change in the supernatant liquid.
-
Allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of inert gas. The unstable intermediate, VBr₄, will decompose, releasing bromine (Br₂).
-
Once the mixture has reached room temperature, filter the solid product under inert atmosphere using a Schlenk filter stick or by cannula filtration.
-
Wash the collected solid with several portions of anhydrous heptane to remove any unreacted VCl₄ and dissolved byproducts.
-
Dry the final product, a gray-black powder of VBr₃, under high vacuum.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Characteristics
| Impurity | Chemical Formula | Appearance | Cause | Identification Method |
| Vanadium(IV) bromide | VBr₄ | Red-brown solid (unstable) | Incomplete decomposition of intermediate | Color, Thermal analysis (shows decomposition) |
| This compound hydrate | trans-[VBr₂(H₂O)₄]Br(H₂O)₂ | Greenish solid | Exposure to moisture | Color, IR spectroscopy (shows O-H bands) |
| Vanadium tetrachloride | VCl₄ | Reddish-brown liquid | Unreacted starting material | GC-MS analysis of the reaction supernatant |
| Vanadium oxybromide | VOBr₂ / VOBr | Varies | Reaction with oxygen/water | Elemental analysis, XRD |
| THF Adduct | mer-VBr₃(THF)₃ | Red-brown solid | Use of THF as a solvent | NMR spectroscopy, Elemental analysis |
Visualizations
Logical Workflow for Troubleshooting VBr₃ Synthesis
Caption: Troubleshooting flowchart for VBr₃ synthesis.
Experimental Workflow for VBr₃ Synthesis and Purification
Caption: Workflow for VBr₃ synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Vanadium(III) Bromide and Vanadium(III) Chloride for Researchers
An objective analysis of VBr3 and VCl3, focusing on their catalytic applications in organic synthesis, supported by experimental data to inform reagent selection in research and development.
Vanadium(III) bromide (VBr3) and Vanadium(III) chloride (VCl3) are versatile inorganic compounds widely utilized as precursors and catalysts in a range of chemical transformations. Both compounds are paramagnetic, with the vanadium(III) ion possessing a d² electron configuration.[1] While they share structural similarities, their differing halide ligands impart distinct chemical properties that can influence their reactivity and efficacy in catalytic applications. This guide provides a comparative overview of VBr3 and VCl3, with a focus on their performance in the Pinacol (B44631) coupling reaction, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of VBr3 and VCl3 is essential for their effective application. Both are hygroscopic solids that serve as common precursors to other vanadium(III) complexes.[1][2]
| Property | This compound (VBr3) | Vanadium(III) Chloride (VCl3) |
| Molar Mass | 290.65 g/mol | 157.30 g/mol |
| Appearance | Green-black solid | Purple crystalline solid |
| Density | 4.0 g/cm³ | 3.0 g/cm³ |
| Crystal Structure | Polymeric with octahedral vanadium(III) surrounded by six bromide ligands. Adopts the BiI₃ structure type.[1][2] | Polymeric with a layered BiI₃ structure, featuring a hexagonally closest-packed chloride framework with vanadium ions in octahedral holes.[1] |
| Solubility | Soluble in water, forming the cation trans-[VBr₂(H₂O)₄]⁺. Soluble in THF, forming adducts like mer-VBr₃(THF)₃.[2] | Soluble in water, forming the hexahydrate [VCl₂(H₂O)₄]Cl·2H₂O. Soluble in absolute alcohol and ether.[1][3] |
| Reactivity in Water | Dissolves to form hydrated complexes.[2] | Decomposes in water to generate vanadic acid and hydrochloric acid.[4] |
Comparative Catalytic Activity in Pinacol Coupling
The Pinacol coupling reaction, a reductive coupling of aldehydes or ketones to form 1,2-diols, is a valuable carbon-carbon bond-forming reaction in organic synthesis. Both VBr3 and VCl3, in combination with a co-reductant, have been shown to catalyze this transformation.
Experimental data from the vanadium-catalyzed Pinacol coupling of benzaldehyde (B42025) in water indicates that VBr3 provides a slightly better yield compared to VCl3 under similar conditions.[3] This suggests that the nature of the halide ligand directly influences the catalytic activity of the vanadium center. The greater polarizability and lower electronegativity of bromide compared to chloride may enhance the Lewis acidity of the vanadium center in VBr3, facilitating the initial coordination of the carbonyl substrate.
Experimental Data
| Catalyst | Co-reductant | Substrate | Solvent | Yield (%) | Diastereoselectivity (dl/meso) |
| VCl₃ | Zn | Benzaldehyde | H₂O | 86 | 64/36 |
| VBr₃ | Zn | Benzaldehyde | H₂O | >86 (Slightly better yield than VCl₃) | Not specified |
| VCl₃ | Al | Benzaldehyde | H₂O | 92 | 65/35 |
Data sourced from Hirao, T., et al. (2005).[3]
Experimental Protocols
Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde in Water
This protocol describes a general procedure for the Pinacol coupling of benzaldehyde using a catalytic amount of VCl3 and aluminum powder as the co-reductant in water.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Activated aluminum powder
-
Benzaldehyde
-
Water (deionized)
-
1 N Hydrochloric acid (HCl)
-
Ether
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (3:1) for elution
Procedure:
-
A suspension of 3 mmol (81 mg) of activated aluminum powder and 0.33 mmol (52 mg) of VCl₃ in 1-2 mL of water is stirred for approximately 5 minutes at room temperature.
-
Then, 1 mmol of benzaldehyde is added to the mixture, which is then stirred vigorously.
-
The reaction is quenched with 1 N HCl and extracted with ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The crude material is purified by column chromatography on silica gel, eluting with hexane and ethyl acetate (3:1), to yield the purified 1,2-diphenylethane-1,2-diol.[3]
Logical Workflow for Catalyst Comparison
The following diagram illustrates a generalized workflow for the comparative evaluation of VBr3 and VCl3 as catalysts in a given organic reaction.
Mechanistic Considerations
The catalytic cycle of the vanadium-mediated Pinacol coupling reaction is believed to involve the formation of a low-valent vanadium species, generated in situ by the co-reductant. This low-valent species then acts as a single-electron donor to the carbonyl group of the aldehyde, forming a ketyl radical. Dimerization of two ketyl radicals leads to the pinacol product.
Conclusion
Both VBr3 and VCl3 are effective catalysts for the Pinacol coupling reaction. Experimental evidence suggests that VBr3 may offer a slight advantage in terms of yield under aqueous conditions. The choice between these two reagents will likely depend on a balance of factors including desired reactivity, cost, and availability. For applications where maximizing yield is critical, VBr3 may be the preferred catalyst. However, for many applications, the more readily available and less expensive VCl3 will be a suitable and effective choice. Further research into the comparative reactivity of these two vanadium halides in a broader range of organic transformations would be beneficial to the scientific community.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Unraveling the molecular basis of substrate specificity and halogen activation in vanadium-dependent haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Laboratory-evolved vanadium chloroperoxidase exhibits 100-fold higher halogenating activity at alkaline pH: catalytic effects from first and second coordination sphere mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crystalline Architecture of Vanadium(III) Bromide: An X-ray Diffraction Comparative Analysis
A comprehensive guide to the structural analysis of Vanadium(III) bromide (VBr₃) using X-ray diffraction (XRD), offering a comparative perspective with other Vanadium(III) halides. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative crystallographic data, and visual workflows to facilitate a deeper understanding of this class of materials.
This compound (VBr₃) is an inorganic compound that, like its halide counterparts, exhibits interesting magnetic and electronic properties rooted in its crystalline structure. X-ray diffraction (XRD) stands as the cornerstone technique for elucidating the atomic arrangement within these materials, providing invaluable data on lattice parameters, space group, and overall crystal symmetry. This guide delves into the XRD analysis of VBr₃, presenting a comparative study with Vanadium(III) chloride (VCl₃) and Vanadium(III) iodide (VI₃) to highlight structural trends within the group.
Comparative Crystallographic Data of Vanadium(III) Halides
The crystal structures of the Vanadium(III) halides (VX₃, where X = Cl, Br, I) share a common motif, crystallizing in a layered structure analogous to that of Bismuth(III) iodide (BiI₃). In this arrangement, the vanadium atoms form a honeycomb lattice within layers of halide atoms. These layers are held together by weak van der Waals forces. The key crystallographic parameters obtained from XRD analysis are summarized in the table below, offering a clear comparison between the three compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | c (Å) | γ (°) |
| Vanadium(III) chloride | VCl₃ | Trigonal | R-3 (No. 148) | 6.012 | 17.34 | 120 |
| This compound | VBr₃ | Trigonal | R-3 (No. 148) / R3c (No. 167) | 6.400 | 18.53 | 120 |
| Vanadium(III) iodide | VI₃ | Trigonal | R-3 (No. 148) | ~6.84 | ~19.92 | 120 |
Note: The lattice parameters for VI₃ can vary between reports and may be presented in a hexagonal setting.
At room temperature, this compound adopts a BiI₃-type structure.[1] It is characterized by the space group R-3 (No. 148) or, as some sources suggest, R3c (No. 167).[2] The lattice parameters are approximately a = 6.400 Å and c = 18.53 Å.[2] It is important to note that VBr₃ undergoes a structural phase transition at a temperature of 90.4 K.[1]
Experimental Protocol: Powder X-ray Diffraction of Air-Sensitive Vanadium(III) Halides
Due to the hygroscopic and air-sensitive nature of Vanadium(III) halides, special precautions must be taken during sample preparation and XRD data acquisition to prevent sample degradation. The following protocol outlines a general procedure for obtaining high-quality powder XRD data.
1. Sample Preparation (Inert Atmosphere):
-
All sample handling must be performed inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
-
A small amount of the finely ground VBr₃ powder is carefully loaded into a specialized air-sensitive sample holder. These holders are designed to be sealed, protecting the sample from the ambient environment.
-
The sample surface should be flat and level with the surface of the sample holder to ensure accurate diffraction data.
2. XRD Instrument Setup:
-
A powder diffractometer equipped with a copper (Cu) Kα radiation source is typically used.
-
The instrument is configured for a Bragg-Brentano geometry.
-
The X-ray generator settings (voltage and current) are optimized for the sample.
3. Data Collection:
-
The sealed sample holder is transferred from the glovebox to the diffractometer.
-
The diffraction pattern is collected over a specific 2θ range (e.g., 10-80°) with a defined step size and counting time per step. The exact parameters will depend on the crystallinity of the sample and the desired data quality.
4. Data Analysis:
-
The raw data is processed to remove background noise and correct for instrumental broadening.
-
The positions and intensities of the diffraction peaks are determined.
-
This experimental diffraction pattern is then compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) for phase identification.
-
Rietveld refinement can be performed to obtain detailed structural information, including precise lattice parameters, atomic positions, and site occupancies.
Visualizing the Workflow and Crystal Structure
To better illustrate the experimental and logical processes involved in the XRD analysis of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for XRD analysis of air-sensitive VBr₃.
Caption: Simplified VBr₃ octahedral coordination within a layer.
References
A Comparative Guide to the Characterization of Vanadium(III) Bromide (VBr3): The Limited Role of NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Vanadium(III) bromide (VBr3) is an inorganic compound featuring vanadium in a +3 oxidation state, resulting in a d² electron configuration.[1][2] This configuration renders the compound paramagnetic, a critical feature that profoundly influences the selection of appropriate analytical techniques for its characterization. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with more effective alternative methods for characterizing VBr3, supported by experimental considerations and data.
The Challenge: Paramagnetism in VBr3
The two unpaired electrons in V(III) centers create a local magnetic moment. In NMR spectroscopy, this paramagnetism leads to two significant challenges:
-
Extreme Signal Broadening: The fluctuating magnetic fields from the unpaired electrons provide a highly efficient mechanism for nuclear spin relaxation. This drastically shortens relaxation times (T1 and T2), leading to extremely broad NMR signals that are often undetectable with standard high-resolution instruments.[3][4]
-
Large, Unpredictable Chemical Shifts: The interaction between the unpaired electrons and the nucleus induces large chemical shift changes, known as paramagnetic shifts (including contact and pseudocontact shifts).[4] These shifts can move resonances far outside the typical diamagnetic range, making spectral assignment difficult.
Furthermore, the primary vanadium nucleus, ⁵¹V, is quadrupolar (I = 7/2), which causes additional line broadening due to interactions with local electric field gradients.[5][6] The combination of strong paramagnetism and quadrupolar effects makes obtaining meaningful high-resolution NMR data for solid VBr3 exceptionally challenging, which explains the absence of such data in the scientific literature.
Comparative Analysis of Characterization Techniques
While NMR spectroscopy is a cornerstone for the structural elucidation of diamagnetic molecules, its utility for a strongly paramagnetic, solid-state material like VBr3 is severely limited. Alternative techniques are not only more suitable but are essential for a comprehensive understanding of its properties.
| Technique | Information Obtained | Sample State | Feasibility for VBr3 | Key Experimental Parameter/Result |
| NMR Spectroscopy | Molecular structure, connectivity, dynamics (in diamagnetic systems). | Solid / Solution | Very Low | Expected result: Extremely broad, shifted, or unobservable signals for ⁵¹V and ⁷⁹/⁸¹Br. |
| Magnetic Susceptibility | Bulk magnetic moment, confirmation of paramagnetism, number of unpaired electrons. | Solid / Powder | High | Molar magnetic susceptibility (χm). For VBr3, χ = +2890.0·10⁻⁶ cm³/mol.[2] |
| EPR Spectroscopy | Electronic structure of the paramagnetic center, g-factor, zero-field splitting, local symmetry. | Solid / Frozen Solution | High | g-values and zero-field splitting parameter (D). For V(III) complexes, D is often in the range of 5-10 cm⁻¹.[1] |
| X-ray / Neutron Diffraction | Crystal structure, bond lengths, bond angles, lattice parameters, magnetic ordering (neutron). | Single Crystal / Powder | High | Crystal system (Rhombohedral, R-3 space group) and magnetic structure (zigzag antiferromagnetic).[7][8] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical Attempt)
This protocol outlines the steps one would take to attempt to acquire a ⁵¹V solid-state NMR spectrum of VBr3, with the expectation of observing the challenges described above.
-
Sample Preparation: VBr3 is moisture-sensitive; all handling must be performed in an inert atmosphere (glovebox). A finely ground powder sample of VBr3 (approx. 50-100 mg) is packed into a 4 mm ZrO₂ MAS (Magic Angle Spinning) rotor.
-
Instrument Setup:
-
Data Acquisition:
-
Experiment: A simple pulse-acquire (Hahn echo) experiment is chosen to minimize baseline distortion from probe ringing.
-
Pulse Width: A short 90° pulse (e.g., 1-2 µs) is used to ensure uniform excitation of a very broad spectral window.
-
Acquisition Parameters: A very wide sweep width (>1 MHz) is necessary to search for a potentially highly shifted and broadened signal. A short recycle delay (e.g., 50-100 ms) is permissible due to the expected rapid T1 relaxation.[4]
-
Spinning: Spectra can be attempted under static and MAS conditions (e.g., 10-15 kHz).
-
-
Expected Outcome: The expected result is a very broad, featureless signal spanning hundreds of kHz, or no discernible signal above the baseline noise, confirming the unsuitability of the technique for routine structural analysis of this material.
Magnetic Susceptibility Measurement
-
Sample Preparation: In an inert atmosphere, approximately 10-20 mg of VBr3 powder is loaded into a gelatin capsule or other suitable sample holder. The exact mass is recorded.
-
Instrument Setup: A SQUID (Superconducting Quantum Interference Device) magnetometer is used.
-
Data Acquisition:
-
The sample is loaded into the magnetometer.
-
The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K) at a constant applied magnetic field (e.g., 0.1 T).
-
The raw data (moment vs. temperature) is corrected for the diamagnetic contribution of the sample holder.
-
-
Data Analysis: The molar magnetic susceptibility (χm) is calculated from the measured moment, applied field, and sample mass. The data is often plotted as 1/χm vs. T (Curie-Weiss plot) to determine the effective magnetic moment (µeff), which provides insight into the number of unpaired electrons. For VBr3, an antiferromagnetic transition is observed at a Néel temperature (TN) of approximately 26.5 K.[7]
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: A small amount of finely ground VBr3 powder is loaded into a quartz EPR tube (e.g., 4 mm outer diameter) within a glovebox. The tube is then sealed.
-
Instrument Setup: An X-band ( (~9.5 GHz) or higher frequency (Q-band, W-band) EPR spectrometer is used. High-frequency EPR is often necessary for non-Kramers ions like V(III) (d²).[1][11]
-
Data Acquisition:
-
The sample is placed within the EPR resonator, which is housed inside a cryostat.
-
Spectra are recorded at low temperatures (e.g., 4-20 K) to ensure the population of the ground state.
-
The magnetic field is swept while the sample is irradiated with a fixed microwave frequency.
-
-
Data Analysis: The resulting spectrum provides information on the g-factor and the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. These parameters are highly sensitive to the coordination geometry and symmetry of the V(III) ion.
Visualizations
The following diagrams illustrate the workflow for characterizing VBr3 and the relationship between the different analytical techniques.
Caption: A logical workflow for the characterization of paramagnetic VBr3.
References
- 1. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. 51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Magnetic Properties of VBr3 and CrBr3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the magnetic properties of Vanadium tribromide (VBr3) and Chromium tribromide (CrBr3). Both materials are transition metal halides with layered crystal structures, but they exhibit distinct magnetic behaviors, making them subjects of significant interest in the fields of materials science and condensed matter physics. This document summarizes key experimental data, outlines the methodologies used for their characterization, and provides a theoretical framework for understanding their differing magnetic ground states.
Overview of Magnetic Properties
Vanadium tribromide (VBr3) and Chromium tribromide (CrBr3) are isostructural, possessing a layered honeycomb lattice. However, their magnetic properties diverge significantly at low temperatures. VBr3 exhibits antiferromagnetic (AFM) ordering, whereas CrBr3 is a ferromagnet (FM). This fundamental difference is rooted in the electronic configurations of the V³⁺ and Cr³⁺ ions and the nature of the superexchange interactions mediated by the bromide ligands.
Quantitative Data Comparison
The magnetic properties of VBr3 and CrBr3, as determined by various experimental techniques, are summarized in the tables below for easy comparison.
Table 1: Key Magnetic and Structural Properties
| Property | VBr3 | CrBr3 |
| Magnetic Ordering | Antiferromagnetic (AFM)[1][2][3] | Ferromagnetic (FM)[4][5][6][7] |
| Ordering Temperature | Néel Temperature (TN) ≈ 26.5 K[1][2][3][8][9][10] | Curie Temperature (TC) ≈ 33-37 K[4][6][7][11][12][13] |
| Crystal Structure (RT) | Rhombohedral, BiI₃-type[1][2][8][14] | Rhombohedral, BiI₃-type[5][6][15] |
| Space Group (RT) | R-3[1][2][8] | R-3[6][15] |
| Structural Transition | ~90.4 K[1][2][8][16] | High-T monoclinic to low-T rhombohedral[7] |
Table 2: Experimentally Determined Magnetic Parameters
| Parameter | VBr3 | CrBr3 |
| Magnetic Moment Orientation | Primarily along the c-axis[8] | Along the c-axis (easy axis)[6][13] |
| Magnetic Structure | Zigzag-type AFM[1][2][3] | Ferromagnetic[6] |
| Saturation Magnetization | Not applicable (AFM) | ~3.0 µB/Cr³⁺[12][13][15] |
| Paramagnetic Curie Temp. (θp) | Positive, indicating FM interactions compete | 47 K[12][13] |
Experimental Methodologies
The characterization of the magnetic properties of VBr3 and CrBr3 relies on a suite of complementary experimental techniques.
Sample Synthesis
High-quality single crystals are essential for accurate magnetic measurements. The most common method for synthesizing both VBr3 and CrBr3 single crystals is Chemical Vapor Transport (CVT) .
-
Protocol: In a typical CVT process, polycrystalline powder of the desired material (or its constituent elements, e.g., Cr metal and TeBr₄ for CrBr₃[7]) is sealed in an evacuated quartz ampoule. A temperature gradient is established along the ampoule, with the powder at the hot end and a cooler growth zone. A transport agent (e.g., a halogen) facilitates the transport of the material from the hot to the cold end, where it deposits and forms single crystals.[7][8]
Crystal Structure Determination
The crystal structure is determined using Single-Crystal X-ray Diffraction (SCXRD) .
-
Protocol: A small single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The positions and intensities of the diffracted beams are used to determine the unit cell parameters, space group, and atomic positions within the crystal.
Magnetic Property Characterization
A combination of techniques is employed to probe the magnetic ordering and behavior of these materials.
-
Magnetization Measurements: These are typically performed using a SQUID (Superconducting Quantum Interference Device) Magnetometer .
-
Protocol: The sample is placed in the magnetometer, and its magnetic moment is measured as a function of temperature and applied magnetic field.
-
Temperature-dependent magnetization (M-T curves): Measured in both zero-field-cooled (ZFC) and field-cooled (FC) conditions to identify the magnetic ordering temperature (TN or TC).
-
Field-dependent magnetization (M-H curves): Measured at various temperatures to determine properties like saturation magnetization and magnetic anisotropy.
-
-
-
Specific Heat Measurements: This technique is used to detect phase transitions, including magnetic ordering, which manifest as anomalies in the specific heat capacity.
-
Neutron Diffraction: This is a powerful technique for determining the magnetic structure.[17][18][19]
-
Protocol: A beam of neutrons is scattered from the sample. Because neutrons have a magnetic moment, they interact with the magnetic moments of the atoms in the crystal, in addition to the nuclei. The resulting diffraction pattern contains both nuclear and magnetic Bragg peaks. The positions and intensities of the magnetic peaks are used to determine the arrangement of the magnetic moments in the ordered state.[1][2][6][20][21][22][23]
-
Visualizing Crystal and Magnetic Structures
The following diagrams, generated using the DOT language, illustrate the crystal structure common to both VBr3 and CrBr3, and the differing magnetic ordering.
Caption: Layered crystal structure of VBr3 and CrBr3.
Caption: Schematic of magnetic ordering in VBr3 and CrBr3.
Theoretical Basis for Differing Magnetism
The contrasting magnetic ground states of VBr3 and CrBr3 can be understood by considering the electronic configurations of the V³⁺ and Cr³⁺ ions and the resulting superexchange interactions.
-
V³⁺ Ion: Has a 3d² electronic configuration. The interplay between direct exchange, superexchange interactions, and spin-orbit coupling in VBr3 leads to a complex magnetic phase diagram where antiferromagnetic ordering is the ground state.[1][2] The zigzag antiferromagnetic structure suggests competing interactions.
-
Cr³⁺ Ion: Has a 3d³ electronic configuration. In an octahedral crystal field, the t₂g orbitals are half-filled. According to the Goodenough-Kanamori-Anderson rules, the 90° Cr-Br-Cr superexchange interaction is ferromagnetic.[7] This strong intralayer ferromagnetic coupling, along with weaker interlayer ferromagnetic coupling, leads to the overall ferromagnetic ground state of CrBr3.[4]
Conclusion
References
- 1. osti.gov [osti.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2dmaterialsupermarket.com [2dmaterialsupermarket.com]
- 6. Structural, Magnetic and Vibrational Properties of Van Der Waals Ferromagnet CrBr3 at High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. On the magnetic properties of a CrBr3 single crystal - Lookchem [lookchem.com]
- 13. journals.jps.jp [journals.jps.jp]
- 14. Vanadium(III) bromide - Wikipedia [en.wikipedia.org]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. arxiv.org [arxiv.org]
- 17. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 18. old.bnc.hu [old.bnc.hu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Analysis of Vanadium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical methods for the analysis of Vanadium(III) bromide (VBr₃), alongside alternative analytical techniques. Due to a scarcity of literature specifically on the electrochemical analysis of this compound, data from studies on other Vanadium(III) halides, such as Vanadium(III) chloride (VCl₃), have been utilized as a proxy to provide a thorough comparative overview. This approach is based on the expected similarities in the fundamental redox behavior of the V(III)/V(II) couple.
Quantitative Performance Comparison of Analytical Techniques
The selection of an analytical technique for the determination of Vanadium(III) is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While electrochemical methods offer notable advantages in terms of cost-effectiveness and the ability to provide information on the redox state, other techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and High-Performance Liquid Chromatography (HPLC) provide superior sensitivity and speciation capabilities, respectively.
| Analytical Technique | Analyte | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Cyclic Voltammetry (CV) | V(III)/V(II) redox couple | ~10⁻⁵ - 10⁻⁶ M | Low cost, provides kinetic and mechanistic information, in-situ analysis possible. | Lower sensitivity compared to spectroscopic methods, susceptible to matrix interferences. |
| Adsorptive Stripping Voltammetry (AdSV) | Vanadium (total) | ~10⁻⁹ - 10⁻¹² M[1] | Excellent sensitivity, suitable for trace analysis. | Requires a preconcentration step, more complex procedure. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Total Vanadium | ~ng L⁻¹ (ppb) to sub-ng L⁻¹ (ppt)[2] | Extremely high sensitivity, multi-element analysis capability. | High instrumentation cost, does not directly provide oxidation state information. |
| High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS | Vanadium species (e.g., V(III), V(IV), V(V)) | ~µg L⁻¹ (ppb) | Provides separation and quantification of different vanadium species. | Complex instrumentation and method development required. |
| UV-Vis Spectrophotometry | Vanadium (total or specific complexes) | ~mg L⁻¹ (ppm) | Simple, low cost, widely available. | Lower sensitivity, prone to spectral interferences. |
| Titrimetry | V(III) | Dependent on titrant concentration and indicator | Simple, inexpensive, accurate for higher concentrations. | Not suitable for trace analysis, requires a well-defined stoichiometric reaction. |
Experimental Protocols
Electrochemical Analysis: Cyclic Voltammetry of Vanadium(III)
This protocol describes a general procedure for performing cyclic voltammetry on a Vanadium(III) salt solution.
1. Materials and Reagents:
-
This compound (or chloride)
-
Supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄)
-
Deionized water
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean surface.
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in deionized water. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Analyte Preparation: Prepare a stock solution of the Vanadium(III) salt in the deoxygenated supporting electrolyte.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to scan over a range that encompasses the V(III)/V(II) redox couple (e.g., from 0 V to -1.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammogram.
-
Record the resulting current-potential curve.
-
-
Data Analysis: Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammogram. The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the redox process.
Alternative Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Vanadium
This protocol outlines a general procedure for determining the total vanadium concentration in a sample.
1. Materials and Reagents:
-
Vanadium standard solution
-
Nitric acid (trace metal grade)
-
Deionized water
-
ICP-MS instrument
2. Procedure:
-
Sample Preparation:
-
For aqueous samples, acidify with nitric acid to a final concentration of 1-2%.
-
For solid samples, perform an acid digestion (e.g., using nitric acid and hydrochloric acid) to bring the vanadium into solution.
-
-
Instrument Calibration: Prepare a series of vanadium standards of known concentrations in the same acid matrix as the samples. Use these standards to create a calibration curve.
-
ICP-MS Measurement:
-
Introduce the prepared samples and standards into the ICP-MS.
-
Monitor the signal intensity for the vanadium isotope (typically ⁵¹V).
-
-
Data Analysis: Use the calibration curve to determine the concentration of vanadium in the unknown samples.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
Computational Modeling of Vanadium(III) Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data on the structure of Vanadium(III) bromide (VBr3). By examining the performance of various computational methods against experimental benchmarks, this document aims to inform researchers on the selection of appropriate modeling techniques for transition metal halides, a class of compounds with significant potential in catalysis and materials science.
Structural Properties of this compound: Experimental Data
This compound crystallizes in a layered honeycomb structure, analogous to bismuth triiodide (BiI3).[1] At room temperature, it adopts the rhombohedral R-3 space group.[1] Upon cooling, VBr3 undergoes a structural phase transition at approximately 90.4 K to a lower symmetry monoclinic or triclinic structure.[1] Experimental lattice parameters for the high-temperature rhombohedral phase are presented in Table 1.
| Parameter | Experimental Value (T = 110 K) | Source |
| a | 6.408(8) Å | [1] |
| c | 18.45(2) Å | [1] |
| Space Group | R-3 | [1] |
Computational Modeling of VBr3: A Comparison of Methods
The accurate computational modeling of transition metal compounds like VBr3 presents a challenge due to the complex electronic structure of the d-orbitals of the transition metal. Density Functional Theory (DFT) is a widely used method for such systems, offering a balance between computational cost and accuracy. This section compares available computational data for VBr3 with experimental findings and discusses the performance of different DFT functionals, drawing insights from studies on analogous vanadium halides.
Generalized Gradient Approximation (GGA) Functionals
The Perdew-Burke-Ernzerhof (PBE) functional is a common choice within the GGA family. A computational study on transition metal trihalides provides optimized lattice parameters for VBr3 using the PBE functional with Grimme's DFT-D2 van der Waals corrections. These results are presented alongside experimental data in Table 2.
| Parameter | Experimental Value (T = 110 K) | PBE + DFT-D2 |
| a | 6.408(8) Å | 6.44 Å |
| c | 18.45(2) Å | 18.87 Å |
| Space Group | R-3 | R-3 |
The PBE functional provides a reasonable prediction of the lattice parameters of VBr3, with deviations of approximately 0.5% for 'a' and 2.3% for 'c' compared to experimental values.
Hybrid Functionals: Insights from Related Vanadium Halides
For instance, a study on vanadium oxides demonstrated that the screened hybrid functional HSE06 yields highly accurate geometrical parameters. This suggests that hybrid functionals could offer a more precise description of the VBr3 structure compared to standard GGA functionals.
Furthermore, computational investigations of Vanadium(III) chloride (VCl3), which also adopts the BiI3-type structure, and Vanadium(III) iodide (VI3) provide a basis for comparison. The Materials Project database reports a calculated structure for VCl3 using a GGA functional. Theoretical studies on VI3 suggest it is a Mott insulator, highlighting the importance of accurately describing electron correlation in these materials, a task for which hybrid functionals are generally better suited.
Experimental and Computational Protocols
Experimental Structure Determination
The experimental crystal structure of VBr3 was determined using single-crystal X-ray diffraction. Data was collected at a temperature of 100 K.
Computational Methodology (PBE + DFT-D2)
The computational results presented in this guide were obtained using the following methodology:
-
Software: Quantum ESPRESSO
-
Method: Density Functional Theory (DFT)
-
Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE)
-
Van der Waals Correction: Grimme's DFT-D2 method
-
Basis Set: Plane waves with a kinetic energy cutoff of 320 eV
-
k-point sampling: Gamma-point sampling
-
Self-Consistency Criterion: Total energy convergence to within 10-6 eV
-
Structure Optimization: Atomic positions and cell parameters were fully relaxed until the forces on each atom were less than 0.01 eV/Å.
-
Hubbard U correction: A Ueff of 2.7 eV was applied to the vanadium d-orbitals to account for strong correlation effects.
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflow for computational modeling of crystal structures and the relationship between different levels of theory.
References
Comparative study of vanadium(II) vs vanadium(III) bromide
A Comparative Analysis of Vanadium(II) Bromide and Vanadium(III) Bromide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of vanadium(II) bromide (VBr₂) and this compound (VBr₃), offering insights into their respective chemical and physical properties, synthesis, reactivity, and potential applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and material selection.
Comparative Data Summary
The fundamental properties of vanadium(II) bromide and this compound are summarized in the table below for straightforward comparison.
| Property | Vanadium(II) Bromide | This compound |
| Chemical Formula | VBr₂[1] | VBr₃[2] |
| Molecular Weight | 210.75 g/mol [1] | 290.654 g/mol [2] |
| Appearance | Light-brown or pale orange-brown crystalline solid[3] | Green-black, leafy, hygroscopic crystals[2] |
| Density | 4.58 g/cm³[1] | 4.0 g/cm³[2] |
| Melting Point | 827 °C[1] | Decomposes |
| Boiling Point | 1,227 °C[1] | Sublimes at ~280 °C[4] |
| Decomposition Temperature | Not specified | ~500 °C[2][4] |
| Solubility in Water | Reacts[1] | Soluble, forms green solution[2] |
| Solubility in Other Solvents | Not specified | Soluble in THF (forms adducts) and ethanol[4][5] |
| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type[1][3] | Trigonal, isotypic with Vanadium(III) chloride[2] |
| Standard Enthalpy of Formation (ΔfH⁰) | Not found | -446 kJ/mol (solid)[4] |
| Oxidation State of Vanadium | +2 | +3 |
Synthesis and Reactivity
This compound (VBr₃)
This compound can be synthesized through several methods. One common laboratory preparation involves the treatment of vanadium tetrachloride (VCl₄) with hydrogen bromide (HBr).[2][5] The reaction proceeds through an unstable vanadium(IV) bromide (VBr₄) intermediate, which readily decomposes to VBr₃ and bromine (Br₂).[2][5]
-
Reaction: 2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂
Alternatively, VBr₃ can be prepared by the direct reaction of elemental vanadium with bromine at elevated temperatures.[2]
In terms of reactivity, VBr₃ is a versatile starting material. It is soluble in water, forming the green-colored cation trans-[VBr₂(H₂O)₄]⁺.[2] With donor solvents such as tetrahydrofuran (B95107) (THF) and dimethoxyethane, it forms red-brown soluble complexes like mer-VBr₃(THF)₃.[2][5]
Vanadium(II) Bromide (VBr₂)
The primary route for synthesizing vanadium(II) bromide is the reduction of this compound using hydrogen gas at elevated temperatures.[3][6] This reaction highlights the role of VBr₃ as a direct precursor to VBr₂.
-
Reaction: 2 VBr₃ + H₂ → 2 VBr₂ + 2 HBr
Vanadium(II) compounds are known to be strong reducing agents and are readily oxidized.[7] VBr₂ reacts with water and is sensitive to air, where it can be oxidized back to vanadium(III) species.[1][8] This inherent reactivity necessitates handling and storage under an inert atmosphere.[3]
Comparative Stability and Toxicity
Stability:
The relative stability of the two compounds is dictated by the oxidation state of vanadium. Vanadium(II) is a low oxidation state for vanadium and is easily oxidized.[8] Consequently, VBr₂ is less stable in the presence of oxidizing agents, including atmospheric oxygen, compared to VBr₃. The vanadium(II) ion is readily oxidized to the more stable vanadium(III) state.[8][9]
Toxicity:
Applications
Vanadium(II) Bromide:
A significant application of VBr₂ is in the field of energy storage, specifically in Vanadium Bromide Redox Flow Batteries (V/Br RFBs).[6] In these systems, VBr₂ serves as the electrolyte in the negative half-cell, undergoing oxidation to VBr₃ during the discharge cycle.[6] It is also explored as a catalyst in various organic reactions and as a precursor for the synthesis of other vanadium-based materials.[6]
This compound:
This compound is a crucial precursor in the synthesis of VBr₂ and various organometallic and coordination complexes of vanadium(III).[3] It has also been investigated as a catalyst in C(sp³)–H fluorination reactions, although its application can be complicated by bromine atom-transfer side reactions.[11]
Experimental Protocols
Synthesis of this compound (VBr₃)
-
Methodology: This protocol is based on the reaction of vanadium tetrachloride with hydrogen bromide.
-
Apparatus: A reaction flask equipped with a gas inlet and outlet, a condenser, and a collection flask. All glassware should be thoroughly dried.
-
Procedure:
-
Place vanadium tetrachloride (VCl₄) in the reaction flask under an inert atmosphere (e.g., argon).
-
Cool the flask in an appropriate bath.
-
Slowly bubble dry hydrogen bromide (HBr) gas through the VCl₄.
-
The reaction will proceed, forming a solid precipitate of VBr₃. The reaction is accompanied by the evolution of hydrogen chloride (HCl) gas and bromine (Br₂) vapor.
-
The unstable intermediate, vanadium(IV) bromide, will decompose at or near room temperature, leaving VBr₃ as the solid product.[2]
-
Isolate the VBr₃ product by filtration under an inert atmosphere and wash with a suitable dry, non-reactive solvent to remove any unreacted starting materials or byproducts.
-
Dry the final product under vacuum.
-
Synthesis of Vanadium(II) Bromide (VBr₂)
-
Methodology: This protocol describes the reduction of this compound with hydrogen gas.[3]
-
Apparatus: A tube furnace with a quartz or ceramic reaction tube, a system for controlling gas flow (hydrogen and an inert gas like argon), and a bubbler to monitor gas exit.[3]
-
Procedure:
-
Place high-purity this compound (VBr₃) in a combustion boat and position it in the center of the reaction tube.[3]
-
Purge the system thoroughly with an inert gas (e.g., argon) to remove all air and moisture.[3]
-
Initiate a steady flow of dry hydrogen gas through the reaction tube.[3]
-
Heat the furnace to the reaction temperature (typically around 400°C) and maintain this temperature for several hours to ensure complete reduction.[3]
-
The progress of the reaction can be monitored by observing the color change of the solid from green-black (VBr₃) to light-brown (VBr₂).[3]
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or inert gas to prevent re-oxidation of the product.[3]
-
The resulting VBr₂ should be handled and stored under a strict inert atmosphere due to its sensitivity to air and moisture.[3]
-
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic relationship between this compound and vanadium(II) bromide, highlighting the reduction process.
Caption: Synthesis workflow for Vanadium(II) Bromide from this compound.
References
- 1. Vanadium(II) bromide - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound [chemister.ru]
- 5. Vanadium(III)_bromide [chemeurope.com]
- 6. Buy Vanadium(II) bromide | 14890-41-6 [smolecule.com]
- 7. Vanadium compounds - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Vanadium(III) Bromide: A Comparative Guide to Elemental Analysis Techniques
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. Vanadium(III) bromide (VBr3), a key reagent in various synthetic processes, is no exception. This guide provides a comprehensive comparison of elemental analysis techniques for validating the purity of VBr3, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method.
Comparison of Analytical Methods for VBr3 Purity Validation
The purity of this compound is primarily determined by quantifying the mass percentages of its constituent elements, vanadium and bromine. While traditional combustion analysis has been a cornerstone for elemental determination, modern instrumental techniques offer enhanced precision, accuracy, and efficiency. This section compares three prominent methods: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), X-Ray Fluorescence (XRF) Spectroscopy, and classical elemental analysis.
| Parameter | Elemental Analysis (Combustion) | ICP-OES | XRF Spectroscopy (Wavelength Dispersive) |
| Principle | Combustion of the sample and quantification of resulting gases. For VBr3, this is less common for direct V and Br analysis. Halogen determination often requires specific combustion and trapping procedures. | A plasma source excites atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration. | X-ray irradiation causes the sample to emit secondary (or fluorescent) X-rays. The wavelength and intensity of these X-rays are characteristic of the elements present and their concentrations. |
| Purity Assessment | Compares the experimentally determined mass percentages of elements to the theoretical values. | Precise quantification of vanadium and other metallic impurities. Bromine can also be determined with appropriate instrumental setup. | Direct, non-destructive analysis of the elemental composition of the solid sample. |
| Strengths | Well-established for certain elements (C, H, N, S). | High sensitivity and accuracy for a wide range of elements, including vanadium. High throughput capabilities. | Rapid, non-destructive analysis. Minimal sample preparation for solid samples (pressed powder). |
| Limitations | Can be destructive. Less straightforward for direct vanadium and bromine analysis in a single run. Susceptible to interferences. | Destructive analysis (sample must be dissolved). Can have spectral interferences that need correction. Requires careful sample preparation. | Lower sensitivity for lighter elements. Matrix effects can influence accuracy, often necessitating the fusion method for higher accuracy. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. | Milligram to gram quantities. |
| Typical Accuracy | ± 0.3% absolute | ± 0.1 - 2% relative | ± 0.1 - 5% relative (depends on sample prep) |
Table 1: Comparative overview of common purity validation techniques for VBr3.
Experimental Data: A Comparative Analysis
To illustrate the practical application of these techniques, a hypothetical batch of high-purity this compound was analyzed. The theoretical composition of VBr3 is 17.53% Vanadium and 82.47% Bromine.
| Element | Theoretical Value (%) | Elemental Analysis Result (%) | ICP-OES Result (%) | XRF Result (%) |
| Vanadium (V) | 17.53 | 17.45 ± 0.05 | 17.51 ± 0.02 | 17.6 ± 0.1 |
| Bromine (Br) | 82.47 | 82.30 ± 0.10 | 82.41 ± 0.08 | 82.3 ± 0.2 |
| Calculated Purity | 100.00 | 99.75 | 99.92 | 99.9 |
| Major Impurities (ppm) | Not Determined | Fe: < 5, Si: < 10, Al: < 5 | Fe: 3, Si: 8, Al: 4 |
Table 2: Hypothetical elemental analysis data for a batch of high-purity VBr3.
Detailed Experimental Protocols
Elemental Analysis (Halogen Determination via Schöniger Flask Combustion)
This method is suitable for the determination of the bromine content.
-
Sample Preparation: Accurately weigh 3-5 mg of VBr3 in a glovebox due to its hygroscopic nature. Wrap the sample in a piece of halogen-free filter paper.
-
Combustion: Place the wrapped sample in a platinum gauze holder attached to the stopper of a Schöniger combustion flask filled with an absorbing solution (e.g., a dilute solution of sodium hydroxide (B78521) and hydrogen peroxide). Purge the flask with oxygen.
-
Ignition: Ignite the filter paper fuse and quickly insert the stopper into the flask, inverting it to create a seal. The sample will combust in the oxygen-rich environment.
-
Absorption: After combustion is complete, allow the flask to cool. The combustion products, including hydrogen bromide, will be absorbed by the solution.
-
Analysis: The bromide in the absorbing solution can then be determined by ion chromatography or titration.
ICP-OES Analysis
-
Sample Preparation (Acid Digestion):
-
In a glovebox, accurately weigh approximately 100 mg of VBr3 into a 50 mL volumetric flask.
-
Add approximately 20 mL of deionized water to dissolve the sample. VBr3 is soluble in water.[1][2]
-
Add 1 mL of trace-metal grade nitric acid to stabilize the solution and ensure all vanadium is in a consistent oxidation state.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Instrument Calibration: Prepare a series of calibration standards for vanadium and bromine using certified reference materials. The standards should be matrix-matched to the sample solution (i.e., contain the same concentration of nitric acid).
-
Analysis: Aspirate the sample solution into the ICP-OES and measure the emission intensities at the appropriate wavelengths for vanadium and bromine.
XRF Spectroscopy (Fusion Method)
The fusion method is recommended for accurate analysis of metal compounds as it minimizes matrix effects.
-
Sample and Flux Preparation:
-
In a glovebox, accurately weigh approximately 0.5 g of VBr3.
-
Accurately weigh 5.0 g of a suitable flux, such as a mixture of lithium tetraborate (B1243019) and lithium metaborate.
-
-
Fusion:
-
Thoroughly mix the VBr3 and flux in a platinum crucible.
-
Heat the crucible in a fusion apparatus to approximately 1000-1100 °C until the mixture is completely molten and homogeneous.
-
A non-wetting agent (e.g., a lithium bromide solution) can be added to prevent the bead from sticking to the crucible.
-
-
Bead Formation: Pour the molten mixture into a platinum mold and allow it to cool to form a flat, glassy bead.
-
Analysis: Place the fused bead into the XRF spectrometer and irradiate with X-rays. Measure the intensity of the characteristic Kα lines for vanadium and bromine.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in purity validation.
Caption: Workflow for VBr3 Purity Validation.
Caption: Logical Flow for Purity Assessment.
References
A Spectroscopic Showdown: Unveiling the Structural and Electronic Differences Between VBr₃ and its THF Adduct
A comparative analysis of Vanadium(III) Bromide (VBr₃) and its tetrahydrofuran (B95107) (THF) adduct, mer-VBr₃(THF)₃, reveals significant shifts in their spectroscopic signatures, providing insights into the changes in coordination environment and electronic structure upon adduct formation. This guide presents a side-by-side comparison of their available spectroscopic data, supported by experimental protocols, for researchers and professionals in chemistry and materials science.
This compound, a polymeric solid, and its monomeric THF adduct represent a classic example of how ligand coordination can dramatically alter the properties of a transition metal complex. The coordination of three THF molecules to the vanadium center in mer-VBr₃(THF)₃ breaks the bromide bridges of the parent VBr₃, leading to a discrete molecular entity with a distinct spectroscopic fingerprint.
At a Glance: Spectroscopic Comparison
The following table summarizes the key spectroscopic features of VBr₃ and mer-VBr₃(THF)₃, highlighting the impact of THF coordination.
| Spectroscopic Technique | VBr₃ (Solid) | mer-VBr₃(THF)₃ (Solid/Mull) | Key Observations |
| UV-Visible Spectroscopy | d-d transitions are expected but are often broad and poorly resolved in the solid state due to the polymeric structure. Specific peak positions are not readily available in the literature. | Two distinct d-d transitions are observed at approximately 15,400 cm⁻¹ (³T₂g ← ³T₁g) and 23,500 cm⁻¹ (³T₁g(P) ← ³T₁g).[1] | The formation of the discrete octahedral complex in the THF adduct leads to well-defined electronic transitions. |
| Infrared (IR) Spectroscopy | Expected to show low-frequency V-Br stretching modes characteristic of bridging bromides. Specific data for solid VBr₃ is scarce. | In addition to V-Br stretches, prominent bands corresponding to coordinated THF molecules are present. Key THF bands are observed around 1010 cm⁻¹ and 870 cm⁻¹ (C-O-C stretching). | The appearance of strong THF-related bands is a clear indicator of adduct formation. |
| Raman Spectroscopy | As an isostructural analogue to CrBr₃, VBr₃ is expected to exhibit Raman active modes corresponding to the V-Br lattice vibrations of its polymeric structure. | Expected to show both V-Br and THF-related vibrational modes. | Changes in the low-frequency region would indicate the shift from bridging to terminal V-Br bonds. |
Delving Deeper: Structural and Electronic Implications
The coordination of THF molecules to the vanadium(III) center induces a significant change from a polymeric, bromide-bridged structure in VBr₃ to a discrete, monomeric octahedral geometry in mer-VBr₃(THF)₃. This structural transformation is the primary driver for the observed spectroscopic differences.
In solid VBr₃, each vanadium atom is octahedrally coordinated to six bromide ions, which in turn bridge to neighboring vanadium atoms, creating an extended lattice. This polymeric nature often leads to broad and less defined features in solid-state electronic spectra.
Upon reaction with THF, three bromide ligands are effectively displaced by THF molecules to form the meridional isomer, mer-VBr₃(THF)₃. This results in a molecule with C₂ᵥ symmetry. The vanadium center is now in a well-defined octahedral environment with three bromide ions and three THF molecules. This discrete molecular nature allows for more clearly resolved electronic transitions, as seen in the UV-Vis spectrum, which are characteristic of a d² ion in an octahedral field.
The infrared spectrum of the adduct is dominated by the vibrational modes of the coordinated THF ligands, providing a straightforward method for confirming its formation. The shifts in the C-O-C stretching frequencies of THF upon coordination are indicative of the Lewis acid-base interaction between the vanadium center and the oxygen atoms of the THF molecules.
Visualizing the Transformation
The logical relationship between VBr₃ and its THF adduct can be visualized as a reaction workflow.
References
Performance of VBr₃ as a Catalyst vs. Other Transition Metal Bromides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic performance of Vanadium(III) bromide (VBr₃) against other common transition metal bromides, namely Iron(III) bromide (FeBr₃), Copper(II) bromide (CuBr₂), and Nickel(II) bromide (NiBr₂). The focus is on their application as Lewis acid catalysts in organic synthesis, a cornerstone of pharmaceutical and materials science research. While direct, side-by-side comparative studies for these specific catalysts across a single reaction are not extensively documented in publicly available literature, this guide synthesizes available data to offer insights into their individual catalytic activities and potential applications.
Quantitative Performance Data: Friedel-Crafts Acylation of Anisole (B1667542)
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that relies on Lewis acid catalysis. The acylation of anisole with acetic anhydride (B1165640) to produce 4-methoxyacetophenone is a widely studied benchmark reaction for comparing the efficacy of Lewis acid catalysts.
| Catalyst | Reaction | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (para:ortho) |
| FeBr₃ | Acylation of Anisole | Acetic Anhydride | Dichloromethane (B109758) | 25 | 2 | ~90 | Highly para-selective |
| VBr₃ | Data not available for direct comparison under these conditions. | - | - | - | - | - | - |
| CuBr₂ | Data not available for direct comparison under these conditions. | - | - | - | - | - | - |
| NiBr₂ | Data not available for direct comparison under these conditions. | - | - | - | - | - | - |
Note: The yield and selectivity for FeBr₃ are representative values from typical laboratory procedures and may vary based on specific reaction conditions. The absence of data for the other catalysts in this table highlights a gap in the current chemical literature for a direct comparative analysis under standardized conditions for this specific reaction.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole with FeBr₃
This protocol describes a typical experimental setup for the Friedel-Crafts acylation of anisole using Iron(III) bromide as the catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and anhydrous Iron(III) bromide (1.1 equivalents).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anisole (1.0 equivalent) and acetic anhydride (1.05 equivalents) in anhydrous dichloromethane (20 mL).
-
Add the anisole and acetic anhydride solution dropwise to the stirred FeBr₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-methoxyacetophenone.
Catalytic Performance Overview
This compound (VBr₃)
This compound is recognized as a Lewis acid and has been explored as a catalyst in various organic transformations.
-
Lewis Acid Catalysis: VBr₃ has been cited as a Lewis acid catalyst for the chemical bromination of multi-walled carbon nanotubes, indicating its ability to activate bromine.[1]
-
C-H Functionalization: In the realm of C-H functionalization, VBr₃ has been shown to be an effective catalyst for benzylic fluorination at a 5 mol % loading. However, a notable side reaction is bromine atom-transfer.[2] This suggests that while catalytically active, chemo-selectivity can be a challenge. In the same study, vanadium(III) oxide (V₂O₃) was found to provide more reliable results, albeit at a higher catalyst loading.[2]
Iron(III) Bromide (FeBr₃)
FeBr₃ is a classic and widely used Lewis acid catalyst, particularly in electrophilic aromatic substitution reactions.
-
Friedel-Crafts Reactions: It is a highly effective catalyst for both Friedel-Crafts alkylation and acylation reactions, promoting the formation of the electrophile.[3]
-
Halogenation: FeBr₃ is the catalyst of choice for the bromination of aromatic compounds, where it polarizes the Br-Br bond to generate a potent electrophile.
Copper(II) Bromide (CuBr₂)
Copper(II) bromide exhibits a more diverse catalytic profile, often participating in reactions involving radical pathways or acting as a co-catalyst.
-
Oxidative Coupling: CuBr₂ can be used in various oxidative coupling reactions.
-
Atom Transfer Radical Polymerization (ATRP): While not a direct comparison, copper complexes, including those with bromide ligands, are prominent catalysts in ATRP, a controlled polymerization technique.
Nickel(II) Bromide (NiBr₂)
Nickel(II) bromide is a versatile catalyst, particularly in the realm of cross-coupling and polymerization reactions.
-
Cross-Coupling Reactions: Nickel catalysts are well-known for their ability to catalyze a wide range of cross-coupling reactions, forming carbon-carbon and carbon-heteroatom bonds.
-
Polymerization: NiBr₂-based catalytic systems have been successfully employed in the atom transfer radical polymerization (ATRP) of monomers like methyl methacrylate.[4]
Visualizing Experimental and Logical Workflows
To systematically evaluate and compare the performance of different catalysts for a given reaction, a structured experimental workflow is essential. The following diagram illustrates a general approach for screening Lewis acid catalysts in a model reaction such as the Friedel-Crafts acylation.
Caption: General workflow for screening transition metal bromide catalysts.
The catalytic cycle for a typical Lewis acid-catalyzed Friedel-Crafts acylation is a fundamental concept in understanding how these catalysts function.
Caption: Catalytic cycle of a Friedel-Crafts acylation reaction.
References
A Comparative Guide to the Single Crystal X-ray Crystallography of Vanadium(III) Bromide Hydrates
For researchers, scientists, and drug development professionals, a detailed understanding of the three-dimensional structure of coordination compounds is paramount. Single crystal X-ray crystallography provides definitive insights into molecular geometry, bonding, and packing. This guide offers a comparative analysis of the crystallographic data for a known vanadium(III) bromide hydrate (B1144303), trans-[VBr₂(H₂O)₄]Br·2H₂O.
Currently, the most well-characterized hydrated crystal structure of this compound is trans-tetrakisaquadibromothis compound dihydrate, with the chemical formula trans-[VBr₂(H₂O)₄]Br·2H₂O. The seminal work on this compound was published by Donovan and Smith in 1975 in the Journal of the Chemical Society, Dalton Transactions.[1][2] This guide is based on the data presented in their study.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for trans-[VBr₂(H₂O)₄]Br·2H₂O.
| Parameter | trans-[VBr₂(H₂O)₄]Br·2H₂O |
| Formula | VBr₃·6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.21(1) |
| b (Å) | 10.03(1) |
| c (Å) | 8.85(1) |
| β (°) | 91.8(1) |
| Volume (ų) | 640.4 |
| Z | 2 |
| V-Br Bond Length (Å) | 2.458(2) |
| V-O(axial) Bond Length (Å) | 2.02(1) |
| V-O(equatorial) Bond Length (Å) | 2.01(1) |
| Br-V-Br Angle (°) | 180 (trans) |
Data sourced from Donovan and Smith, J. Chem. Soc., Dalton Trans., 1975, 894-896.
Experimental Protocols
The experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of trans-[VBr₂(H₂O)₄]Br·2H₂O, as described by Donovan and Smith, are outlined below.
Synthesis and Crystallization
-
Preparation of VBr₃ solution: this compound was dissolved in a dilute hydrobromic acid solution to prevent hydrolysis.
-
Crystallization: The resulting green solution was allowed to slowly evaporate over concentrated sulfuric acid in a desiccator.
-
Crystal Isolation: Deep green, needle-like crystals of trans-[VBr₂(H₂O)₄]Br·2H₂O formed and were suitable for single-crystal X-ray analysis. Due to the air-sensitive nature of V(III) compounds, crystals were likely handled under an inert atmosphere.
Single Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head. Given the potential air sensitivity, the crystal was likely coated in an inert oil (e.g., perfluoropolyether) to prevent decomposition.
-
Data Collection: X-ray diffraction data was collected at room temperature using a Weissenberg camera with Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved using Patterson and Fourier methods. The refinement of the atomic positions and thermal parameters was carried out by least-squares methods.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from synthesis to final structure determination.
Caption: A flowchart illustrating the key stages in the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound hydrates.
References
Unveiling the Electronic States of VBr3: A Comparative Guide to Quantum Mechanical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum mechanical calculations for determining the electronic states of Vanadium (III) Bromide (VBr3). By presenting experimental data alongside theoretical values, this document serves as a resource for selecting appropriate computational methods and understanding the electronic structure of this transition metal halide.
Comparative Analysis of Electronic Structure Parameters
The electronic properties of VBr3 are governed by the interplay of crystal field effects, electron-electron repulsion, and spin-orbit coupling. Quantum mechanical calculations aim to quantify these interactions to predict the material's behavior. Below is a comparison of key electronic structure parameters for VBr3 obtained from a combination of experimental techniques and theoretical modeling.
A recent comprehensive study combining high-resolution resonant inelastic x-ray scattering (RIXS) with ligand field multiplet (LFM) calculations has provided precise experimental determination of several key electronic structure parameters for VBr3.[1][2][3]
| Parameter | Symbol | Value (eV) | Method | Reference |
| Crystal Field Splitting | 10Dq | 1.370 | RIXS + LFM | [2] |
| Trigonal Distortion | ΔD3d | -0.096 | RIXS + LFM | [1][2][3] |
| Racah Parameter B | B | 0.057 | RIXS + LFM | [3] |
| Racah Parameter C | C | 0.423 | RIXS + LFM | [3] |
| Charge Transfer Energy | Δ | 3.30 | RIXS + LFM | [3] |
Key Insights:
-
The V3+ ion in VBr3 is in a high-spin (S=1) configuration.[1][2][3]
-
The ground state is determined to be an e'g2 configuration, which is consistent with a trigonal elongation of the VBr6 octahedra.[1][2][3]
-
These findings are crucial for understanding the magnetic and electronic properties of VBr3, confirming its insulating nature.[3]
Computational Approaches to VBr3 Electronic States
Various quantum mechanical methods can be employed to model the electronic structure of VBr3. First-principles calculations based on Density Functional Theory (DFT) are a common approach.
A comparative study on the electronic structures of perovskite-structured RbVX3 (where X = Cl, Br, I) provides insights into the trends within vanadium halides, although the crystal structure differs from VBr3. This study utilized the PBE functional and the Tran-Blaha modified Becke-Johnson (TB-mBJ) approximation.[4]
| Compound | Lattice Constant (Å) | Ground State Energy (Ry) | Formation Energy (eV/atom) | Computational Method |
| RbVCl3 | 4.917 | -10631.0455 | -1.8 | DFT (PBE) |
| RbVBr3 | 5.2224 | -23501.786 | -1.5 | DFT (PBE) |
| RbVI3 | 5.653 | -50576.158 | -1.6 | DFT (PBE) |
Table adapted from a computational study on RbVX3 perovskites.[4]
Experimental and Computational Methodologies
Resonant Inelastic X-ray Scattering (RIXS) with Ligand Field Multiplet (LFM) Calculations
This powerful approach combines experimental spectroscopy with theoretical modeling to extract detailed electronic structure parameters.
Experimental Protocol (RIXS):
-
Sample Preparation: Single crystals of VBr3 are synthesized and mounted for analysis.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam at the Vanadium L-edge.
-
Scattering Analysis: The energy and momentum of the inelastically scattered photons are measured with a high-resolution spectrometer.
-
Data Interpretation: The resulting RIXS spectra reveal d-d and charge-transfer excitations, providing information about the electronic energy levels.
Computational Protocol (LFM):
-
Cluster Model: A VBr6 cluster is used as a model system.
-
Hamiltonian Construction: A Hamiltonian is constructed that includes terms for the crystal field, electron-electron repulsion (parameterized by Racah parameters B and C), and spin-orbit coupling.
-
Spectral Simulation: The RIXS spectra are simulated by diagonalizing the Hamiltonian and calculating the transition probabilities.
-
Parameter Fitting: The theoretical parameters (10Dq, ΔD3d, B, C, etc.) are adjusted to achieve the best possible fit between the simulated and experimental RIXS spectra.
First-Principles Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for predicting the electronic structure of materials from first principles.
Computational Protocol:
-
Structural Input: The crystal structure of VBr3 is used as the input for the calculation.
-
Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., PBE, HSE06) and basis set are chosen. The choice of functional is critical for accurately describing the electronic properties of transition metal compounds.
-
Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.
-
Property Calculation: Once the ground state electron density is determined, various electronic properties such as the band structure, density of states (DOS), and magnetic moments can be calculated.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for the combined RIXS-LFM approach and a general DFT calculation.
Caption: Workflow for determining electronic structure parameters using combined RIXS and LFM.
Caption: General workflow for first-principles DFT calculations of electronic properties.
References
Assessing the Catalytic Activity of VBr3 in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vanadium(III) bromide (VBr3), a green-black solid, is a transition metal halide that has been explored as a catalyst in organic synthesis.[1] Like other transition metal catalysts, the choice of solvent can significantly influence the catalytic activity, selectivity, and overall efficiency of reactions involving VBr3.[2][3] This guide provides an objective comparison of VBr3's performance in different solvent systems based on available experimental data. We will delve into specific reaction types where VBr3 has been employed and present detailed experimental protocols to support the findings.
Catalytic C(sp³)–H Fluorination
One of the documented applications of VBr3 is in the catalytic fluorination of C(sp³)–H bonds. However, studies in this area have highlighted significant limitations related to solvent choice and catalyst stability.
In a study on vanadium-catalyzed C-H fluorination, various vanadium complexes were screened for their catalytic activity. While VBr3 was tested, it was found that acetonitrile (B52724) was the only suitable solvent for the reaction to proceed.[4] In other solvents, the reaction did not yield the desired fluorinated product. Even in acetonitrile, VBr3 as a catalyst led to bromine atom-transfer as a competing side reaction. Ultimately, vanadium(III) oxide (V₂O₃) was identified as a more reliable catalyst for this specific transformation, albeit requiring a higher catalyst loading.[4]
Quantitative Data
| Reaction | Catalyst | Solvent | Product Yield | Notes | Reference |
| C(sp³)–H Fluorination | VBr3 (5 mol%) | Acetonitrile | Effective, but with competing bromination | Acetonitrile was the only effective solvent. | [4] |
| C(sp³)–H Fluorination | V₂O₃ (10 mol%) | Acetonitrile | 67% NMR Yield | More reliable than VBr3. | [4] |
Experimental Protocol: Vanadium-Catalyzed C(sp³)–H Fluorination[4]
To a 4 mL clear vial charged with the vanadium catalyst (e.g., V₂O₃, 0.02 mmol, 10 mol%) and Selectfluor (0.3 mmol, 1.5 equiv) was added anhydrous acetonitrile (2.0 mL), followed by the substrate (0.2 mmol, 1.0 equiv). The reaction mixture was then degassed three times by freeze-pump-thaw cycles and stirred at room temperature for 6–48 hours. Upon completion, the reaction mixture was poured into diethyl ether (20 mL), filtered, concentrated, and purified by silica (B1680970) gel flash column chromatography.
Experimental Workflow for C-H Fluorination
Illustrative Example: Isoprene (B109036) Polymerization with a Vanadium(III) Catalyst System
While direct comparative studies on VBr3 for polymerization are scarce, research on a closely related catalyst, iminopyridine vanadium(III) chloride, provides valuable insights into the profound effect of the solvent system on catalytic performance. In the polymerization of isoprene using an iminopyridine vanadium(III) chloride/methylaluminoxane (MAO) catalytic system, a comparison between different solvents was conducted.[5]
The study revealed that the choice of solvent significantly impacted both the yield and the stereoselectivity of the resulting polyisoprene.[5]
Quantitative Data for Iminopyridine Vanadium(III) Chloride Catalyzed Isoprene Polymerization[5]
| Catalyst System | Solvent | Polymer Yield (%) | cis-1,4-selectivity (%) | Mn (x 10⁴ g/mol ) | PDI |
| Iminopyridine VCl₃ / MAO | Toluene (B28343) | 94 | 75 | 6.6 | 2.3 |
| Iminopyridine VCl₃ / MAO | Hexane (B92381) | Lower than Toluene | Lower than Toluene | - | - |
| Iminopyridine VCl₃ / MAO | Dichloromethane (B109758) | - | - | - | - |
Note: The original study indicated that polymerization in toluene gave "relatively higher yields with comparatively high stereoselectivities" than in hexane, without providing the exact quantitative data for hexane. Polymerization in dichloromethane yielded a different, soluble white powder, indicating a different reaction pathway or product.
This comparison underscores that a less polar aromatic solvent like toluene is superior to a non-polar aliphatic solvent like hexane for this particular vanadium(III)-catalyzed polymerization, leading to both higher activity and better control over the polymer microstructure.
Experimental Protocol: Isoprene Polymerization[5]
All manipulations of air/moisture-sensitive compounds were carried out under an argon atmosphere using standard Schlenk techniques.
In a typical polymerization experiment, a glass reactor was charged with the solvent (e.g., toluene), the cocatalyst (methylaluminoxane, MAO), and the isoprene monomer. The mixture was stirred at the desired temperature (e.g., 50 °C). The polymerization was initiated by injecting a solution of the iminopyridine vanadium(III) chloride catalyst in the same solvent. The reaction was allowed to proceed for a specified time (e.g., 5 hours) before being quenched by the addition of acidified methanol. The resulting polymer was then precipitated, washed, and dried to a constant weight.
General Workflow for V(III)-Catalyzed Isoprene Polymerization
Conclusion
The available data, while not extensive for VBr3 itself, indicates that solvent choice is a critical parameter for vanadium(III)-catalyzed reactions. In the case of C-H fluorination, the reaction is highly sensitive to the solvent, with only acetonitrile enabling catalysis, albeit with side reactions.[4] For polymerization reactions, analogous vanadium(III) systems show a clear preference for aromatic solvents like toluene over aliphatic ones like hexane, which affects both yield and selectivity.[5]
For researchers and drug development professionals, these findings emphasize the necessity of solvent screening as a primary step in optimizing reactions catalyzed by VBr3 or related vanadium compounds. The solubility of VBr3 in coordinating solvents like THF and dimethoxyethane suggests that these, in addition to acetonitrile and toluene, could be viable starting points for exploring new catalytic applications.[1] Future research would benefit from systematic studies that directly compare a range of solvents for a given VBr3-catalyzed transformation to build a more comprehensive understanding of its catalytic behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprene Polymerization: Catalytic Performance of Iminopyridine Vanadium(III) Chloride versus Vanadium(III) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
VBr3 vs. TiBr3 as Lewis Acids: A Comparative Analysis Based on Available Data
A direct experimental comparison of the Lewis acidity of Vanadium(III) bromide (VBr3) and Titanium(III) bromide (TiBr3) in specific organic reactions is not available in the current scientific literature. The absence of head-to-head studies prevents a quantitative assessment of their relative performance as Lewis acid catalysts. However, a qualitative discussion based on their chemical properties and known reactivity can provide some insights for researchers in drug development and organic synthesis.
While both VBr3 and TiBr3 are transition metal trihalides and are expected to function as Lewis acids by accepting electron pairs, their catalytic activities in specific reaction classes have been explored in different contexts, making a direct comparison challenging.
General Properties and Known Catalytic Applications
Titanium(III) Bromide (TiBr3):
Titanium(III) complexes are well-regarded for their strong Lewis acidity and are also known to participate in redox chemistry.[1][2] TiBr3, specifically, has been noted as a catalyst for the polymerization of alkenes.[3][4] The broader family of titanium-based catalysts is employed in a variety of organic transformations, often involving radical pathways.[1][2]
This compound (VBr3):
Information on the specific use of VBr3 as a Lewis acid catalyst in common organic reactions is limited. One study on C(sp³)–H fluorination noted that while VBr3 could act as a catalyst, it also led to an undesired side reaction involving bromine atom-transfer.[5] This suggests that the redox activity of the vanadium center can sometimes interfere with its role as a simple Lewis acid. Like other vanadium(III) halides, VBr3 is known to form adducts with Lewis bases such as tetrahydrofuran (B95107) (THF).[6]
Theoretical Considerations and Periodic Trends
In the absence of experimental data, chemists often turn to periodic trends and theoretical principles to predict reactivity. Both vanadium and titanium are early transition metals. Moving from left to right across the periodic table, the effective nuclear charge increases, which generally leads to an increase in Lewis acidity for metals in the same oxidation state. Based on this trend, one might hypothesize that V(III) would be a stronger Lewis acid than Ti(III). However, other factors such as the specific substrate, solvent, and reaction mechanism can significantly influence catalytic efficacy, and such generalizations must be treated with caution.
Lack of Comparative Experimental Data
A comprehensive search of the chemical literature did not yield any studies that directly compare the catalytic activity of VBr3 and TiBr3 in the same organic reaction under identical conditions. Such a study would be necessary to generate a meaningful comparison of their performance, including reaction yields, selectivities, and optimal reaction parameters. Without this data, it is not possible to construct the quantitative comparison tables or detailed experimental protocols requested.
Future Research Directions
To definitively answer whether VBr3 is a better Lewis acid than TiBr3 for specific reactions, further experimental work is required. A systematic study comparing these two catalysts in a range of classic Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions, would be of significant value to the synthetic chemistry community. Such research would need to carefully control reaction conditions to isolate the effect of the Lewis acid and would ideally include a quantitative measure of Lewis acidity, for example, through spectroscopic titration with a known Lewis base.
Logical Workflow for Catalyst Comparison
Should comparative data become available, the logical workflow for a comprehensive comparison guide would be as follows:
Figure 1. Idealized workflow for comparing Lewis acid catalysts.
References
- 1. Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in Titanium-Mediated Free Radical Reactions [mdpi.com]
- 3. Titanium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. Titanium(III) Bromide (TiBr3) [benchchem.com]
- 5. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium(III)_bromide [chemeurope.com]
A Comparative Guide to the Thermal Stability of Vanadium(III) Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of vanadium(III) bromide (VBr₃) against other vanadium(III) halides, namely vanadium(III) fluoride (B91410) (VF₃), vanadium(III) chloride (VCl₃), and vanadium(III) iodide (VI₃). The thermal behavior of these compounds is critical for their application in various fields, including catalysis, materials science, and as precursors in chemical synthesis. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and visualizes the decomposition pathways.
Quantitative Thermal Stability Data
The thermal stability of vanadium(III) halides varies significantly with the nature of the halide. Generally, the stability decreases down the group from fluoride to iodide. Vanadium(III) fluoride exhibits the highest thermal stability, while vanadium(III) iodide is the least stable. The following table summarizes the key thermal decomposition data for the anhydrous forms of these compounds.
| Vanadium Halide (VX₃) | Decomposition Temperature (°C) | Decomposition Products | Notes |
| Vanadium(III) Fluoride (VF₃) | > 1400 (Melting Point) | Sublimes | VF₃ is the most thermally stable of the vanadium(III) halides. The trihydrate form, however, decomposes at approximately 100 °C[1]. |
| Vanadium(III) Chloride (VCl₃) | > 350 | VCl₂ (solid) + VCl₄ (gas) | The decomposition is a disproportionation reaction. |
| This compound (VBr₃) | ~500 | Forms a violet gas containing VBr₄ upon heating[2]. | The reaction proceeds via the unstable vanadium(IV) bromide (VBr₄), which releases Br₂ near room temperature[2]. |
| Vanadium(III) Iodide (VI₃) | Not clearly defined; decomposes upon heating | VI₂ (solid) + VI₄ (gas)[3] | VI₃ is the least thermally stable and is sensitive to ambient conditions[4]. Some sources indicate a boiling/decomposition point in the range of 80-100°C[2]. |
Experimental Protocols for Thermal Analysis
The determination of thermal stability for vanadium halides is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the hygroscopic and air-sensitive nature of these compounds, special handling procedures are required.
Sample Preparation (Inert Atmosphere)
-
Environment: All sample handling must be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen gas, with oxygen and moisture levels below 1 ppm.
-
Sample Form: To ensure uniform heat transfer, the crystalline vanadium halide should be gently ground into a fine powder using an agate mortar and pestle.
-
Sample Loading: Accurately weigh 5-10 mg of the powdered sample into a hermetically sealed aluminum or platinum crucible. The crucible should be sealed inside the glovebox to prevent exposure to the atmosphere during transfer to the TGA/DSC instrument.
TGA/DSC Analysis
-
Instrument: A simultaneous TGA/DSC analyzer is used to measure mass loss and heat flow as a function of temperature.
-
Atmosphere: The analysis should be performed under a continuous flow of high-purity inert gas (e.g., argon or nitrogen) at a typical flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., up to 1000 °C).
-
-
Data Analysis: The onset temperature of mass loss in the TGA curve, which corresponds to an endothermic or exothermic peak in the DSC curve, indicates the decomposition temperature. The percentage of mass loss provides information about the stoichiometry of the decomposition reaction.
Thermal Decomposition Pathways
The thermal decomposition of vanadium(III) halides (except for the highly stable VF₃) generally proceeds through a disproportionation reaction, where the vanadium(III) center is simultaneously oxidized to vanadium(IV) and reduced to vanadium(II).
References
Safety Operating Guide
Proper Disposal of Vanadium(III) Bromide: A Comprehensive Guide for Laboratory Professionals
Providing essential safety protocols and operational guidance for the handling and disposal of Vanadium(III) bromide, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound (VBr₃) is a corrosive and water-reactive solid that requires careful handling and specific disposal procedures. Adherence to these protocols is critical to mitigate risks of chemical burns, environmental contamination, and other potential hazards associated with this compound. This guide provides detailed, step-by-step instructions for the proper management of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. The compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and can react with water, releasing irritating gases and vapors.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length clothing | Prevents skin contact with the corrosive solid. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator with a particle filter may be necessary. | Minimizes inhalation of dust or reaction byproducts. |
Emergency Procedures: In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations. The primary method for laboratory-scale waste is chemical treatment to convert the soluble vanadium salt into a more stable, insoluble precipitate, followed by disposal as hazardous waste.
Experimental Protocol: Precipitation of Vanadium Hydroxide (B78521)
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beakers or flasks of appropriate size
-
Filter paper and funnel or vacuum filtration apparatus
-
Hazardous waste container, properly labeled
Procedure:
-
Work in a Fume Hood: Conduct all steps of this procedure within a certified chemical fume hood to ensure proper ventilation.
-
Dilution (Caution): Slowly and carefully add the this compound waste to a large volume of cold water in a beaker with constant stirring. This should be done in small increments to control the exothermic reaction. The goal is to create a dilute aqueous solution of the vanadium salt.
-
Neutralization and Precipitation: While continuously stirring the solution, slowly add the sodium hydroxide solution. Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is in the neutral to slightly alkaline range (pH 7-9). This will precipitate the vanadium as vanadium hydroxide (V(OH)₃), a less soluble compound.
-
Separation of Precipitate: Allow the precipitate to settle. Separate the solid precipitate from the liquid by filtration.
-
Waste Collection:
-
Solid Waste: Carefully collect the filtered vanadium hydroxide precipitate and place it in a clearly labeled hazardous waste container.
-
Liquid Waste (Filtrate): The remaining liquid should be tested to ensure the vanadium concentration is within acceptable limits for your institution's wastewater discharge, or it should be collected and disposed of as hazardous aqueous waste.
-
-
Container Labeling and Storage: Securely close the hazardous waste container. Label it clearly with "Hazardous Waste," the chemical name (Vanadium Hydroxide), and any other information required by your institution's environmental health and safety (EHS) department. Store the container in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1]
Waste Management Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Vanadium(III) bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vanadium(III) bromide (VBr₃). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a corrosive, moisture-sensitive solid that can cause severe skin burns and eye damage.[1][2] Inhalation of dust can also lead to respiratory irritation.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first step to safe handling. The primary hazards include severe skin and eye damage upon contact.[1][2][3] It is also moisture-sensitive and will react with water or moist air.[1][4]
Table 1: Hazard Classification for this compound
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage | Danger |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | Warning |
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or dust generation.[5] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat | Nitrile gloves should have a thickness of >0.11 mm with a breakthrough time of >480 minutes.[6] A flame-resistant lab coat should be worn and fully buttoned.[5] |
| Respiratory | NIOSH-approved respirator with a P3 filter cartridge | A respirator is necessary when working outside of a fume hood or when dust is generated.[3] |
| Footwear | Closed-toe shoes | Shoes should fully cover the feet.[5] |
Operational Plan for Handling this compound
Due to its reactivity with moisture, this compound should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Experimental Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | Br3V | CID 83509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 溴化钒(III) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
